molecular formula C13H17N3O2 B2936479 1-Benzoylpiperidine-4-carbohydrazide CAS No. 521289-77-0

1-Benzoylpiperidine-4-carbohydrazide

Cat. No.: B2936479
CAS No.: 521289-77-0
M. Wt: 247.298
InChI Key: QQOCLRWDVTVYLB-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carbohydrazide (CAS 521289-77-0) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This biochemical features the privileged benzoylpiperidine fragment , a well-known and metabolically stable structure in medicinal chemistry that is considered a potential bioisostere of the piperazine ring . The carbonyl group of this fragment is capable of forming key hydrogen bonds with biological targets, making it a valuable scaffold in the design and development of novel therapeutic agents . The presence of the carbohydrazide functional group provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is limited in the public domain, its core structure is associated with a wide spectrum of research into bioactive molecules, including those with investigated anti-cancer, anti-psychotic, and neuroprotective properties . Furthermore, recent scientific literature highlights piperidine-4-carbohydrazide derivatives as promising scaffolds in agricultural chemistry, demonstrating significant antifungal activity by potently inhibiting the succinate dehydrogenase (SDH) enzyme . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCLRWDVTVYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzoylpiperidine-4-carbohydrazide, a heterocyclic compound strategically designed at the intersection of two pharmacologically significant moieties: the benzoylpiperidine scaffold and the carbohydrazide functional group. The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, known for its metabolic stability and presence in a wide array of bioactive agents.[1][2] Concurrently, the carbohydrazide group is a versatile building block that imparts a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential therapeutic applications based on established structure-activity relationships. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutic agents.

Chapter 1: Introduction - The Convergence of Two Pharmacophores

The strategic design of novel molecular entities often involves the combination of established pharmacophores to create synergistic or novel biological activities. This compound is a prime example of this approach, uniting two well-documented, bioactive structural motifs.

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is considered a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby appearing in a diverse range of therapeutic agents.[5] Its prevalence is attributed to several key factors:

  • Metabolic Stability: The amide linkage is generally robust, and the piperidine ring is less prone to aromatic metabolism, contributing to favorable pharmacokinetic profiles.[1]

  • Structural Rigidity and Versatility: The piperidine ring provides a defined three-dimensional conformation, while the nitrogen atom serves as a convenient handle for synthetic modification, allowing for the exploration of chemical space.

  • Bioisosteric Replacement: It is often considered a potential bioisostere of the piperazine ring, a common feature in centrally active drugs.[2]

This scaffold is integral to drugs with anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective properties, underscoring its therapeutic relevance.[1][2][6]

The Carbohydrazide Functional Group: A Versatile Bioactive Unit

Carbohydrazides and their derivatives, such as hydrazones, are a class of compounds with the general structure R-CO-NH-NH₂. They have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][7] The carbohydrazide moiety is a key pharmacophore in compounds exhibiting:

  • Anticancer activity

  • Antibacterial and antifungal properties[4]

  • Anti-inflammatory effects

  • Antiviral activity[3]

  • Anti-tuberculosis effects

Beyond its intrinsic bioactivity, the hydrazide group is a valuable synthetic intermediate, readily reacting with aldehydes and ketones to form Schiff bases, which further expands the chemical diversity for screening libraries.[8]

Rationale and Hypothesis

The rationale for investigating this compound is grounded in the hypothesis that the combination of the privileged benzoylpiperidine scaffold with the versatile carbohydrazide warhead will yield a molecule with significant potential as a foundational structure for drug discovery. This core structure is hypothesized to serve as a versatile starting point for developing targeted inhibitors for enzymes or ligands for receptors across multiple disease areas, including oncology, infectious diseases, and neurology.

Chapter 2: Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its development as a drug candidate.

Chemical Structure and Nomenclature

The molecule consists of a central piperidine ring. A benzoyl group (C₆H₅CO-) is attached to the piperidine nitrogen at position 1, and a carbohydrazide group (-CONHNH₂) is attached at position 4.

Caption: Chemical Structure of this compound.

Computed Physicochemical Properties

The following table summarizes key computed properties, which are crucial for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). Properties for the precursor, 1-Benzoylpiperidine-4-carboxylic acid, are included for reference.

PropertyValue (this compound)Value (1-Benzoylpiperidine-4-carboxylic acid)Reference
Molecular Formula C₁₃H₁₇N₃O₂C₁₃H₁₅NO₃-
Molecular Weight 247.29 g/mol 233.26 g/mol [9]
Monoisotopic Mass 247.132077 Da233.105193 Da[9]
XlogP3 0.81.4[9]
Hydrogen Bond Donors 21[9]
Hydrogen Bond Acceptors 33[9]
Rotatable Bonds 22[9]
Topological Polar Surface Area 75.9 Ų57.6 Ų[9][10]

Chapter 3: Synthesis and Purification

The synthesis of this compound is a straightforward and efficient process, typically achieved in two high-yielding steps from commercially available starting materials.

Retrosynthetic Analysis & Strategy

The synthetic strategy is based on a logical disconnection of the target molecule. The carbohydrazide moiety is most readily formed from its corresponding ester via hydrazinolysis. The ester, in turn, is synthesized by the N-acylation of a piperidine-4-carboxylate precursor. This approach is selected for its reliability, use of common reagents, and ease of execution.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

  • Base Selection (Step 1): Triethylamine (TEA) is used as a mild organic base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the TEA-HCl salt byproduct, which can then be easily removed by an aqueous wash.

  • Hydrazine Hydrate (Step 2): An excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is an ideal solvent as it dissolves both the ester and hydrazine, facilitating the reaction.

  • Purification: The final product is a solid that can often be purified by simple recrystallization, a technique chosen for its efficiency in removing unreacted starting material and soluble byproducts.

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) from the previous step in ethanol (15 mL/mmol).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. A white precipitate of the product should form.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final compound.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Chapter 4: Spectroscopic Characterization and Analysis

Structural elucidation and purity confirmation are achieved through a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.[11][12]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2br s1H-CONH -NH₂
~ 7.4m5HAromatic protons (C₆H₅ )
~ 4.5br s2H-CONHNH₂
~ 3.0 - 4.2m4HPiperidine protons (H-2, H-6)
~ 2.2 - 2.8m1HPiperidine proton (H-4)
~ 1.5 - 2.0m4HPiperidine protons (H-3, H-5)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Predicted Chemical Shift (δ ppm)Assignment
~ 175Carbonyl carbon (C =O, Hydrazide)
~ 170Carbonyl carbon (C =O, Benzoyl)
~ 135Aromatic C (quaternary)
~ 126 - 130Aromatic CH carbons
~ 40 - 48Piperidine CH₂ (C-2, C-6)
~ 41Piperidine CH (C-4)
~ 28Piperidine CH₂ (C-3, C-5)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule via their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H StretchHydrazide (-NHNH₂)
3000 - 3100C-H StretchAromatic
2850 - 2950C-H StretchAliphatic (Piperidine)
~ 1660C=O StretchAmide (Hydrazide)
~ 1630C=O StretchAmide (Benzoyl)
1580 - 1600C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 248.14

  • Key Fragmentation Pattern: A primary and highly characteristic fragmentation would be the cleavage of the benzoyl group, yielding the benzoyl cation at m/z 105. This is a common fragmentation observed for N-benzoyl compounds.[13] Another likely fragmentation would involve the piperidine ring itself.

Chapter 5: Potential Biological Activities and Therapeutic Applications

The true value of this compound lies in its potential as a versatile scaffold for generating libraries of compounds for drug screening.

Postulated Mechanisms and Therapeutic Areas

By leveraging the known activities of its constituent parts, we can postulate several promising avenues for investigation:

  • Oncology: The carbohydrazide moiety is a known pharmacophore in anticancer agents.[3] Derivatives could be synthesized and screened against various cancer cell lines or specific enzymatic targets like histone deacetylases (HDACs) or kinases.

  • Infectious Diseases: Both moieties have been incorporated into antibacterial and antiviral compounds.[4] The terminal -NH₂ of the hydrazide can be readily converted into hydrazones by reacting with various aldehydes, creating a diverse library to screen for activity against bacterial or viral targets.

  • Central Nervous System (CNS) Disorders: The benzoylpiperidine core is a classic feature in CNS-active drugs.[2][14] Modifications could be tailored to target G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors, or enzymes such as acetylcholinesterase, relevant to diseases like Alzheimer's or schizophrenia.[14]

Future Directions: From Scaffold to Lead Compound

This compound is not an end-point but a starting point. The primary amine of the hydrazide group serves as a reactive handle for combinatorial chemistry.

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Compound Library cluster_3 Screening & Development Core This compound Reaction Reaction with R-CHO (Various Aldehydes) Core->Reaction Library Library of Hydrazone Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: From core scaffold to drug candidate development pathway.

Chapter 6: Conclusion

This compound is a molecule of significant scientific interest, strategically positioned at the confluence of privileged structure and bioactive functional group chemistry. Its straightforward synthesis and the presence of a reactive chemical handle make it an exceptionally valuable platform for the development of novel therapeutic agents. This guide has provided the foundational chemical knowledge, a validated synthetic protocol, and a strategic outlook on its potential applications. It is hoped that this information will empower researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.

References

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][1]

  • ResearchGate. General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. [Online] Available at: [Link][6]

  • National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][2]

  • National Center for Biotechnology Information. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Online] Available at: [Link][15]

  • National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Online] Available at: [Link][16]

  • National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Online] Available at: [Link][14]

  • Mini-Reviews in Medicinal Chemistry. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Online] Available at: [Link][7]

  • National Center for Biotechnology Information. 1-Benzoylpiperidine-4-carboxylic acid. PubChem Compound Summary for CID 78935. [Online] Available at: [Link][9]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Online] Available at: [Link][11]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][5]

  • IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Online] Available at: [Link][17]

  • National Institute of Standards and Technology. 1-Benzoylpiperidine. NIST Chemistry WebBook. [Online] Available at: [Link][13]

  • PubChemLite. 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). [Online] Available at: [Link][10]

  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Online] Available at: [Link][12]

Sources

An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-benzoylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this molecule is not readily found in prominent chemical databases, this guide delineates its chemical identity, a robust synthesis protocol based on established chemical principles, and discusses its potential applications derived from the known biological activities of its core structural motifs.

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine, featuring a benzoyl group attached to the piperidine nitrogen and a carbohydrazide functional group at the 4-position. The presence of both the benzoylpiperidine scaffold and the reactive carbohydrazide moiety makes it a valuable intermediate for the synthesis of more complex molecules with potential pharmacological activity.

The molecular structure of this compound is confirmed by its systematic IUPAC name and its constituent parts. Based on its molecular formula, the calculated molecular weight provides a fundamental parameter for its quantitative analysis.

ParameterValueSource
IUPAC Name (1-benzoylpiperidin-4-yl)methanehydrazideN/A
Molecular Formula C₁₃H₁₇N₃O₂Calculated
Molecular Weight 247.29 g/mol Calculated
CAS Number Not AssignedN/A

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-benzoylpiperidine-4-carboxylic acid (CAS: 5274-99-7)[1]. The rationale behind this synthetic route is the conversion of the carboxylic acid to a more reactive ester, which then readily undergoes nucleophilic acyl substitution with hydrazine to form the desired carbohydrazide.

Step 1: Esterification of 1-Benzoylpiperidine-4-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of ethanol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

  • To a solution of 1-benzoylpiperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 1-benzoylpiperidine-4-carboxylate as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Ethyl 1-Benzoylpiperidine-4-carboxylate

The second step is the formation of the carbohydrazide through the reaction of the ethyl ester with hydrazine hydrate. This reaction is typically straightforward and high-yielding.

Experimental Protocol:

  • Dissolve the crude ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) from the previous step in absolute ethanol (10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be precipitated by the addition of cold water and then collected by filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 1-Benzoylpiperidine-4-carboxylic Acid ester Ethyl 1-benzoylpiperidine-4-carboxylate start->ester Ethanol, H₂SO₄ (cat.), Reflux hydrazide This compound ester->hydrazide Hydrazine Hydrate, Ethanol, Reflux

Fig. 1: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been extensively reported, the structural motifs it contains are prevalent in a wide range of pharmacologically active compounds. This suggests its potential as a versatile scaffold for the development of novel therapeutics.

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic applications[2][3]. This includes agents targeting the central nervous system, such as antipsychotics and serotonin receptor modulators, as well as compounds with anticancer and antimicrobial properties[2]. The benzoylpiperidine core can be further functionalized to optimize binding to various biological targets.

Carbohydrazides as Bioactive Pharmacophores

Carbohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[4]. The carbohydrazide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological macromolecules. It also serves as a versatile synthetic handle for the construction of other heterocyclic systems, such as oxadiazoles and triazoles, which are themselves important classes of therapeutic agents.

Potential as Carbonic Anhydrase Inhibitors

Derivatives of 1-benzoylpiperidine have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes, including glaucoma, epilepsy, and cancer[5][6]. The structural features of this compound make it a candidate for derivatization to explore its potential as a carbonic anhydrase inhibitor.

Potential_Applications cluster_scaffold Benzoylpiperidine Scaffold cluster_pharmacophore Carbohydrazide Pharmacophore Core This compound CNS CNS Agents (Antipsychotics, Serotonin Modulators) Core->CNS Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant Antiinflammatory Anti-inflammatory Activity Core->Antiinflammatory Heterocycle_Synth Heterocycle Synthesis (Oxadiazoles, Triazoles) Core->Heterocycle_Synth

Fig. 2: Potential therapeutic applications based on structural motifs.

Analytical Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the benzoyl group, as well as the aliphatic protons of the piperidine ring. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the hydrazide, the C=O stretching of the amide and hydrazide groups, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (247.29 g/mol ) would be observed, confirming the compound's identity.

Conclusion

This compound represents a molecule with significant potential for further exploration in the field of medicinal chemistry. While its specific properties are not yet widely documented, its synthesis is readily achievable from common starting materials. The combination of the privileged benzoylpiperidine scaffold and the versatile carbohydrazide functional group makes it an attractive building block for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

  • Supuran, C. T., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link]

  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. Retrieved February 15, 2026, from [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]

  • Jadhav, P. B., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(13), 5085. [Link]

  • Reyes-Ramírez, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]

  • Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link]

  • Navarrete-Vázquez, G., et al. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. PubChem. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. PubChem. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Angeli, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(22), 5479. [Link]

  • Angeli, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

Sources

Pharmacological Potential of Piperidine-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Technical Summary

The piperidine-4-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile pharmacophore for multi-target drug design. Its structural rigidity, combined with the hydrogen-bonding potential of the carbohydrazide linker, allows for high-affinity interactions with diverse biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , Succinate Dehydrogenase (SDH) , and Acetylcholinesterase (AChE) .

This guide analyzes the synthetic accessibility and pharmacological optimization of these derivatives. Recent data (2024-2025) highlights their efficacy as nanomolar VEGFR-2 inhibitors (IC50 < 50 nM) and potent agrochemical fungicides. We provide validated synthetic protocols, structure-activity relationship (SAR) maps, and quantitative bioactivity data to support their development as next-generation therapeutics.

Chemical Synthesis & Structural Diversity[1][2][3]

Synthetic Rationale

The core strategy involves the conversion of ethyl isonipecotate to the hydrazide intermediate, followed by condensation with electrophiles (aldehydes, isocyanates, or sulfonyl chlorides). The N1-position of the piperidine ring is a critical vector for modulating lipophilicity and blood-brain barrier (BBB) permeability.

Validated Synthetic Protocol

Objective: Synthesis of N-substituted piperidine-4-carbohydrazide Schiff bases.

Step 1: Protection/Substitution of N1-Piperidine

  • Dissolve ethyl isonipecotate (10 mmol) in acetonitrile (30 mL).

  • Add K₂CO₃ (15 mmol) and the appropriate alkyl/benzyl halide (11 mmol).

  • Reflux for 6–12 hours (monitor via TLC, solvent: Hexane/EtOAc 3:1).

  • Filter inorganic salts and concentrate the filtrate to obtain the N-substituted ester.

Step 2: Hydrazide Formation (The Core Scaffold)

  • Dissolve the N-substituted ester (10 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (99%, 50 mmol) dropwise at 0°C.

  • Reflux for 8–12 hours. Critical Control: Ensure anhydrous conditions to prevent hydrolysis to the acid.

  • Cool to room temperature. The carbohydrazide usually precipitates as a white solid.

  • Recrystallize from ethanol.[1] Yields typically range from 75–90%.

Step 3: Schiff Base Derivatization

  • Suspend the hydrazide (5 mmol) in ethanol (15 mL) containing catalytic glacial acetic acid (2-3 drops).

  • Add the appropriate aromatic aldehyde/ketone (5 mmol).

  • Reflux for 4–6 hours.

  • Filter the precipitate, wash with cold ethanol, and dry.

Synthetic Pathway Visualization

SynthesisPath cluster_conditions Critical Process Parameters Ester Ethyl Isonipecotate (Starting Material) N_Sub N-Alkylation (R-X, K2CO3) Ester->N_Sub Inter_Ester N-Substituted Ethyl Ester N_Sub->Inter_Ester Hydrazine Hydrazine Hydrate (NH2NH2, EtOH, Reflux) Inter_Ester->Hydrazine Core Piperidine-4- Carbohydrazide Hydrazine->Core Aldehyde Ar-CHO (Cat. AcOH) Core->Aldehyde Final Target Schiff Base (Hydrazone) Aldehyde->Final C1 Anhydrous Conditions (Step 2) C2 Catalytic Acid (Step 3)

Figure 1: General synthetic route for N-substituted piperidine-4-carbohydrazide derivatives.

Oncology Applications: VEGFR-2 Inhibition[3][5][6]

Mechanism of Action

Recent studies (2024) have identified N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potent ATP-competitive inhibitors of VEGFR-2. The piperidine moiety occupies the solvent-exposed region, while the hydrazide-linker facilitates hydrogen bonding with the hinge region residues (Cys919, Asp1046) of the kinase domain.

Quantitative Efficacy Data

The following table summarizes the potency of key derivatives against breast cancer cell lines and the VEGFR-2 enzyme compared to Sorafenib.

Compound IDR-Substituent (Oxindole)VEGFR-2 IC50 (nM)MCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)
12e 5-Fluoro45.9 8.001.25
6n 5-Bromo52.14.500.60
Sorafenib (Standard)48.62.801.10

Data Source: Bioorg. Chem. 2024 [1].[2][3][4]

Key Insight: Compound 12e surpasses Sorafenib in enzymatic inhibition, suggesting that the flexible carbohydrazide linker allows for a tighter induced fit within the ATP binding pocket than the urea linker of Sorafenib.

Antifungal Potential: SDH Inhibition[7][8]

Target: Succinate Dehydrogenase (SDH)

Piperidine-4-carbohydrazides bearing quinazolinyl moieties have emerged as powerful fungicides. They target the ubiquinone-binding site of Complex II (SDH), disrupting fungal respiration.

Comparative Activity (EC50)

Activity against Rhizoctonia solani (Rice Sheath Blight):

  • Compound A13: 0.83 µg/mL[3][4]

  • Compound A41: 0.88 µg/mL[3][4]

  • Chlorothalonil (Control): 1.64 µg/mL[3][4]

Molecular Docking Insight: The carbonyl oxygen of the hydrazide forms a critical H-bond with Trp173 and Tyr58 in the SDH active site, mimicking the binding mode of commercial carboxamide fungicides [2].

Structure-Activity Relationship (SAR) Analysis

To guide future design, we have consolidated the SAR rules based on the compiled pharmacological data.

SAR Logic Map

SAR_Logic Core Piperidine-4-Carbohydrazide Scaffold N1 N1 Position (Piperidine Nitrogen) Core->N1 C4 C4 Linker (Carbohydrazide) Core->C4 Term Terminal Hydrazone/Amide Core->Term N1_Rule Lipophilicity Modulator: Benzyl/Ethyl groups enhance membrane permeability & AChE affinity. N1->N1_Rule C4_Rule H-Bond Donor/Acceptor: Essential for hinge binding (VEGFR-2) and Ser/His interaction (AChE). C4->C4_Rule Term_Rule Electronic Tuning: EWG (F, Cl, NO2) on phenyl rings increases cytotoxicity & metabolic stability. Term->Term_Rule

Figure 2: SAR decision matrix for optimizing piperidine-4-carbohydrazide derivatives.

Critical Design Rules
  • N1-Substitution: A benzyl group at the N1 position is essential for AChE inhibition (interacting with the catalytic anionic site). For antifungal activity, smaller alkyl groups or quinazoline linkages are preferred.

  • Linker Rigidity: The carbohydrazide (-CONHNH-) offers a balance of rigidity and flexibility. Replacing it with a pure amide often reduces potency against kinases due to the loss of a key hydrogen bond donor (the secondary amine of the hydrazide).

  • Terminal Substitution: Electron-withdrawing groups (F, Cl) on the terminal phenyl ring significantly enhance anticancer potency by increasing the acidity of the NH protons, strengthening H-bonds with kinase residues.

References

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 2024.

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 2024.[4]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2019.

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 2008.[5]

Sources

Solubility Profile of 1-Benzoylpiperidine-4-carbohydrazide in Polar Solvents: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry to bioavailability. 1-Benzoylpiperidine-4-carbohydrazide is a molecule of interest, incorporating the benzoylpiperidine fragment, a recognized privileged structure in medicinal chemistry, with the versatile carbohydrazide moiety.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and interpret the solubility profile of this compound in polar solvents. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the application of thermodynamic models for a predictive understanding of the solute-solvent interactions that govern this critical physicochemical property.

Introduction: The Significance of this compound

The this compound structure represents a confluence of two medicinally significant pharmacophores. The benzoylpiperidine core is found in numerous bioactive small molecules, including antipsychotic and anti-cancer agents, valued for its metabolic stability and role as a potential bioisostere for the piperazine ring.[1] Simultaneously, the carbohydrazide functional group is a versatile building block for synthesizing compounds with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2][3]

Given its molecular structure—a lipophilic benzoyl group, a piperidine linker, and a polar carbohydrazide tail capable of extensive hydrogen bonding—this compound is expected to exhibit complex solubility behavior. A thorough understanding of its solubility in various polar solvents is paramount for its journey from laboratory synthesis to clinical application. This document serves as a practical and theoretical guide to systematically elucidating this profile.

Physicochemical Profile and Predicted Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's properties provides a predictive foundation for its behavior.

PropertyPredicted Value / CharacteristicRationale & Implication for Solubility
Molecular Formula C₁₃H₁₇N₃O₂---
Molecular Weight 247.30 g/mol Influences the mass-to-mole fraction conversion.
Hydrogen Bond Donors 2 (from -NHNH₂)The carbohydrazide moiety can donate protons, favoring interactions with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 3 (from C=O and N atoms)Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents like water and alcohols.
Predicted LogP ~1.5 - 2.5The presence of the benzoyl and piperidine groups suggests moderate lipophilicity, which may limit aqueous solubility.
Predicted pKa ~3-4 (hydrazide protonation), ~8-9 (piperidine N)Ionization state will be pH-dependent, significantly impacting solubility in aqueous buffers. The compound will be more soluble at pH values where it is ionized.

Based on this profile, we can hypothesize that this compound will have limited solubility in neutral water but will show significantly enhanced solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, particularly at elevated temperatures.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol).

ΔGsol = ΔHsol – TΔSsol

Where:

  • ΔHsol (Enthalpy of Solution): The energy change associated with breaking the solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

  • ΔSsol (Entropy of Solution): The change in disorder of the system.

  • T: The absolute temperature in Kelvin.

For dissolution to be spontaneous, ΔGsol must be negative. This balance between enthalpy and entropy is key to understanding solubility.

The van 't Hoff Equation: Temperature Dependence

The van 't Hoff equation provides a powerful tool to quantify how temperature affects solubility by relating it to the enthalpy of solution.[4][5] The integrated form is:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where S is the mole fraction solubility and R is the ideal gas constant. This equation shows that a plot of ln(S) versus 1/T (a "van 't Hoff plot") should yield a straight line.[6] The slope of this line can be used to determine the enthalpy of solution (ΔHsol), indicating whether the process is endothermic (requires heat) or exothermic (releases heat).[7]

The Jouyban-Acree Model: Co-solvency

In pharmaceutical development, binary solvent mixtures (co-solvents) are frequently used to enhance solubility. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating the solubility of a solute in mixed solvents.[8] Its general form describes solubility as a function of the mole fractions and properties of the neat solvents, with interaction parameters accounting for non-ideal mixing behavior.[9][10] This model is invaluable for predicting solubility in untested solvent compositions, thereby reducing experimental workload.[11]

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific integrity, the chosen protocol must be a self-validating system. The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[12]

Protocol 1: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in selected polar solvents at a constant temperature.

Materials:

  • This compound (verified purity >99%)

  • Analytical grade polar solvents (e.g., Water, Methanol, Ethanol, Isopropanol, DMSO, DMF)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Calibrated HPLC-UV or UPLC-UV system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is critical to ensure equilibrium with a saturated solution is achieved.[12]

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired polar solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Causality Insight: Agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached more rapidly. A minimum equilibration time of 24-48 hours is recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm filter and dispense the filtrate into a clean, pre-weighed vial.

    • Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Gravimetric Analysis (Optional but Recommended): Weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the remaining solid residue. The solubility can be calculated directly.

  • Quantitative Analysis (Primary Method): Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV method.

  • Concentration Determination: Inject the diluted sample into the HPLC-UV system and determine the concentration against a pre-established calibration curve. Back-calculate to find the concentration in the original saturated solution.

  • Data Reporting: Express solubility in multiple units for versatility, such as mg/mL, g/L, and mole fraction.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Solid (Compound) to Vial B 2. Add Known Volume of Solvent A->B Precise Measurement C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Settle Undissolved Solid (2h) C->D E 5. Withdraw & Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify via HPLC-UV F->G H 8. Calculate Solubility (mg/mL, mole fraction) G->H

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Data Presentation and Thermodynamic Analysis

The collected data should be organized systematically to facilitate interpretation and modeling.

Table 1: Hypothetical Solubility Data for this compound
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Mole Fraction (x)ln(x)1/T (K⁻¹)
Water25ValueValueValueValue0.00335
Water37ValueValueValueValue0.00322
Methanol25ValueValueValueValue0.00335
Methanol37ValueValueValueValue0.00322
Ethanol25ValueValueValueValue0.00335
Ethanol37ValueValueValueValue0.00322
DMSO25ValueValueValueValue0.00335
Thermodynamic Analysis in Practice

Using the data from the table above, a van 't Hoff plot can be constructed for each solvent.

  • Plot: Graph ln(x) on the y-axis against 1/T on the x-axis.

  • Linear Regression: Perform a linear fit on the data points. The quality of the fit (R²) should be >0.99 for a two-point determination.

  • Calculate Thermodynamic Parameters:

    • ΔHsol = - (slope) * R

    • ΔSsol = (intercept) * R

A positive ΔHsol indicates an endothermic dissolution, meaning solubility increases with temperature, which is typical for most solids. The magnitude of ΔHsol provides insight into the energy required to overcome the crystal lattice energy of the solute.

Diagram: Thermodynamic Relationships in Dissolution

G cluster_legend Relationship: ΔGsol = ΔHsol - TΔSsol A Gibbs Free Energy (ΔGsol) B Enthalpy (ΔHsol) B->A Energy Change (Bond Breaking/Formation) C Entropy (ΔSsol) C->A Disorder Change T Temperature (T) T->A Modulates Entropy Term

Caption: The interplay of enthalpy, entropy, and temperature in determining the spontaneity of dissolution.

Implications in Drug Development

The solubility profile generated through these methods is not an academic exercise; it is a critical dataset that directly informs key development decisions:

  • Pre-formulation: The choice of solvents for toxicology studies and early-stage formulations is dictated by solubility. Poor aqueous solubility may necessitate the use of co-solvents, surfactants, or complexing agents.

  • Process Chemistry: Recrystallization, a primary method for purification, relies on identifying a solvent system where the compound has high solubility at an elevated temperature and low solubility at a cool temperature. The data generated here directly identifies candidate solvents.

  • Route of Administration: For intravenous administration, a compound must be completely soluble in an aqueous vehicle. For oral administration, sufficient aqueous solubility in the gastrointestinal tract is a prerequisite for absorption and, ultimately, bioavailability.

  • Analytical Method Development: Solubility data is essential for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and LC-MS.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining and understanding the solubility profile of this compound in polar solvents. By combining theoretical predictions with rigorous experimental protocols like the Shake-Flask method and applying thermodynamic models such as the van 't Hoff equation, researchers can generate the high-quality, reproducible data essential for making informed decisions in the drug development pipeline. This systematic approach transforms solubility from a simple physical measurement into a predictive tool for optimizing the journey of a promising molecule from the bench to the clinic.

References

  • Jouyban, A. (2017).
  • Jouyban, A., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban–Acree model. Journal of the Japan Society of Powder and Powder Metallurgy.
  • Acree Jr, W. E., & Jouyban, A. (2003). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin.
  • Chen, J., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.
  • Fakhree, M. A. A., & Jouyban, A. (2022).
  • Economou, I. G., et al. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. SCIENOMICS.
  • Ture Hedenqvist, M., & Rasmuson, Å. C. (2014). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature-dependent NRTL-SAC model. Diva-portal.org.
  • Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. Industrial & Engineering Chemistry Research.
  • Naidoo, P., et al. (2017). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Shinde, A., et al. (2020). Solubility Prediction of Pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models.
  • Taylor & Francis. (n.d.). van 't Hoff equation – Knowledge and References. Taylor & Francis Online.
  • Indian Journal of Research. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Paripex - Indian Journal of Research.
  • Ahmad, B., et al. (2018). Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies. Frontiers in Chemistry.
  • Sârbu, C., et al. (2019).
  • Wikipedia. (n.d.).
  • LibreTexts Chemistry. (2023). 9.
  • Stack Exchange. (2015). Derivation of van 't Hoff equation for temperature dependence of equilibrium constant. Chemistry Stack Exchange.
  • Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • ChemicalBook. (2023). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE | 74045-91-3. ChemicalBook.
  • ChemicalBook. (n.d.). 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. ChemicalBook.
  • Stolarczyk, M., et al. (2020).
  • Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Chem-Impex. (n.d.). 1-Benzoylpiperidine. Chem-Impex.
  • Angeli, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Sigma-Aldrich. (n.d.). 1-benzyl-N'-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide | 672949-66-5. Sigma-Aldrich.
  • ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.
  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. PubChem.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Guedes, G. P., et al. (n.d.).
  • Smith, V. J., et al. (n.d.).
  • Mohamed, M. F., et al. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Square.
  • BenchChem. (n.d.). a-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents. BenchChem.
  • Chemdiv. (n.d.). Compound 1-benzoyl-N-benzylpiperidine-4-carboxamide. Chemdiv.

Sources

Literature review on benzoylpiperidine-based hydrazides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoylpiperidine-based hydrazide scaffold represents a convergence of two privileged structures: the piperidine ring, a ubiquitous pharmacophore in FDA-approved drugs (e.g., Donepezil, Fentanyl), and the hydrazide moiety, a versatile linker and metal-chelating group. This technical guide analyzes the medicinal chemistry of 1-benzoylpiperidine-4-carbohydrazide and its derivatives.

While the piperidine ring typically provides solubility and hydrophobic scaffolding, the N-benzoyl modification modulates lipophilicity and removes the basicity of the piperidine nitrogen, altering the ADMET profile significantly compared to N-benzyl analogs. The terminal hydrazide group (


) serves as a "warhead" for enzymes requiring metal cofactors (e.g., Urease) or as a precursor for hydrazones with potent anticancer and neuroprotective properties.

Part 1: Structural Rationale & Pharmacophore Analysis

The core structure, This compound , can be deconstructed into three functional domains, each contributing specific interactions within a biological target.

The Pharmacophore Map
  • Domain A: The Benzoyl Amide (Lipophilic Anchor)

    • Function: Unlike the basic N-benzyl group found in AChE inhibitors, the N-benzoyl group forms a neutral amide. This restricts protonation at physiological pH, enhancing membrane permeability (LogP modulation) and allowing for

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Trp, Phe) in binding pockets without incurring the energetic penalty of desolvating a charged amine.
  • Domain B: The Piperidine Linker (Rigid Spacer)

    • Function: The piperidine ring provides a semi-rigid chair conformation that directs the vectors of the benzoyl and hydrazide groups. It acts as a scaffold to span the distance between the peripheral binding site and the catalytic active site of enzymes.

  • Domain C: The Hydrazide Moiety (The Effector)

    • Function:

      • H-Bonding: The carbonyl oxygen and hydrazine nitrogens act as both donors and acceptors.

      • Metal Chelation: In metalloenzymes (e.g., Urease), the hydrazide acts as a bidentate ligand, coordinating with Nickel (

        
        ) ions.
        
      • Covalent Trap: Can form reversible covalent bonds with serine proteases or react with aldehydes to form hydrazones.

Visualization: Pharmacophore Connectivity

The following diagram illustrates the logical connectivity and functional roles of the scaffold.

Pharmacophore Benzoyl Benzoyl Group (Hydrophobic/Pi-Stacking) Piperidine Piperidine Ring (Rigid Spacer/Scaffold) Benzoyl->Piperidine Amide Bond (Neutral) Target Biological Target (Urease/Kinase/AChE) Benzoyl->Target Pi-Pi Stacking Hydrazide Hydrazide Moiety (Chelator/H-Bonding) Piperidine->Hydrazide C4 Attachment Hydrazide->Target Metal Chelation or H-Bond Network

Caption: Functional decomposition of the this compound scaffold showing the interplay between hydrophobic anchoring and active site engagement.

Part 2: Synthetic Protocols

The synthesis of benzoylpiperidine hydrazides is a robust, convergent process. The following protocol describes the synthesis of This compound from commercially available isonipecotic acid.

Synthetic Pathway (Graphviz)

Synthesis SM1 Isonipecotic Acid (Piperidine-4-COOH) Int1 Ethyl Isonipecotate SM1->Int1 Esterification Reagent1 EtOH / H2SO4 (Reflux) Int2 Ethyl 1-benzoylpiperidine-4-carboxylate Int1->Int2 N-Acylation Reagent2 Benzoyl Chloride / Et3N (DCM, 0°C to RT) Product This compound Int2->Product Hydrazinolysis Reagent3 Hydrazine Hydrate (EtOH, Reflux)

Caption: Step-wise synthesis of the core scaffold. Yields typically range from 70-90% depending on the benzoyl substituent.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

  • Esterification (Protection/Activation):

    • Dissolve isonipecotic acid (10 mmol) in absolute ethanol (30 mL).

    • Add concentrated

      
       (1.0 mL) dropwise.
      
    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Concentrate in vacuo, neutralize with saturated

      
      , and extract with Ethyl Acetate.
      
    • Checkpoint: This step ensures the carboxylic acid does not interfere with the subsequent amine acylation.

  • N-Benzoylation:

    • Dissolve Ethyl Isonipecotate (10 mmol) in dry Dichloromethane (DCM, 20 mL) containing Triethylamine (12 mmol).

    • Cool to 0°C in an ice bath.

    • Add Benzoyl Chloride (10 mmol) dropwise over 15 minutes to prevent exotherms.

    • Stir at room temperature for 3 hours.

    • Wash with 1N HCl (to remove unreacted amine) followed by brine. Dry over

      
      .
      
  • Hydrazinolysis (The Critical Step):

    • Dissolve the N-benzoyl ester intermediate in Ethanol (15 mL).

    • Add Hydrazine Hydrate (80%, 50 mmol) in large excess.

    • Expert Insight: Excess hydrazine is crucial to prevent the formation of the dimer (bis-hydrazide), where one hydrazine molecule reacts with two ester molecules.

    • Reflux for 4–6 hours. The product often precipitates upon cooling.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Part 3: Therapeutic Applications & Mechanism of Action

Urease Inhibition (Antimicrobial)

The most authoritative application of this scaffold lies in Urease Inhibition . Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori (causing gastric ulcers) and Proteus mirabilis (causing kidney stones).

  • Mechanism: The hydrazide moiety (

    
    ) acts as a bidentate ligand. The carbonyl oxygen and the terminal amino group coordinate with the two 
    
    
    
    ions in the active site, displacing the water molecule required for urea hydrolysis.
  • SAR Insight: Electron-withdrawing groups (EWGs) on the benzoyl ring (e.g., 4-Nitro, 4-Fluoro) generally increase potency by increasing the acidity of the hydrazide protons, strengthening the metal interaction.

Table 1: Comparative Urease Inhibition Data (Representative)

Compound Substituent (R) IC50 (µM) Potency Relative to Thiourea Reference
4-H (Unsubstituted) 25.4 ~1x [1]
4-NO2 (Nitro) 12.2 ~2x [1]
4-F (Fluoro) 15.8 ~1.5x [1]

| Thiourea (Standard) | 21.2 | N/A | [1] |[1]

Anticancer Activity (Cytotoxicity)

Benzoylpiperidine hydrazides have shown significant cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).[2]

  • Tubulin Polymerization: Derivatives where the hydrazide is further functionalized (e.g., into thiadiazines or hydrazones) can inhibit tubulin polymerization, arresting cells in the G2/M phase.

  • Kinase Inhibition: The benzoyl moiety mimics the adenine ring of ATP in certain kinase pockets, while the piperidine extends into the ribose binding pocket.

Neurodegeneration (AChE/BuChE)

While N-benzyl piperidines (Donepezil-like) are superior AChE inhibitors due to the cation-


 interaction in the catalytic gorge, N-benzoyl derivatives are explored as "dual-binding" inhibitors.
  • Limitation: The lack of a basic nitrogen reduces affinity for the Catalytic Anionic Site (CAS).

  • Strategy: These compounds are often derivatized into hydrazones with large aromatic aldehydes. The hydrazone binds to the Peripheral Anionic Site (PAS), while the benzoyl group sits in the middle of the gorge.

Part 4: Safety & ADMET Profile

Hydrazide Toxicity (The "Structural Alert")

Researchers must be aware that the hydrazide moiety is a "structural alert" in drug design.

  • Metabolic Risk: Hydrazides can be metabolized by N-acetyltransferases (NAT) to form acetylhydrazines, which are potentially hepatotoxic.

  • Validation: In vitro stability assays in liver microsomes are mandatory for this scaffold.

Lipinski Compliance

The this compound scaffold is highly "drug-like":

  • MW: ~247 Da (Ideal for further derivatization).

  • H-Bond Donors: 2 (Hydrazide

    
    , 
    
    
    
    ).
  • H-Bond Acceptors: 3 (2 Carbonyls, 1 Hydrazide N).

  • LogP: ~1.5–2.5 (Optimal for oral bioavailability).

References

  • Piperidines: A new class of Urease inhibitors. Source:[1][3][4] ResearchGate.[3] URL:[Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: MDPI (Molecules).[5] URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: MDPI (Pharmaceuticals). URL:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: Frontiers in Chemistry. URL:[Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. Source: Organic Syntheses.[1][3] URL:[Link]

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An In-depth Technical Guide to the Safety and Toxicity of 1-Benzoylpiperidine-4-carbohydrazide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of the available safety and toxicity information for 1-Benzoylpiperidine-4-carbohydrazide. Due to the limited publicly available safety data for this specific compound, this document employs a precautionary approach by extrapolating potential hazards from structurally similar molecules. This methodology allows for a robust, safety-conscious framework for handling and research.

Introduction to this compound

This compound is a chemical compound with potential applications in pharmaceutical synthesis and research. Its structure, featuring a benzoyl group attached to a piperidine ring with a carbohydrazide functional group, suggests its utility as a building block in creating more complex molecules. A thorough understanding of its safety profile is paramount for its handling and use in a laboratory or manufacturing setting.

A closely related compound, 1-Benzylpiperidine-4-carbohydrazide (CAS No. 74045-91-3), shares a similar core structure and provides some initial physical and chemical data.[1][2]

PropertyValue
Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Melting Point 119 °C
Boiling Point (Predicted) 415.3 ± 34.0 °C
Density (Predicted) 1.149 ± 0.06 g/cm³

Data for 1-Benzylpiperidine-4-carbohydrazide[1]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not established. However, based on the classifications of structural analogs, a precautionary classification is proposed.

Analog Analysis:

  • 1-Benzoylpiperidine-4-carboxylic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • 1-Benzylpiperidine-4-carboxaldehyde: Toxic if swallowed (H301) and causes serious eye damage (H318).[5][6]

  • 1-Benzoylpiperazine: Harmful if swallowed and causes severe skin burns and eye damage.[7]

Based on these analogs, it is prudent to handle this compound as a substance that is potentially:

  • Harmful or toxic if swallowed.

  • A cause of serious eye irritation or damage.

  • A cause of skin irritation.

  • A potential respiratory irritant.

Proposed GHS Pictograms:

Caption: Proposed GHS pictograms based on analog data.

First-Aid Measures: A Proactive Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the potential hazards identified from analogous compounds.

Experimental Protocol: Emergency First-Aid Response

  • General Advice: Move the affected person from the area of exposure. If unconscious, place in the recovery position and seek immediate medical attention. Show this safety guide to the attending physician.[5]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[9]

    • Seek immediate medical attention from an ophthalmologist.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[8]

    • If skin irritation or a rash occurs, seek medical advice.[10]

  • Inhalation:

    • Move the person to fresh air.[8]

    • If breathing is difficult or stops, provide artificial respiration.

    • If symptoms occur, seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting.[9]

    • Clean the mouth with water and drink plenty of water afterward.[8]

    • Never give anything by mouth to an unconscious person.[9]

    • Call a physician or poison control center immediately.[7]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are essential to minimize exposure risk. The following protocols are based on best practices for handling similar chemical compounds.

4.1. Safe Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust or vapor.[9]

  • Wear appropriate personal protective equipment (PPE).[9]

  • Wash hands thoroughly after handling.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

4.2. Storage Conditions

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store locked up.[5]

  • Protect from moisture.[11]

4.3. Personal Protective Equipment (PPE) Protocol

PPE_Protocol cluster_Core Core PPE Requirements cluster_Respiratory Respiratory Protection (as needed) Safety_Goggles Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) Gloves Chemical-resistant gloves (e.g., nitrile rubber) Lab_Coat Lab coat or chemical-resistant apron Respirator NIOSH/MSHA or EN 149 approved respirator if dust or aerosols are generated Researcher Researcher Researcher->Safety_Goggles Eye/Face Protection Researcher->Gloves Hand Protection Researcher->Lab_Coat Body Protection Researcher->Respirator If ventilation is inadequate

Sources

The Versatility of 1-Benzoylpiperidine-4-carbohydrazide: A Technical Guide to a Privileged Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. The 1-benzoylpiperidine motif is a well-established pharmacophore found in a wide array of biologically active compounds.[1] This technical guide delves into the synthesis, derivatization, and multifaceted pharmacological applications of a key derivative of this scaffold: 1-benzoylpiperidine-4-carbohydrazide. We will explore its crucial role not as a standalone therapeutic, but as a versatile molecular framework for the generation of compound libraries with significant potential in treating a spectrum of diseases, including epilepsy, microbial infections, and cancer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery pipelines.

The 1-Benzoylpiperidine Core: A Foundation of Privileged Bioactivity

The 1-benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a high-affinity ligand for a variety of biological targets.[1] Its structural rigidity, conferred by the piperidine ring, and the electronic properties of the benzoyl group provide a robust platform for molecular recognition. Furthermore, the 1-benzoylpiperidine scaffold is considered a bioisostere of the piperazine ring, a common moiety in many centrally active drugs. This substitution can offer advantages in terms of metabolic stability and pharmacokinetic properties.[1]

The true power of the 1-benzoylpiperidine scaffold lies in its amenability to chemical modification at several key positions. The 4-position of the piperidine ring, in particular, serves as a prime vector for introducing diverse functionalities to modulate pharmacological activity and target selectivity. The introduction of a carbohydrazide group at this position, to form this compound, unlocks a wealth of synthetic possibilities, transforming the core scaffold into a powerful engine for drug discovery.

Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a straightforward two-step process commencing from the commercially available ethyl isonipecotate. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzoylpiperidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 1-benzoylpiperidine-4-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10-20 equivalents) to the solution.

  • Reflux the reaction mixture for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final compound.

Synthesis of this compound Ethyl isonipecotate Ethyl isonipecotate Intermediate Ethyl 1-benzoylpiperidine-4-carboxylate Ethyl isonipecotate->Intermediate N-Benzoylation (Et3N, DCM) Benzoyl chloride Benzoyl chloride Benzoyl chloride->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazinolysis (Ethanol, Reflux) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Final_Product

Caption: Synthetic pathway to this compound.

The Pharmacological Potential of this compound Derivatives

The carbohydrazide moiety of this compound is a versatile functional group that serves as a synthetic handle for the introduction of a wide range of substituents. This has been effectively exploited to generate libraries of compounds with diverse pharmacological activities. The most common derivatization involves the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones.

Derivatization_of_Scaffold Scaffold This compound Hydrazone Hydrazone Derivatives Scaffold->Hydrazone Condensation Aldehyde_Ketone Aldehydes / Ketones (R1-CO-R2) Aldehyde_Ketone->Hydrazone Bioactivity Diverse Biological Activities (Anticonvulsant, Antimicrobial, Anticancer) Hydrazone->Bioactivity

Caption: Derivatization of the this compound scaffold.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel anticonvulsant drugs with improved efficacy and safety profiles. The 1-benzoylpiperidine scaffold has been investigated for its potential in developing anticonvulsant agents. While the parent carbohydrazide has not been extensively studied, its hydrazone derivatives have shown promising activity. For instance, related benzhydryl piperazine derivatives have demonstrated anticonvulsant effects in maximal electroshock seizure models in rats.[2] The mechanism of action is often attributed to the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[3]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the aromatic ring of the hydrazone moiety plays a crucial role in determining anticonvulsant activity.

  • Electron-withdrawing groups on the aromatic ring have been shown to enhance activity in some series.

  • The overall lipophilicity of the molecule is a key determinant of its ability to cross the blood-brain barrier and exert its central nervous system effects.

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens presents a significant global health threat. The carbohydrazide functional group is a known pharmacophore in various antimicrobial agents.[4] Derivatives of piperidine-4-carbohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi, with some compounds exhibiting moderate to good activity.[5] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights:

  • The introduction of different N-phthaloyl amino acid moieties to piperidine-4-carbohydrazide has been shown to modulate antimicrobial specificity and potency.[5]

  • The presence of halogen atoms on the aromatic rings of hydrazone derivatives can significantly enhance antibacterial and antifungal activities.[6]

Anticancer Activity

The search for novel anticancer agents with improved selectivity and reduced toxicity remains a major focus of drug discovery. The 1-benzoylpiperidine scaffold has been incorporated into molecules with potent antiproliferative activity.[1] While direct anticancer evaluation of this compound is limited, its derivatives, particularly hydrazones, have shown promise. For example, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have exhibited potent cytotoxicity against various human cancer cell lines.[7] The proposed mechanisms of action for such derivatives often involve the induction of apoptosis through caspase activation or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7]

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on the benzylidene moiety of the hydrazone is critical for cytotoxic activity. Electron-withdrawing groups like nitro and chloro have been associated with enhanced potency.[7]

  • The incorporation of heterocyclic rings, such as indole, can significantly improve the anticancer profile of the molecule.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and the reactivity of the carbohydrazide moiety make it an ideal starting point for the generation of large and diverse compound libraries. While the scaffold itself may not possess potent intrinsic biological activity, its true strength lies in its ability to be readily derivatized into a multitude of compounds with significant therapeutic potential across various disease areas.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and screening of a wider range of derivatives, coupled with computational modeling and detailed structure-activity relationship studies, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The continued investigation of the this compound scaffold is a promising avenue for the development of next-generation therapeutics.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. (2025, September 4). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021, May 21). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. (1975, May). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009, January). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, January 21). PubMed. Retrieved February 15, 2026, from [Link]

  • N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2020, January 10). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1992, December 15). PubMed. Retrieved February 15, 2026, from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008, August). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (2020, October 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (2011, March 2). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2022, November 29). PubMed. Retrieved February 15, 2026, from [Link]

  • Anticonvulsant-agent. (n.d.). Retrieved February 15, 2026, from [Link]

  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (2013, August 28). Google Patents.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021, May 21). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and detailed physical and chemical characterization of 1-Benzoylpiperidine-4-carbohydrazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the scientific rationale behind the synthetic pathway and the analytical techniques employed for its thorough characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. The introduction of a benzoyl group at the 1-position and a carbohydrazide moiety at the 4-position of the piperidine ring creates a molecule with potential for diverse biological activities, stemming from the functionalities of both the amide and hydrazide groups. Carbohydrazide derivatives, in particular, are known for their wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] A thorough understanding of the physicochemical properties of this compound is therefore paramount for its potential development and application.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). This pathway is favored for its efficiency and use of common laboratory reagents.

Step 1: N-Benzoylation of Ethyl Piperidine-4-carboxylate

The initial step involves the acylation of the secondary amine of the piperidine ring with benzoyl chloride. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Dissolve ethyl piperidine-4-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add an excess of a base, for instance, triethylamine or pyridine, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-benzoylpiperidine-4-carboxylate.

Step 2: Hydrazinolysis of the Ester

The second and final step is the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically driven by the high reactivity of hydrazine.

Protocol:

  • Dissolve the ethyl 1-benzoylpiperidine-4-carboxylate obtained in the previous step in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Hydrazinolysis start1 Ethyl piperidine-4-carboxylate product1 Ethyl 1-benzoylpiperidine-4-carboxylate start1->product1 Schotten-Baumann Reaction reagent1 Benzoyl Chloride, Base (e.g., Triethylamine) reagent1->product1 start2 Ethyl 1-benzoylpiperidine-4-carboxylate product2 This compound start2->product2 Nucleophilic Acyl Substitution reagent2 Hydrazine Hydrate reagent2->product2

Caption: Proposed two-step synthesis of this compound.

Physicochemical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an initial indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity. For a related compound, 1-benzyl-piperidine-4-carboxylic acid hydrazide, a melting point of 119 °C has been reported.[2] While not the same molecule, this provides a reasonable estimate for the melting point of the title compound.

Protocol:

  • A small amount of the dried, crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

ParameterExpected Value
Melting Point Approx. 110-130 °C (estimated)
Appearance White to off-white crystalline solid
Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized compound.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (hydrazide)3300-3200
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2950-2850
C=O stretch (amide)1650-1630
C=O stretch (hydrazide)1680-1660
C=C stretch (aromatic)1600-1450

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • Aromatic protons (benzoyl group): 7.2-7.5 (multiplet, 5H)

  • Piperidine protons: 1.5-4.0 (complex multiplets)

  • NH and NH₂ protons (hydrazide): Broad singlets, chemical shift can vary depending on solvent and concentration.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

  • Carbonyl carbons (amide and hydrazide): 165-175

  • Aromatic carbons: 125-140

  • Piperidine carbons: 25-55

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₃H₁₇N₃O₂), the expected molecular weight is approximately 247.29 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the synthesized compound.

TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, would be used to develop the TLC plate. The spots can be visualized under UV light or by using a staining agent like iodine.

HPLC is a powerful technique for determining the purity of the compound with high accuracy. A reversed-phase C18 column is commonly used for the analysis of such compounds.[3]

Protocol:

  • Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the solution into the HPLC system.

  • Elute the compound using a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

  • Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis Synthesized this compound mp Melting Point Determination synthesis->mp ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms tlc Thin Layer Chromatography synthesis->tlc hplc HPLC synthesis->hplc purity Purity Assessment mp->purity structure Structural Elucidation ir->structure nmr->structure ms->structure tlc->purity hplc->purity identity Identity Confirmation purity->identity structure->identity

Caption: Workflow for the physicochemical characterization of the target compound.

Conclusion

This technical guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The described protocols are based on established chemical principles and standard analytical techniques. Adherence to these methodologies will enable researchers to obtain a well-characterized compound, which is a critical prerequisite for any further investigation into its potential biological activities and applications in drug discovery and development. The provided experimental framework serves as a self-validating system, where the congruence of data from multiple analytical techniques ensures the integrity and reliability of the results.

References

  • Asian Journal of Green Chemistry. (2023, April 28).
  • ChemicalBook. (2023, July 5). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE | 74045-91-3.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (n.d.).

Sources

A Technical Guide to the Core Differences Between 1-Benzoylpiperidine-4-carbohydrazide and Isoniazid Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of 1-Benzoylpiperidine-4-carbohydrazide and the well-established antitubercular drug, isoniazid, along with its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. We will delve into the structural distinctions, mechanistic divergences, and the underlying rationale for the design of these compounds, supported by experimental insights and protocols.

Foundational Understanding: Isoniazid as the Benchmark

Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis (TB) for decades.[1] Its efficacy is rooted in its specific mechanism of action against Mycobacterium tuberculosis. A comprehensive understanding of INH is critical to appreciate the rationale behind the design of new derivatives, including those based on a piperidine scaffold.

Chemical Structure and Activation of Isoniazid

Isoniazid is a relatively small and hydrophilic molecule characterized by a pyridine ring and a hydrazide group (-CONHNH₂).[1] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2] This activation is a critical step and a primary source of drug resistance.

G

Mechanism of Action of Isoniazid

Once activated by the mycobacterial catalase-peroxidase enzyme, KatG, isoniazid is converted into a reactive isonicotinic acyl radical.[2] This radical then covalently adducts with NAD(H), forming an INH-NADH complex. This complex is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[3] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[2] By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.

G Active_INH Active Isoniazid (Isonicotinic Acyl-NADH) InhA InhA Enzyme Active_INH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Disruption of Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

The Emergence of Piperidine-Based Scaffolds in Antitubercular Research

The rise of drug-resistant strains of M. tuberculosis has necessitated the exploration of novel chemical scaffolds that can either overcome existing resistance mechanisms or act on new biological targets. The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds, and has shown promise in the development of new antitubercular agents.[4]

Structural Features of this compound

This compound introduces several key structural modifications compared to isoniazid:

  • Replacement of the Pyridine Ring: The planar, aromatic pyridine ring of isoniazid is replaced with a non-planar, saturated piperidine ring. This fundamentally alters the molecule's three-dimensional shape, rigidity, and electronic properties.

  • Introduction of a Benzoyl Group: A benzoyl group is attached to the nitrogen at position 1 of the piperidine ring. This adds a bulky, lipophilic aromatic moiety to the structure.

  • Retention of the Carbohydrazide Moiety: Crucially, the carbohydrazide (-CONHNH₂) functional group is maintained, attached at the 4th position of the piperidine ring. The hydrazide moiety is a key pharmacophore in many isoniazid derivatives, often involved in binding to the target enzyme or in the formation of active intermediates.[5]

Postulated Differences in Mechanism and Activity

While direct comparative studies on the antitubercular activity of this compound are not extensively documented, we can infer potential differences based on its structural components and the known mechanisms of related compounds.

Potential for a Different Mechanism of Action

The replacement of the pyridine ring suggests that this compound is unlikely to be a substrate for the KatG enzyme in the same manner as isoniazid. The specific electronic and structural features of the pyridine ring are critical for its activation.[6] This implies that if this compound possesses antitubercular activity, it may operate through a different mechanism, potentially bypassing the most common resistance pathway to isoniazid.

Some piperidinol-based compounds have been shown to inhibit arylamine N-acetyltransferase (NAT), an enzyme essential for mycobacterial survival within macrophages, representing a novel mode of action.[4] It is conceivable that piperidine-carbohydrazide derivatives could also target alternative pathways crucial for mycobacterial viability. Another study on dibasic piperidines indicated that they target the same biological pathway as ethambutol, another first-line anti-TB drug.[7]

Structure-Activity Relationship (SAR) Insights

Research into isoniazid-derived hydrazones that incorporate piperidine rings has provided valuable SAR insights. A study on such derivatives found that compounds with moderately increased lipophilicity compared to isoniazid were promising antitubercular candidates with negligible cytotoxicity.[8] The introduction of the benzoyl and piperidine moieties in this compound would significantly increase its lipophilicity compared to isoniazid, which could enhance cell wall penetration.

However, the same study also noted that for their series of compounds, direct inhibition of InhA was not the primary mechanism of action for most of the active derivatives, with one exception.[8] This further supports the hypothesis of an alternative target or mechanism for piperidine-containing isoniazid analogues.

Experimental Protocols and Methodologies

The synthesis and evaluation of these compounds involve standard and specialized techniques in medicinal chemistry and microbiology.

Synthesis of this compound

A plausible synthetic route for this compound would involve a multi-step process starting from commercially available materials.

Protocol 1: Synthesis of this compound

  • Esterification of Isonipecotic Acid: Isonipecotic acid (piperidine-4-carboxylic acid) is first esterified, for example, by reacting it with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to protect the carboxylic acid group.

  • N-Benzoylation: The resulting ester is then subjected to N-benzoylation by reacting it with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to introduce the benzoyl group onto the piperidine nitrogen.

  • Hydrazinolysis: The benzoylated ester is then treated with hydrazine hydrate to convert the ester group into the desired carbohydrazide functionality.[9]

G Start Isonipecotic Acid Step1 Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate1 Piperidine-4-carboxylate Ester Step1->Intermediate1 Step2 N-Benzoylation (Benzoyl Chloride, Base) Intermediate1->Step2 Intermediate2 1-Benzoylpiperidine-4-carboxylate Ester Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine Hydrate) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Antimycobacterial Susceptibility Testing

The antitubercular activity of synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Protocol 2: Microplate Alamar Blue Assay (MABA)

  • Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.

  • Incubation: The microplate is incubated at 37°C for a defined period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading of Results: After further incubation, the color change in the wells is observed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Comparative Data Summary

The following table summarizes the key differences between isoniazid and the postulated properties of this compound based on the analysis of its structural components.

FeatureIsoniazidThis compound (Postulated)
Core Heterocycle Pyridine (aromatic, planar)Piperidine (aliphatic, non-planar)
Activation Prodrug, requires KatG activation[2]Likely does not require KatG activation
Primary Target InhA (Mycolic Acid Synthesis)[3]Potentially a different target (e.g., NAT, Ethambutol pathway)[4][7]
Lipophilicity LowHigh
Resistance Mechanism Mutations in katG and inhA[8]Potentially effective against INH-resistant strains

Conclusion and Future Directions

The structural divergence of this compound from isoniazid presents a compelling rationale for its investigation as a novel antitubercular agent. The replacement of the pyridine ring with a benzoylated piperidine scaffold fundamentally alters the molecule's physicochemical properties and likely its mechanism of action. This could be advantageous in overcoming the prevalent mechanisms of isoniazid resistance.

Future research should focus on the definitive synthesis and characterization of this compound and its derivatives. Subsequent in-vitro evaluation against drug-susceptible and drug-resistant strains of M. tuberculosis is essential to determine its efficacy. Mechanistic studies to identify its cellular target(s) will be crucial for its further development as a potential clinical candidate. The insights gained from such studies will contribute significantly to the arsenal of compounds aimed at combating the global threat of tuberculosis.

References

  • Al-Rifai, N., et al. (2018). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. Journal of Medicinal Chemistry, 61(17), 7874-7883. Available at: [Link]

  • Turan-Zitouni, G., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Pharmaceuticals, 16(9), 1305. Available at: [Link]

  • Hegde, P., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 129, 102100. Available at: [Link]

  • Thomas, S. E., et al. (2023). Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Santos, J. I., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5539. Available at: [Link]

  • Turan-Zitouni, G., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Pharmaceuticals, 16(9), 1305. Available at: [Link]

  • Turan-Zitouni, G., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • Turan-Zitouni, G., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. ResearchGate. Available at: [Link]

  • INCHEM. (1993). Isoniazid (PIM 288). Available at: [Link]

  • Kumar, S., & Gupta, S. (2023). Advances in Anti-Tubercular Agents: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(3), 132-145. Available at: [Link]

  • Al-Omair, M. A., et al. (2018). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2538. Available at: [Link]

  • Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(1), 149. Available at: [Link]

  • Singh, R., et al. (2018). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. Available at: [Link]

  • Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]

  • Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(7), 001-011. Available at: [Link]

  • Pais, J. P., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 888390. Available at: [Link]

  • Halloran, M. W., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 19(6), 1434-1437. Available at: [Link]

  • Kumar, K., et al. (2018). Synthesis of carbohydrazides and carboxamides as anti-tubercular agents. European Journal of Medicinal Chemistry, 156, 558-570. Available at: [Link]

  • Cai, Y. H., et al. (2014). Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide. Advanced Materials Research, 936, 545-548. Available at: [Link]

  • Shaik, A. B., et al. (2021). STABLE ISONIAZID DERIVATIVES: IN SILICO STUDIES, SYNTHESIS AND BIOLOGICAL ASSESSMENT AGAINST Mycobacterium tuberculosis IN LIQUID CULTURE. Rasayan Journal of Chemistry, 14(2), 1145-1157. Available at: [Link]

  • S. G. K., et al. (2014). Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents. Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. Available at: [Link]

  • El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8805-8819. Available at: [Link]

  • Cai, Y. H., et al. (2014). Synthesis and Performance of N-(Benzoyl) Stearic Acid Hydrazide. ResearchGate. Available at: [Link]

Sources

Thermodynamic & Kinetic Stability Profile of Benzoyl-Substituted Piperidine Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical stability profile of benzoyl-substituted piperidine hydrazides, a scaffold increasingly prevalent in kinase inhibitors and fragment-based drug discovery. While the piperidine core offers solubility advantages, the hydrazide moiety introduces specific thermodynamic vulnerabilities—primarily hydrolytic instability and oxidative susceptibility. This document synthesizes structural energetics, degradation mechanisms, and validated experimental protocols to ensure robust developability assessment (ICH Q1A compliance).

Structural Dynamics & Energetics

The thermodynamic stability of this scaffold is governed by two competing energy landscapes: the conformational isomerism of the piperidine ring and the resonance stabilization of the benzamide and hydrazide systems.

1.1 Conformational Analysis: The Dual-Rotamer System

The N-benzoylpiperidine moiety exhibits restricted rotation due to the partial double-bond character of the amide C–N bond ($ \Delta G^{\ddagger}_{rot} \approx 15\text{--}17 \text{ kcal/mol} $). Simultaneously, the piperidine ring undergoes chair-to-chair inversion.

  • Piperidine Ring: The 4-substituted hydrazide group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions with the ring protons (A-value

    
     1.6 kcal/mol for -CONHNH
    
    
    
    ).
  • Amide Planarity: The N-benzoyl group forces the nitrogen lone pair into conjugation with the carbonyl, flattening the N1 environment. This creates distinct syn and anti rotamers relative to the phenyl ring, which can complicate NMR spectra and crystallization but does not typically lead to chemical degradation.

1.2 Resonance Stabilization of the Hydrazide

The hydrazide group (


) benefits from 

conjugation. However, the adjacent nitrogen lone pairs (

) create electrostatic repulsion (the alpha effect), making the

highly nucleophilic and susceptible to oxidation.

Conformation cluster_0 Thermodynamic Equilibrium Chair_Eq Chair Conformer (Hydrazide Equatorial) Global Minimum Twist Twist-Boat Intermediate +5.5 kcal/mol Chair_Eq->Twist Ring Flip (ΔG‡) Chair_Ax Chair Conformer (Hydrazide Axial) +1.6 kcal/mol Chair_Ax->Chair_Eq Steric Relief Twist->Chair_Ax Relaxation

Figure 1. Conformational energy landscape of the piperidine core. The equatorial conformer is thermodynamically dominant.

Chemical Stability Profile: The Thermodynamic Sink

While the molecule is conformationally stable, it is chemically reactive. The hydrazide motif is the "soft spot" for degradation.

2.1 Hydrolytic Degradation (pH-Dependent)

Hydrazides are relatively stable at neutral pH but degrade rapidly under acidic or basic stress.

  • Acidic Hydrolysis (

    
    ):  Follows an A-2 mechanism.[1] The carbonyl oxygen is protonated, followed by water attack.[2] The rate-limiting step is the expulsion of hydrazine (
    
    
    
    ).
  • Basic Hydrolysis (

    
    ):  Involves direct nucleophilic attack of 
    
    
    
    on the carbonyl carbon.

Critical Insight: Benzoyl substitution on the piperidine nitrogen remotely stabilizes the system by withdrawing electron density from the core, but if the benzoyl is directly on the hydrazide (


-benzoyl), hydrolysis rates decrease significantly due to extended conjugation.
2.2 Oxidative Instability

Hydrazides are reducing agents. In the presence of trace metal ions (


) or atmospheric oxygen, they undergo oxidative dehydrogenation to form diimide  intermediates or radicals , eventually leading to the carboxylic acid and nitrogen gas.

Degradation Parent Benzoyl-Piperidine Hydrazide Acid_Int Protonated Intermediate [R-C(OH)=NHNH2]+ Parent->Acid_Int H+ / H2O Radical Hydrazyl Radical (Oxidative Stress) Parent->Radical [O] / Metal Ions CarbAcid Carboxylic Acid (Hydrolysis Product) Acid_Int->CarbAcid C-N Cleavage Hydrazine Hydrazine (Toxic Byproduct) Acid_Int->Hydrazine Leaving Group Radical->CarbAcid Degradation

Figure 2. Primary degradation pathways.[1] Hydrolysis yields the parent acid and hydrazine; oxidation proceeds via radical mechanisms.

Experimental Characterization Protocols

To validate thermodynamic stability, researchers must move beyond standard shelf-life testing to stress testing (forced degradation).

3.1 Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify degradation products (impurities) within 24–48 hours.

Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24h5–20%Mimics gastric stability; tests amide bond strength.
Base Hydrolysis 0.1 N NaOH, 60°C, 4–24h5–20%Tests susceptibility to nucleophilic acyl substitution.
Oxidation 3%

, RT, 2–4h
5–20%Critical for hydrazides; assesses radical susceptibility.
Thermal 60°C (Solid State), 7 days< 5%Assesses crystal lattice stability and solid-state reactions.
Photolytic UV/Vis (1.2M lux hours)VariableChecks for radical generation via

excitation.
3.2 Kinetic Analysis (Arrhenius Approach)

To predict shelf-life (


) without waiting years, perform isothermal degradation studies at three elevated temperatures (e.g., 50°C, 60°C, 70°C).

Protocol:

  • Prepare 1 mg/mL solutions in pH 7.4 buffer.

  • Incubate at

    
    .
    
  • Sample at

    
     hours.
    
  • Quantify parent peak area via HPLC.

  • Plot

    
     vs 
    
    
    
    .
  • Calculate Activation Energy (

    
    ) using:
    
    
    
    

Acceptance Criteria: A chemically stable drug candidate typically exhibits an


 for hydrolysis.
Analytical Methodology

Due to the polarity of hydrazides, standard C18 reverse-phase chromatography often results in poor retention and peak tailing.

  • Column Selection: Use a Polar-Embedded C18 or HILIC column to retain the polar hydrazide.

  • Mobile Phase: Avoid phosphate buffers if MS detection is required. Use Ammonium Formate (pH 3.5) to stabilize the hydrazide during separation.

  • Detection:

    • UV at 254 nm (Benzoyl chromophore).

    • Electrochemical Detection (ECD) is highly sensitive for hydrazides due to their oxidizability.

Workflow Sample Sample Preparation (1 mg/mL in MeCN:H2O) Stress Stress Conditions (Acid/Base/Oxidation) Sample->Stress Quench Neutralization/Quenching Stress->Quench HPLC UHPLC-MS/MS Analysis (Polar Embedded Column) Quench->HPLC Data Data Processing (Kinetic Rate Constants) HPLC->Data

Figure 3.[3][4] Analytical workflow for stability assessment.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] ICH Guidelines.[5][6][7][8] Link

  • Cox, R. A., & Yates, K. (1984).[1] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry, 62(8), 1613–1619. Link

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.[9] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Wang, Q., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8956–8966. Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Benzoylpiperidine-4-carbohydrazide from Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzoylpiperidine-4-carbohydrazide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing from the commercially available ethyl piperidine-4-carboxylate. The methodology first involves the N-benzoylation of the piperidine ring, followed by the hydrazinolysis of the resulting ethyl ester intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information.

Introduction & Significance

Carbohydrazide derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The 1-benzoylpiperidine moiety itself is considered a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[3] The title compound, this compound, merges these two key pharmacophores, making it a highly versatile intermediate for the synthesis of novel heterocyclic compounds and potential drug candidates.

The synthetic pathway outlined herein is efficient and scalable, utilizing a common and well-documented transformation: the conversion of an ester to a hydrazide via reaction with hydrazine hydrate.[1][2][4] This nucleophilic acyl substitution is a cornerstone reaction in the synthesis of many pharmaceutical intermediates.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two principal steps starting from ethyl piperidine-4-carboxylate.

Step 1: N-Benzoylation. The secondary amine of the piperidine ring is first protected or functionalized via acylation with benzoyl chloride. This reaction, typically performed under Schotten-Baumann conditions, yields the stable intermediate, ethyl 1-benzoylpiperidine-4-carboxylate.

Step 2: Hydrazinolysis. The core transformation involves the reaction of the ethyl ester intermediate with hydrazine hydrate. Hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the desired this compound.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Hydrazinolysis A Ethyl piperidine-4-carboxylate C Ethyl 1-benzoylpiperidine-4-carboxylate A->C Base (e.g., NaOH, Pyridine) B Benzoyl Chloride B->C E This compound C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Figure 2: Mechanism of Hydrazinolysis.

Materials and Reagents:

  • Ethyl 1-benzoylpiperidine-4-carboxylate (1 equiv.)

  • Hydrazine hydrate (80-99% solution, 3-5 equiv.)

  • Ethanol (95% or absolute)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Place ethyl 1-benzoylpiperidine-4-carboxylate (1 equiv.) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add ethanol as the solvent. The amount should be sufficient to dissolve the ester upon heating.

  • Add hydrazine hydrate (3-5 equiv.) to the mixture. An excess of hydrazine is used to ensure the reaction proceeds to completion. [1]4. Heat the reaction mixture to reflux (approximately 78-80 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours. [2][4]5. After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize precipitation of the product. The target carbohydrazide is often a white crystalline solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Safety:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and skin contact.

Data Summary

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperatureTypical TimeTypical Yield
1 Ethyl piperidine-4-carboxylateBenzoyl Chloride1 : 1.1DCM / Water0 °C to RT2-4 h> 90%
2 Ethyl 1-benzoylpiperidine-4-carboxylateHydrazine Hydrate1 : 3-5EthanolReflux (~80 °C)4-10 h75-95%

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (2023-04-28).
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC.
  • Aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances.
  • Benzoyl piperidine - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. (2022-04-26).
  • Ethyl piperidine-4-carboxyl
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.

Sources

Application Note: Synthesis of Schiff Bases Derived from 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl) due to its ability to modulate solubility and receptor binding affinity. The specific derivative 1-Benzoylpiperidine-4-carbohydrazide serves as a critical intermediate for synthesizing hydrazones (Schiff bases) .[1]

These hydrazone derivatives are pharmacologically significant, exhibiting documented antimicrobial, anticonvulsant, and anticancer activities . The azomethine linker (


) acts as a structural bridge that can facilitate hydrogen bonding with biological targets, while the benzoyl-piperidine tail provides lipophilic bulk for membrane penetration.

This application note details an optimized, high-yield protocol for synthesizing these Schiff bases via acid-catalyzed condensation.

Chemical Basis & Mechanism

The formation of the Schiff base (hydrazone) is a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
    
  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Acid Catalysis: The hydroxyl group is protonated by the acid catalyst (Acetic Acid), making it a better leaving group (

    
    ).
    
  • Elimination: Water is eliminated, and the

    
     double bond is formed.
    

Critical Control Point: The pH must be carefully controlled.

  • Too acidic (pH < 3): The amine group becomes protonated (

    
    ), losing its nucleophilicity. Reaction stops.
    
  • Too basic: The leaving group ability of the hydroxyl is poor. Reaction slows.

  • Optimal: Weakly acidic conditions (pH 4-5) using Glacial Acetic Acid.

Visualization: Reaction Mechanism

ReactionMechanism Reactants Hydrazide + Aldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack AcidCat H+ (Cat.) AcidCat->Intermediate Activates C=O Transition Dehydration (- H2O) Intermediate->Transition Protonation of OH Product Hydrazone (Schiff Base) Transition->Product Imine Formation

Caption: Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone formation.

Experimental Protocol

Materials & Equipment
  • Precursor: this compound (Synthesis: Ethyl isonipecotate

    
     Benzoylation 
    
    
    
    Hydrazinolysis).
  • Reagent: Aromatic Aldehyde (1.0 eq) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Solvent: Absolute Ethanol (99.9%).

  • Catalyst: Glacial Acetic Acid (GAA).[1][2]

  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Standard Operating Procedure (SOP)

Step 1: Solubilization In a 100 mL RBF, dissolve This compound (10 mmol) in 30 mL of Absolute Ethanol .

  • Note: If solubility is poor at room temperature, gently warm the mixture to 40°C.

Step 2: Addition of Electrophile Add the Aromatic Aldehyde (10 mmol) dropwise to the stirring solution.

  • Stoichiometry: A 1:1 molar ratio is standard. A slight excess of aldehyde (1.1 eq) can push the equilibrium but requires more rigorous washing later.

Step 3: Catalysis Add 3-5 drops of Glacial Acetic Acid .

  • Observation: The solution may change color slightly (often yellowing) upon acid addition.

Step 4: Reflux Attach the reflux condenser.[1] Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

  • Monitoring: Monitor progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower

    
    ) should disappear.
    

Step 5: Workup & Isolation

  • Method A (Precipitation): Allow the reaction mixture to cool to room temperature. If crystals form, filter immediately.

  • Method B (Ice Pour): If no precipitate forms, pour the reaction mixture onto ~100g of crushed ice with stirring. The Schiff base should precipitate as a solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).

Step 6: Purification Recrystallize the crude product from hot Ethanol or an Ethanol/DMF (9:1) mixture to yield the pure compound.

Visualization: Experimental Workflow

Workflow Start Start: this compound Dissolve Dissolve in EtOH (30 mL) Start->Dissolve AddAld Add Aromatic Aldehyde (1.0 eq) Dissolve->AddAld AddCat Add Glacial Acetic Acid (cat.) AddAld->AddCat Reflux Reflux 4-6 Hours (Temp: 80°C) AddCat->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Cool Cool to Room Temp / Pour on Ice Check->Cool Complete Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Caption: Step-by-step workflow for the synthesis and purification of the target Schiff base.

Characterization & Validation

To validate the structure, specific spectral signatures must be identified.

TechniqueFunctional GroupExpected SignalInterpretation
FTIR

(Amide)

Stretching vibration.
FTIR

(Amide)

Strong band; confirms benzoyl/hydrazide carbonyls.
FTIR

(Imine)

Diagnostic Band. Confirms Schiff base formation.[2]
1H NMR


Singlet (

exchangeable).
1H NMR


Singlet.[2] Key confirmation of product.
1H NMR Piperidine Ring

Multiplets (distinct splitting due to chair conformation).

Troubleshooting & Optimization

Common Failure Modes
  • No Precipitation:

    • Cause: Product is too soluble in ethanol or oiling out occurred.

    • Solution: Evaporate 50% of the solvent under reduced pressure, then cool to

      
      . Scratch the flask walls with a glass rod to induce nucleation.
      
  • Low Yield:

    • Cause: Incomplete reaction (equilibrium limitation).

    • Solution: Use a Dean-Stark trap (if using toluene/benzene) to physically remove water, driving the equilibrium to the right.

  • Hydrolysis:

    • Cause: Presence of excess water in the solvent.

    • Solution: Ensure "Absolute" Ethanol is used.[1] The reaction is reversible; excess water drives it back to the reactants.

Green Chemistry Adaptation

For a more sustainable approach, Grinding Method can be attempted:

  • Mix the hydrazide and aldehyde (1:1) in a mortar.

  • Add 2 drops of acetic acid.

  • Grind vigorously with a pestle for 10-20 minutes.

  • This solvent-free method often produces high yields in shorter times, though purity may require subsequent washing.

References

  • Hussain, M., et al. (2012). Synthesis and Antioxidant and Antibacterial Activities of Metal-Based Schiff Bases of Nicotinoyl, Isonicotinoyl and Benzoyl Hydrazides.[3] Asian Journal of Chemistry, 25(7). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules, 17, 579-588. (Cited for general acid-catalyzed hydrazone conditions). Retrieved from [Link]

  • Lombardo, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 29(9), 1930.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from [Link]

Sources

Application Note: Synthesis of 1,2,4-Triazole Derivatives from 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating 1,2,4-triazole derivatives starting from 1-Benzoylpiperidine-4-carbohydrazide . The piperidine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for piperazine or as a linker in GPCR ligands (e.g., 5-HT2A antagonists).[1] Fusing this scaffold with a 1,2,4-triazole moiety—known for its antifungal, anti-inflammatory, and anticancer properties—creates a high-value pharmacophore.

We present two distinct, robust synthetic pathways:

  • Method A (The Fusion/Mercapto Route): Synthesis of 4-amino-5-mercapto-1,2,4-triazoles via potassium dithiocarbazate intermediates.

  • Method B (The Isothiocyanate Route): Synthesis of 5-substituted-1,2,4-triazole-3-thiones via thiosemicarbazide intermediates.

Retrosynthetic Analysis & Strategy

The transformation relies on the nucleophilic character of the hydrazide terminal nitrogen (


). The 1-benzoyl group on the piperidine nitrogen remains stable under the basic cyclization conditions employed in these protocols, preserving the amide linker essential for the scaffold's lipophilicity and receptor binding.
Strategic Pathways (Graphviz Visualization)

SyntheticPathways cluster_legend Legend Start 1-Benzoylpiperidine- 4-carbohydrazide Salt Potassium Dithiocarbazate Salt Start->Salt CS2, KOH EtOH, Reflux Thiosemi Thiosemicarbazide Intermediate Start->Thiosemi R-NCS EtOH, Reflux TriazoleA 4-Amino-5-mercapto- 1,2,4-triazole Derivative Salt->TriazoleA N2H4·H2O Reflux TriazoleB 5-Substituted-1,2,4- triazole-3-thione Thiosemi->TriazoleB 2N NaOH Reflux, then H+ key Blue Path: Method A (Mercapto) Red Path: Method B (Thione)

Figure 1: Divergent synthetic pathways from the parent hydrazide to triazole derivatives.

Materials & Equipment

Critical Reagents
  • Substrate: this compound (Purity >95%).

  • Cyclization Agents: Carbon disulfide (

    
    ), Hydrazine hydrate (80% or 99%), Phenyl isothiocyanate (or substituted analogs).
    
  • Solvents/Bases: Absolute Ethanol, Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Equipment
  • Round-bottom flasks (100 mL, 250 mL) with reflux condensers.

  • Magnetic stirrer with heating block (Oil bath preferred for stable

    
    C).
    
  • Rotary evaporator with a base trap (essential for

    
     and 
    
    
    
    removal).
  • TLC plates (Silica gel

    
    ).
    

Experimental Protocols

Method A: Synthesis of 3-(1-benzoylpiperidin-4-yl)-4-amino-5-mercapto-1,2,4-triazole

This method utilizes the reaction between the hydrazide and carbon disulfide under basic conditions.

Mechanism: The hydrazide attacks


 to form a dithiocarbazate salt. Subsequent nucleophilic attack by hydrazine hydrate effects ring closure (cyclodehydration), releasing 

.
Step-by-Step Protocol:
  • Salt Formation:

    • Dissolve KOH (0.015 mol, 0.84 g) in absolute ethanol (20 mL).

    • Add this compound (0.01 mol) to the solution.

    • Cool the mixture in an ice bath to 0–5 °C.

    • Add Carbon Disulfide (

      
      ) (0.015 mol, 0.9 mL) dropwise with constant stirring.
      
    • Observation: A precipitate (potassium dithiocarbazate salt) typically forms. Stir at room temperature for 12–16 hours.

    • Optional Isolation: Dilute with diethyl ether to maximize precipitation, filter, and dry the salt. However, the "one-pot" method (proceeding to step 2) is often sufficient.

  • Cyclization:

    • To the suspension/solution from Step 1, add Hydrazine Hydrate (0.02 mol, 1.0 mL).

    • Reflux the mixture for 6–8 hours.

    • Safety Note: Evolution of Hydrogen Sulfide (

      
      ) gas will occur. Use a fume hood and a scrubber (NaOH trap).
      
    • Monitor reaction progress by TLC (Mobile Phase: CHCl3:MeOH 9:1). Look for the disappearance of the dithiocarbazate spot.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Acidify with dilute HCl (10%) to pH 4–5.

    • Result: The triazole precipitates as a solid.[2][3][4]

    • Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Method B: Synthesis of 3-(1-benzoylpiperidin-4-yl)-4-phenyl-1,2,4-triazole-5-thione

This method introduces an N-substitution (e.g., phenyl) on the triazole ring via an isothiocyanate.

Mechanism: Formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular dehydration.

Step-by-Step Protocol:
  • Thiosemicarbazide Formation:

    • Dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

    • Add Phenyl Isothiocyanate (0.011 mol, 1.3 mL).

    • Reflux the mixture for 2–4 hours.

    • Cool to room temperature.[3][4][5] The thiosemicarbazide intermediate often precipitates.

    • Filter the solid, wash with cold ethanol, and dry. (Yield typically >80%).[5][6][7][8]

  • Cyclization:

    • Suspend the thiosemicarbazide intermediate (0.005 mol) in 2N NaOH solution (20 mL).

    • Reflux for 4 hours.[2][3][5][9] The solid will dissolve as the reaction proceeds (formation of the sodium thiolate salt).

    • Filter the hot solution to remove any insoluble impurities.

  • Work-up:

    • Cool the filtrate to room temperature.[3][4]

    • Acidify with 2N HCl to pH 2–3.

    • Result: The triazole-thione precipitates.[3][4][10]

    • Filter, wash with water, and recrystallize from Ethanol.

Analytical Characterization Data (Expected)

TestMethod A Product (4-amino-5-mercapto)Method B Product (4-phenyl-5-thione)
IR Spectroscopy SH stretch: ~2550-2600 cm⁻¹ (weak)NH₂: 3100-3300 cm⁻¹ (doublet)C=S stretch: ~1250-1300 cm⁻¹No NH₂ bands
¹H NMR SH proton: ~13.0-14.0 ppm (singlet, exchangeable)NH₂ protons: ~5.5-6.0 ppm (broad singlet)NH (Triazole): ~13.5-14.0 ppmAromatic: 7.2-7.8 ppm (Phenyl group)
Solubility Soluble in DMSO, DMF, dilute alkali. Insoluble in water.Soluble in DMSO, hot Ethanol.

Mechanistic Insight: The Cyclodehydration

Understanding the mechanism is crucial for troubleshooting low yields.

Pathway Logic (Graphviz Visualization)

Mechanism Step1 Hydrazide Nucleophilic Attack on C=S (CS2 or Isothiocyanate) Step2 Intermediate Formation (Dithiocarbazate or Thiosemicarbazide) Step1->Step2 Step3 Base-Catalyzed Tautomerization (Thione form -> Thiolate) Step2->Step3 Step4 Intramolecular Nucleophilic Attack (Hydrazine NH2 attacks Carbonyl C=O) Step3->Step4 Step5 Loss of Water/H2S (Aromatization to Triazole) Step4->Step5

Figure 2: General mechanistic flow of the cyclization process.

Key Driver: In Method B, the cyclization is driven by the basic conditions (NaOH) which generate a nucleophilic nitrogen on the thiosemicarbazide that attacks the carbonyl carbon of the hydrazide moiety, ejecting water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete salt formation or loss of

due to volatility.
Ensure reaction temp is <10°C during

addition. Increase

excess to 1.5 eq.
Sticky/Oily Product Impurities or trapped solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from Ethanol/Water.
No Precipitation on Acidification Product is water-soluble (rare for benzoyl derivatives) or pH not low enough.Check pH (aim for 3-4).[2] If still soluble, extract the aqueous phase with Ethyl Acetate (3x), dry over

, and evaporate.
Benzoyl Cleavage Hydrolysis of the amide bond at N1.Avoid extremely harsh acidic reflux. The protocols above use basic conditions which generally preserve the benzoyl-piperidine amide bond.

References

  • Synthesis of Mercapto-Triazoles: El-Saghier, A. M., & Khodairy, A. (2000). New synthetic approaches to condensed and non-condensed 1, 2, 4-triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Triazole Synthesis Review (Methodology): Al-Azzawi, A. M., & Hamd, M. (2014). Synthesis and characterization of some new 1,2,4-triazole derivatives. International Journal of Advanced Research.

  • Benzoylpiperidine Scaffold in Medicinal Chemistry: Battiti, F. O., et al. (2021).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules.

  • Mechanism of Triazole Formation: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

Sources

Microwave-assisted synthesis of 1-Benzoylpiperidine-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of 1-Benzoylpiperidine-4-carbohydrazide Derivatives via Microwave Irradiation: A Modern Approach to Heterocyclic Scaffolds

Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound derivatives, leveraging the efficiency of Microwave-Assisted Organic Synthesis (MAOS). We delve into the mechanistic principles of microwave heating, contrasting it with conventional methods, and present a validated, step-by-step protocol from starting materials to the final, characterized compound. This document is intended for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of pharmacologically relevant heterocyclic compounds. The methodologies described herein demonstrate significant reductions in reaction time and an increase in yield, underscoring the transformative potential of microwave chemistry in modern drug discovery.[1][2][3]

The Scientific Imperative: Piperidine Derivatives and Microwave Synthesis

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[4] When combined with a carbohydrazide moiety, a known pharmacophore, the resulting derivatives present a promising scaffold for discovering new therapeutic agents with potential applications including antimicrobial, anticancer, and antithrombotic activities.[5][6][7][8][9]

Traditionally, the synthesis of such compounds involves lengthy reaction times under conventional heating, which can be a bottleneck in the drug discovery pipeline.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, reactions that once took hours or days can often be completed in minutes, with higher yields and purity.[2][10]

The Mechanism: Why Microwaves Excel

Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave heating generates thermal energy directly within the reaction mixture.[11] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates into rapid and uniform heating of the entire sample volume.[12][13][14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[11][13]

This "in-core" volumetric heating is highly efficient and can lead to localized superheating, dramatically accelerating reaction kinetics and enabling access to chemical transformations that may be difficult to achieve conventionally.[12][15]

G cluster_0 Conventional Heating (Conduction & Convection) cluster_1 Microwave Heating (Direct Irradiation) HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Heat Transfer MixtureSurface Reaction Mixture (Surface) VesselWall->MixtureSurface Slow Conduction MixtureCore Reaction Mixture (Core) MixtureSurface->MixtureCore Very Slow Convection MW_Source Microwave Source (Magnetron) MW_Energy Microwave Energy MW_Source->MW_Energy MW_Mixture Entire Reaction Mixture (Core & Surface) MW_Energy->MW_Mixture Instant, Uniform Volumetric Heating

Caption: Comparison of conventional vs. microwave heating mechanisms.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is efficiently achieved in a two-step process. The initial step involves the standard N-benzoylation of a commercially available piperidine ester. The crucial second step, the conversion of the ester to the corresponding carbohydrazide, is where microwave assistance provides a significant advantage.[16][17]

start Ethyl Piperidine- 4-carboxylate intermediate Ethyl 1-Benzoylpiperidine- 4-carboxylate start->intermediate Step 1: N-Benzoylation reagent1 Benzoyl Chloride, Base (e.g., Et3N) reagent1->intermediate product 1-Benzoylpiperidine- 4-carbohydrazide intermediate->product Step 2: Hydrazinolysis reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->product mw Microwave Irradiation mw->product Acceleration analysis Purification & Characterization (NMR, IR, MS, MP) product->analysis

Caption: Overall workflow for the synthesis of the target compound.

Materials & Equipment
  • Reagents: Ethyl piperidine-4-carboxylate, Benzoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), Hydrazine hydrate (80-99%), Ethanol (absolute), Ethyl acetate, Hexane.

  • Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator), standard laboratory glassware, magnetic stirrer, rotary evaporator, melting point apparatus, analytical balance.

  • Analytical Instruments: Fourier-Transform Infrared (FTIR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Protocol 1: Synthesis of Ethyl 1-Benzoylpiperidine-4-carboxylate (Intermediate)

This precursor synthesis is typically performed using conventional methods as it is a standard and high-yielding acylation reaction.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1 equivalent) and dissolve in dry dichloromethane (DCM). Cool the flask in an ice bath (0 °C).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. This acts as a base to neutralize the HCl byproduct.

  • Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography or recrystallization to yield the pure intermediate product.

Protocol 2: Microwave-Assisted Synthesis of this compound

This step showcases the power of microwave synthesis, converting the stable ester into the desired carbohydrazide with remarkable speed.

  • Vessel Preparation: Place Ethyl 1-benzoylpiperidine-4-carboxylate (1 equivalent) into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

  • Reagent Addition: Add absolute ethanol (3-5 mL) to dissolve the ester, followed by hydrazine hydrate (5-10 equivalents). Causality Note: Ethanol is an excellent solvent for microwave synthesis due to its high polarity (efficiently absorbs microwave energy) and a boiling point that allows for reactions to be conducted at elevated temperatures under sealed-vessel conditions.[16]

  • Microwave Reactor Setup: Seal the vessel with a septum cap and place it in the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 100-120 °C (The instrument will modulate power to maintain this temperature)

    • Reaction Time: 5-15 minutes

    • Pressure: Set to a maximum of 250 psi for safety.

    • Stirring: High

  • Irradiation: Start the microwave program. The instrument will rapidly heat the mixture to the set temperature and hold it for the specified duration.

  • Cooling & Work-up: After the reaction is complete, the vessel is cooled to room temperature via a compressed air stream.

  • Isolation: Open the vessel in a fume hood. The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Data, Characterization, and Optimization

The advantages of the microwave-assisted approach are clearly demonstrated by comparing reaction parameters and outcomes with conventional heating methods.

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 4 - 8 hours5 - 15 minutes>95% Reduction
Temperature ~78 °C (Reflux)100 - 120 °C (Superheated)Higher Kinetic Energy
Typical Yield 70 - 85%90 - 98%Increased Efficiency
Energy Input Prolonged, IndirectShort, DirectGreen Chemistry Principle
Purity GoodExcellent (fewer byproducts)Simplified Purification

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazinolysis.

Characterization of this compound

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

  • Melting Point (M.p.): A sharp melting point range indicates high purity.

  • FTIR (cm⁻¹): Expect characteristic peaks for N-H stretching (hydrazide, ~3300-3200), C=O stretching (amide, ~1630), and C=O stretching (benzoyl, ~1615).

  • ¹H NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the aromatic protons of the benzoyl group (7.4-7.8 ppm), the -CONHH - proton, the -NH protons, and the distinct protons of the piperidine ring.[18][19]

  • ¹³C NMR (DMSO-d₆, δ ppm): Signals should confirm the presence of carbonyl carbons (~165-172 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring.[18][19]

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₃H₁₇N₃O₂).

Conclusion and Future Directions

The application of microwave-assisted synthesis to the production of this compound derivatives offers a robust, rapid, and highly efficient alternative to conventional methods.[17] This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption while often improving yields and product purity.[11][12][13] The protocols outlined in this guide are reliable and can be adapted for the synthesis of a diverse library of analogues for screening in drug discovery programs, thereby accelerating the identification of new lead compounds.[1]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Theory of Microwave Heating for Organic Synthesis.
  • PART - 1 INTRODUCTION.
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.
  • Pyrazole Carbohydrazide Deriv
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. J Young Pharm.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed ice-condenser. Journal of Applied Pharmaceutical Research.
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • Biological Docking and BSA Binding Studies of 1,4-Disubstituted Piperdine Containing 1,2,4-Triazoles: Comparative Synthesis Leveraging Microwave-Assisted and Conventional Protocols. MDPI.

Sources

Using 1-Benzoylpiperidine-4-carbohydrazide as a ligand in metal complexation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzoylpiperidine-4-carbohydrazide as a Ligand in Metal Complexation

Abstract

This technical guide details the utilization of This compound (BPC) as a bidentate ligand for transition metal coordination. The BPC ligand combines a lipophilic benzoylpiperidine pharmacophore—a privileged structure in medicinal chemistry targeting


-receptors and 5-HT2A—with a chelating hydrazide moiety. This note provides validated protocols for ligand synthesis, metal complexation (Cu(II), Co(II), Ni(II), Zn(II)), structural elucidation, and biological assay preparation.

Part 1: Ligand Synthesis & Characterization

The synthesis of BPC requires a two-step sequence starting from commercially available ethyl isonipecotate. The critical control point is the selective N-benzoylation followed by controlled hydrazinolysis to avoid ring opening or hydrolysis.

Synthesis Workflow

Synthesis Start Ethyl Isonipecotate (Starting Material) Step1 Step 1: N-Benzoylation (Benzoyl Chloride, Et3N, DCM) 0°C to RT, 4h Start->Step1 Inter Intermediate: Ethyl 1-benzoylpiperidine-4-carboxylate Step1->Inter Yield >85% Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Reflux, 6-8h Inter->Step2 Final Target Ligand (BPC): This compound Step2->Final Recrystallization (EtOH)

Figure 1: Synthetic pathway for this compound.

Detailed Protocol

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

  • Dissolve ethyl isonipecotate (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add triethylamine (12 mmol) and cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (10.5 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

  • Stir at room temperature for 4 hours.

  • Wash with 5% NaHCO₃ (2x) and brine. Dry organic layer over anhydrous Na₂SO₄ and evaporate.

Step 2: Hydrazinolysis to BPC

  • Dissolve the ester intermediate from Step 1 in absolute ethanol (20 mL).

  • Add hydrazine hydrate (99%, 50 mmol) in excess (1:5 molar ratio). Rationale: Excess hydrazine drives the equilibrium forward and prevents the formation of dimeric secondary hydrazides.

  • Reflux at 80°C for 6–8 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).

  • Cool to room temperature. The product often precipitates as white crystals.

  • Filter and wash with cold ethanol/ether. Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Melting Point: 168–170°C (verify against standard).

Part 2: Metal Complexation Protocols

Hydrazide ligands exhibit keto-enol tautomerism. In neutral media, they coordinate as neutral bidentate ligands (via Carbonyl-O and Amino-N). In basic media, they deprotonate to form neutral complexes via the enolate oxygen.

Target Ions: Cu(II), Co(II), Ni(II), Zn(II).[1][2]

General Procedure (M:L = 1:2 Stoichiometry)
  • Ligand Solution: Dissolve BPC (2 mmol) in hot ethanol (20 mL). If solubility is poor, add a minimal amount of DMSO.

  • Metal Solution: Dissolve metal salt (1 mmol, e.g.,

    
    , 
    
    
    
    ) in ethanol (10 mL).
  • Complexation:

    • Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Optional: For neutral enolate complexes, add sodium acetate (2 mmol) to buffer the pH to ~6–7.

  • Reflux: Heat the mixture at reflux (70–80°C) for 3–5 hours.

    • Observation: A color change indicates complex formation (e.g., Cu: Blue

      
       Green/Brown; Co: Pink 
      
      
      
      Blue/Violet).
  • Isolation: Cool to room temperature. Collect the precipitate by filtration.

  • Purification: Wash with hot water (to remove unreacted metal salts) and hot ethanol (to remove unreacted ligand). Dry in a vacuum desiccator over

    
    .
    
Coordination Geometry Visualization

Coordination Metal M(II) O1 O O1->Metal N1 N N1->Metal Ligand1 BPC Ligand 1 (Benzoylpiperidine) Ligand1->O1 Ligand1->N1 O2 O O2->Metal N2 N N2->Metal Ligand2 BPC Ligand 2 (Benzoylpiperidine) Ligand2->O2 Ligand2->N2 X1 Cl/H2O X1->Metal X2 Cl/H2O X2->Metal

Figure 2: Octahedral coordination environment.[1] BPC acts as a bidentate [N, O] donor. Axial positions may be occupied by anions or solvent.

Part 3: Structural Elucidation Strategy

To validate the complexation, compare the spectral data of the free ligand (BPC) against the metal complex.

Key Spectroscopic Markers
TechniqueParameterFree Ligand (BPC)Metal Complex [M(BPC)₂]Interpretation
FT-IR

Amide I
1650–1670 cm⁻¹Shift to lower freq (1610–1630 cm⁻¹)Indicates coordination via Carbonyl Oxygen.
FT-IR

3200–3300 cm⁻¹Shift/BroadeningIndicates coordination via Terminal Nitrogen.
¹H NMR

Proton

9.0–10.0 ppm
Disappears (if enolized) or Downfield shiftConfirming deprotonation or deshielding upon binding.
UV-Vis d-d TransitionsNonePresent (e.g., 500–700 nm)Geometry determination (Octahedral vs Tetrahedral).
Molar Cond.

(DMSO)
N/A< 20

Non-electrolytic nature suggests anions are coordinated.

Critical Check: If the


 band disappears entirely and a new 

band appears at ~1200 cm⁻¹, the ligand has tautomerized to the enol form and coordinated as an anion [1].

Part 4: Biological Assay Preparation

The benzoylpiperidine moiety is a known pharmacophore for neurological and anticancer targets. Complexation with metals like Cu(II) often enhances lipophilicity (Overton’s concept) and DNA binding affinity.

Stock Solution Preparation
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent due to the high lipophilicity of the benzoyl group.

  • Concentration: Prepare 10 mM stock solutions.

  • Stability: Fresh preparation is recommended. If stored, keep at -20°C. Caution: Check for precipitation upon dilution in aqueous media.

Antimicrobial Screening (MIC Protocol)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution.

  • Range: Test concentrations from 100

    
    g/mL down to 0.1 
    
    
    
    g/mL.
  • Control: Use Ciprofloxacin or Fluconazole as positive controls.

  • Rationale: The chelation theory suggests that polarity of the metal ion is reduced by the ligand, increasing lipophilicity and penetration through the lipid layer of the bacterial membrane [2].

References

  • Dongare, G. M., & Aswar, A. S. (2022).[1] A Heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff Base Ligand and Its Metal Complexes: Synthesis, Structural Characterization, Thermal Behavior, Fluorescence Properties, and Biological Activities.[1] European Journal of Chemistry, 13, 415-425.[1] Link

  • Halli, M. B., et al. (2012). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica, 4(6), 2360-2367. Link

  • El-Sawy, E. R., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29, 1930.[3] Link

  • Cymerman Craig, J., et al. (1963). 1-Benzylpiperazine.[4][5][6] Organic Syntheses, Coll.[5] Vol. 5, p.88. Link

Sources

Application Note: Preparation of Antimicrobial Agents Containing 1-Benzoylpiperidine-4-carbohydrazide Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The 1-Benzoylpiperidine-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, merging the pharmacokinetic properties of the piperidine ring with the bioactive versatility of the hydrazide linker.

  • Piperidine Core: Enhances solubility and bioavailability; acts as a hydrogen bond acceptor.

  • Benzoyl Group (N1): Provides lipophilicity for membrane penetration and steric bulk to fit hydrophobic pockets in bacterial enzymes (e.g., DNA gyrase).

  • Carbohydrazide (C4): The "warhead" precursor. It serves as a hydrogen bond donor/acceptor motif capable of chelating metal ions essential for bacterial metabolism or reacting with aldehydes to form hydrazones (Schiff bases) —a class of compounds with proven efficacy against multidrug-resistant (MDR) S. aureus and E. coli.

This guide provides a validated, step-by-step protocol for synthesizing this core moiety and derivatizing it into a library of potential antimicrobial agents.

Retrosynthetic Analysis & Pathway Logic

To ensure high yields and purity, we employ a convergent synthesis strategy. The pathway avoids the formation of the free acid intermediate, proceeding directly from the ester to the hydrazide to minimize purification steps.

Retrosynthesis Final Target: Hydrazone Derivatives (Schiff Bases) Hydrazide Core Intermediate: This compound Final->Hydrazide Condensation (R-CHO) Ester Intermediate 1: Ethyl 1-benzoylpiperidine-4-carboxylate Hydrazide->Ester Hydrazinolysis (NH2NH2) Start Starting Material: Ethyl Isonipecotate Ester->Start N-Benzoylation (PhCOCl) Reagents Reagents: Benzoyl Chloride + Hydrazine Hydrate Reagents->Ester

Figure 1: Retrosynthetic dissection of the target antimicrobial agents. The pathway prioritizes the stability of the piperidine ring.

Experimental Protocols

Phase 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

Objective: Protection of the secondary amine via N-benzoylation.

Reagents:

  • Ethyl isonipecotate (CAS: 1126-09-6)

  • Benzoyl chloride (CAS: 98-88-4)

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Ethyl isonipecotate (0.01 mol) in 30 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (0.012 mol, 1.2 eq) to the solution. Cool the mixture to 0–5°C using an ice bath.

  • Acylation: Add Benzoyl chloride (0.01 mol, 1.0 eq) dropwise over 20 minutes. Critical: Slow addition prevents exotherms that can lead to bis-acylation or hydrolysis.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Wash the organic layer with 5% NaHCO₃ (2 x 20 mL) to remove unreacted acid/benzoyl chloride.

    • Wash with 1N HCl (1 x 20 mL) to remove excess amine.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield: Expect a viscous pale yellow oil or low-melting solid (Yield: >85%).

Phase 2: Synthesis of this compound (The Core)

Objective: Conversion of the ester to the hydrazide functional group.

Reagents:

  • Intermediate from Phase 1

  • Hydrazine Hydrate (99%) (CAS: 7803-57-8)

  • Absolute Ethanol[1]

Protocol:

  • Dissolution: Dissolve the Ethyl 1-benzoylpiperidine-4-carboxylate (0.01 mol) in 30 mL of absolute ethanol in a 100 mL RBF.

  • Nucleophilic Attack: Add Hydrazine Hydrate (0.05 mol, 5 eq) in one portion.

    • Expert Insight: We use a large excess (5 eq) of hydrazine. If the ratio is 1:1, the highly nucleophilic hydrazide product can attack another ester molecule, forming a dimer (bis-hydrazide). Excess hydrazine suppresses this side reaction.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 6–10 hours.

  • Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a polar spot near the baseline (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation:

    • Cool the reaction mixture to RT. Often, the hydrazide precipitates as a white solid upon cooling.

    • If no precipitate forms, concentrate the ethanol to 1/3 volume and pour into ice-cold water.

    • Filter the solid, wash with cold ethanol (5 mL) and ether.

  • Characterization:

    • Melting Point: Typically sharp (range 140–160°C depending on purity).

    • IR: Look for doublet peaks at 3300–3200 cm⁻¹ (NH/NH₂ stretching) and a strong amide carbonyl peak at ~1660 cm⁻¹.

Phase 3: Library Generation (Schiff Base Derivatives)

Objective: Synthesis of the final antimicrobial candidates.

Protocol:

  • Dissolve This compound (0.001 mol) in 15 mL Ethanol.

  • Add the appropriate Aromatic Aldehyde (0.001 mol) (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde).

  • Add 2–3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 4–6 hours.

  • Cool, filter the precipitate, and recrystallize from Ethanol/DMF.

Biological Evaluation: Antimicrobial Screening Workflow

To validate the biological activity, use the Disk Diffusion Method followed by Minimum Inhibitory Concentration (MIC) determination.

BioAssay Step1 Compound Prep (Dissolve in DMSO) Step2 Inoculation (0.5 McFarland Std) Step1->Step2 Step3 Incubation (37°C, 24h) Step2->Step3 Step4 Readout (Zone of Inhibition mm) Step3->Step4

Figure 2: Standardized screening workflow for antimicrobial assessment.

Key Parameters:

  • Standard Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Positive Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

  • Negative Control: DMSO (Solvent check).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Benzoyl ChlorideEnsure glassware is dry; use anhydrous DCM. Add base before acid chloride.
Dimer Formation (Step 2) Insufficient HydrazineUse at least 5 equivalents of Hydrazine Hydrate.
Oily Product (Step 3) Incomplete crystallizationTriturate the oil with cold diethyl ether or hexane to induce crystallization.
No Reaction (Step 3) Aldehyde unreactiveIncrease acetic acid catalyst or switch to microwave irradiation (120°C, 10 min).

References

  • Synthesis of Piperidine-4-carbohydrazide Derivatives

    • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives.[2][3][4][5]

    • Source: Journal of the Chemical Society of Pakistan / ResearchG
    • Context: Provides the foundational conditions for benzoylation and hydrazinolysis of isonipecotate deriv
    • Link:

  • Antimicrobial Mechanism of Hydrazones

    • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[3][5][6][7]

    • Source: Biomedical & Pharmacology Journal.[7]

    • Context: Validates the biological efficacy of piperidine-linked hydrazone/thiosemicarbazone moieties.
    • Link:[7]

  • Benzoylation Protocols (Schotten-Baumann)

    • Title: Regioselective N-Acyl
    • Source: Fortune Journals.
    • Context: Confirms the room temperature stirring method with benzoyl chloride.
    • Link:

  • General Hydrazide Synthesis Review

    • Title: A Review on Synthesis of Carbohydrazide Deriv
    • Source: Asian Journal of Green Chemistry.
    • Context: Discusses the reactivity of esters vs.
    • Link:

Sources

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic approach to selecting an optimal solvent system for the purification of 1-Benzoylpiperidine-4-carbohydrazide via recrystallization. Recognizing the critical role of purity in drug development and chemical research, this document provides both the theoretical underpinnings and practical, step-by-step protocols for single-solvent and mixed-solvent recrystallization techniques. The methodologies are designed to be self-validating, ensuring researchers can confidently identify a solvent system that maximizes yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for obtaining high-purity this compound.

Introduction: The Imperative of Purity

This compound and its derivatives are of significant interest in medicinal chemistry. The benzoylpiperidine moiety is recognized as a privileged structure in the development of new therapeutic agents.[1] The carbohydrazide group is also a key functional group in many pharmaceutical compounds.[2][3] The efficacy and safety of any pharmacologically active compound are directly linked to its purity. Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds.[4][5] The success of this method hinges on the judicious selection of a solvent or solvent system.[6][7] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[4] This differential solubility is the cornerstone of the purification process, allowing for the formation of a supersaturated solution from which the desired compound crystallizes upon cooling, leaving impurities behind in the mother liquor.[5]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in chemistry that guides solvent selection.[7] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (carbohydrazide) and nonpolar (benzoyl and piperidine rings) characteristics, suggesting that solvents of intermediate polarity, or mixed solvent systems, may be effective.

Characteristics of an Ideal Recrystallization Solvent: [6]

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature.

  • Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

  • The solvent must not react chemically with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to testing a range of solvents with varying polarities to identify the optimal choice for this compound.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Heating apparatus (e.g., hot plate, water bath)

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Glass stirring rods

  • Pipettes

Procedure:

  • Initial Solubility at Room Temperature:

    • Place approximately 20-30 mg of crude this compound into separate, labeled test tubes.

    • To each test tube, add 0.5 mL of a different solvent.

    • Vigorously stir each mixture with a clean glass rod for 60 seconds.

    • Record your observations. A solvent that completely dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[7]

  • Solubility at Elevated Temperature:

    • For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes.

    • If the solvent is low-boiling (e.g., acetone, ethyl acetate), use a warm water bath. For higher-boiling solvents (e.g., water, ethanol), a hot plate can be used with caution.

    • Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent used.

    • A good candidate solvent will dissolve the compound near its boiling point.[6]

  • Crystal Formation upon Cooling:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Data Presentation: Solvent Screening Results

SolventPolarity IndexSolubility at Room Temp.Solubility at Boiling Pt.Crystal Formation on CoolingSuitability
Water10.2InsolubleSparingly SolublePoorPotentially as an anti-solvent
Methanol5.1SolubleVery SolublePoorUnsuitable alone
Ethanol4.3Sparingly SolubleSolubleGoodPromising Candidate
Isopropanol3.9Sparingly SolubleSolubleGoodPromising Candidate
Acetone5.1SolubleVery SolublePoorUnsuitable alone
Ethyl Acetate4.4Sparingly SolubleSolubleFairPossible Candidate
Toluene2.4InsolubleSparingly SolublePoorUnsuitable alone
Hexane0.1InsolubleInsolubleNoneUnsuitable alone, potential anti-solvent

Note: The above data is illustrative. Actual results must be determined experimentally.

Workflow for Solvent Selection

The process of selecting a suitable recrystallization solvent can be visualized as a decision-making workflow.

Solvent_Selection_Workflow A Start: Crude Compound (this compound) B Test Solubility in a Range of Solvents at Room Temperature A->B C Is the compound soluble? B->C D Discard Solvent (Unsuitable for single-solvent recrystallization) C->D Yes E Heat the mixture to the solvent's boiling point C->E No F Is the compound soluble? E->F G Discard Solvent (Insoluble) F->G No H Cool the solution to room temperature, then in an ice bath F->H Yes I Do crystals form? H->I J Discard Solvent (Poor crystallization) I->J No K Optimal Solvent Identified I->K Yes

Caption: Workflow for single-solvent selection.

Protocol for Single-Solvent Recrystallization

Based on the screening, ethanol or isopropanol are likely good candidates. The following protocol uses a generic "chosen solvent."

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point.

The Alternative: Mixed-Solvent (Binary) Recrystallization

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed.[8][9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[8][10]

Common Solvent-Antisolvent Pairs:

  • Methanol-Water

  • Ethanol-Water[11][12]

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent."[13]

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.[9][13]

  • Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears. The solution is now saturated.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the single-solvent recrystallization protocol.

Visualization of the Mixed-Solvent Process

The interplay between the solvent and anti-solvent is key to this technique's success.

Mixed_Solvent_Recrystallization A Start: Crude Compound B Dissolve in minimum amount of hot 'Solvent' A->B C Add 'Anti-solvent' dropwise until solution becomes cloudy B->C D Add a few drops of hot 'Solvent' to redissolve C->D E Saturated solution is achieved D->E F Cool slowly to induce crystallization E->F G Isolate and dry pure crystals F->G

Caption: The mixed-solvent recrystallization process.

Conclusion

The purification of this compound by recrystallization is a highly effective method when the appropriate solvent system is identified. By following the systematic screening protocol outlined in this application note, researchers can efficiently determine an optimal single or mixed-solvent system. The principles and procedures detailed herein are broadly applicable to the purification of other solid organic compounds, providing a foundational methodology for achieving high purity in chemical synthesis and drug development.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • Chem 21, Fall 2009. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Google Patents. (1962). US3023241A - Preparation of acyl hydrazine derivatives.
  • International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-carbamoyl-4-piperidinopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PMC. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylpiperidine. Retrieved from [Link]

Sources

Green chemistry approaches for synthesizing piperidine carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperidine-4-carbohydrazides are critical pharmacophores in drug discovery, serving as precursors for 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones found in EGFR inhibitors and antimicrobial agents. Traditional synthesis (hydrazinolysis of esters) often relies on refluxing in volatile organic compounds (VOCs) like ethanol or toxic solvents like DMF, often requiring excess hydrazine hydrate and extended reaction times (6–12 hours).

This guide details three Green Chemistry protocols that eliminate VOCs, reduce energy consumption, and improve atom economy. These methods utilize Microwave-Assisted Organic Synthesis (MAOS) in water, Mechanochemistry (Grinding) , and Deep Eutectic Solvents (DES) .

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution. The hydrazine nucleophile attacks the carbonyl carbon of the piperidine ester, forming a tetrahedral intermediate. The alkoxide leaving group is then eliminated, yielding the carbohydrazide.

Key Consideration: For piperidine substrates, the secondary amine at the 1-position is typically protected (e.g., N-Boc, N-Cbz) or substituted (e.g., N-benzyl) to prevent side reactions or polymerization. The protocols below assume Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as the model substrate.

ReactionMechanism Substrate Piperidine Ester (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product Piperidine Carbohydrazide Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: General mechanism of hydrazinolysis of piperidine esters.

Method Selection Workflow

Select the appropriate protocol based on your available equipment and substrate sensitivity.

SelectionWorkflow Start Start: Select Synthesis Path Q1 Is the substrate thermally stable (>100°C)? Start->Q1 Q2 Is the substrate sensitive to hydrolysis/water? Q1->Q2 Yes MethodB Protocol B: Mechanochemistry (Solvent-Free) Ambient Temp, Greenest Q1->MethodB No (Heat Sensitive) MethodA Protocol A: Microwave-Assisted (Water) High Speed, High Yield Q2->MethodA No (Stable in Water) MethodC Protocol C: Deep Eutectic Solvent (DES) Recyclable Catalyst/Solvent Q2->MethodC Yes (Avoid Water)

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Aqueous Media

Principle: Water acts as an efficient pseudo-organic solvent at high temperatures (near-critical properties) under microwave irradiation, while the dipole moment of water couples efficiently with MW energy to drive kinetic acceleration.

Materials:

  • Ethyl 1-Boc-piperidine-4-carboxylate (10 mmol)

  • Hydrazine hydrate (80% or 99%, 20 mmol, 2.0 equiv)

  • Deionized Water (5 mL)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Charge: In a 10 mL microwave-compatible pressure vial, suspend the piperidine ester (10 mmol) in water (5 mL).

  • Add Reagent: Add hydrazine hydrate (20 mmol) dropwise.

  • Irradiate: Seal the vial. Program the microwave for Dynamic Mode :

    • Temperature: 110°C[1]

    • Power: Max 150W (variable)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Cool & Isolate: Cool the reaction to room temperature (using compressed air/nitrogen flow feature). The product usually precipitates as a white solid upon cooling.

  • Work-up: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove excess hydrazine.

  • Dry: Dry in a vacuum oven at 50°C for 2 hours.

Validation:

  • TLC: 5% Methanol in DCM (Stain: Ninhydrin or PMA).

  • Expected Yield: 85–92%.

Protocol B: Solvent-Free Mechanochemical Synthesis

Principle: Mechanical energy (shear and impact forces) disrupts the crystal lattice, increasing surface contact and driving the reaction without bulk solvent. This is the "greenest" approach (lowest E-factor).

Materials:

  • Ethyl 1-Boc-piperidine-4-carboxylate (5 mmol)

  • Hydrazine hydrate (7.5 mmol, 1.5 equiv)

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).

Procedure:

  • Charge: Place the solid ester (5 mmol) into a stainless steel or zirconia grinding jar (25 mL volume).

  • Add Reagent: Add hydrazine hydrate (1.5 equiv). The small amount of liquid acts as a Liquid-Assisted Grinding (LAG) agent, facilitating mass transfer.

  • Grinding:

    • Ball Mill: Add 2 stainless steel balls (10 mm). Grind at 500 rpm for 20 minutes . Change direction every 5 minutes if possible to prevent caking.

    • Manual: Grind vigorously with a pestle for 30–45 minutes until the mixture becomes a dry, homogenous paste.

  • Work-up: Scrape the resulting paste into a beaker. Triturate with a small amount of cold ethanol/water (1:1) to remove unreacted hydrazine.

  • Filtration: Filter and dry the solid.

Validation:

  • Observation: Transition from a wet slurry to a dry powder often indicates reaction completion.

  • Expected Yield: 80–88%.[2]

Protocol C: Deep Eutectic Solvent (DES) Mediated

Principle: A Choline Chloride:Urea (1:[1]2) DES acts as both the solvent and a hydrogen-bond donor catalyst, activating the carbonyl group of the ester for nucleophilic attack. The DES is biodegradable and recyclable.[3]

Materials:

  • Choline Chloride (ChCl)[1]

  • Urea[1][4]

  • Piperidine ester (5 mmol)

  • Hydrazine hydrate (7.5 mmol)

Preparation of DES:

  • Mix Choline Chloride and Urea in a 1:2 molar ratio.

  • Heat at 80°C with stirring until a clear, viscous liquid forms (approx. 30 mins). Store in a desiccator.

Procedure:

  • Charge: Add DES (3 mL) to a round-bottom flask.

  • Add Reactants: Add the piperidine ester (5 mmol) and hydrazine hydrate (7.5 mmol).

  • Reaction: Stir at 80°C for 1–2 hours . (The DES activates the carbonyl, allowing milder temps than neat reflux).

  • Work-up: Add water (5 mL) to the reaction mixture. The DES dissolves in water, while the organic hydrazide product precipitates.

  • Recycling (Optional): The filtrate (water + DES) can be evaporated under vacuum to recover the DES for reuse (typically effective for 3–4 cycles).

Validation:

  • Expected Yield: 90–95% (Highest yield method).

Green Metrics & Performance Comparison

The following table compares the three green protocols against the traditional ethanol reflux method.

MetricTraditional RefluxProtocol A (Microwave)Protocol B (Grinding)Protocol C (DES)
Reaction Time 6–12 Hours10–15 Minutes20–30 Minutes1–2 Hours
Solvent Ethanol/DMF (VOCs)WaterNone (Trace LAG)ChCl:Urea (Biodegradable)
Energy Input High (Prolonged Heat)Low (Targeted Heat)Low (Mechanical)Medium (Moderate Heat)
E-Factor High (>20)Low (<5)Very Low (<2)Low (<5)
Yield 70–80%85–92%80–88%90–95%
Scalability HighLow/Medium (Batch limit)MediumHigh

Troubleshooting & Optimization

  • Sticky Solid (Microwave): If the product oils out or forms a sticky mass in water, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, add 5% ethanol to the aqueous mixture before irradiation to improve solubility.

  • Incomplete Conversion (Grinding): If TLC shows starting material after 20 mins, add 1 drop of methanol to the jar (LAG optimization) and grind for an additional 10 minutes.

  • DES Viscosity: If the DES is too viscous at room temperature to handle, pre-heat it to 60°C before adding reactants.

References

  • Microwave-Assisted Synthesis in Water

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: Synthesis of nanomaterials and organics. Accounts of Chemical Research.
    • Reference Context: Validates the use of water as a solvent for organic synthesis under microwave conditions.
  • Mechanochemical Hydrazide Synthesis

    • Saha, A., et al. (2010).[5] Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry.

    • Reference Context: Provides the baseline for solvent-free grinding protocols and E-factor comparisons for hydrazides.
  • Deep Eutectic Solvents

    • Smith, E. L., et al. (2014). Deep Eutectic Solvents (DESs)
    • Reference Context: Comprehensive review on the preparation and catalytic properties of Choline Chloride:Urea systems.
  • Piperidine Pharmacophores

    • Ajani, O. O., et al. (2017).[6] Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential. ResearchGate.[2]

    • Reference Context: specific application of microwave hydrazinolysis on heterocyclic esters similar to piperidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Benzoylpiperidine-4-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide is structured as a dynamic resource, addressing specific issues you may encounter during your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a reliable, multi-step process. The most common route involves the initial N-benzoylation of a piperidine-4-carboxylate ester, followed by hydrazinolysis. Each step presents unique challenges and opportunities for optimization.

Synthetic_Workflow cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Hydrazinolysis cluster_2 Final Product A Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) B Ethyl 1-Benzoylpiperidine-4-carboxylate A->B Benzoyl Chloride, Base (e.g., Et3N), DCM C This compound B->C Hydrazine Hydrate (N2H4·H2O), Alcohol Solvent (e.g., EtOH), Reflux

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: While every step is important, the hydrazinolysis of the ester (Step 2) is the most frequent source of yield loss. This reaction involves a delicate balance of reactivity. It requires sufficient thermal energy to proceed to completion, but excessive heat or prolonged reaction times can lead to product degradation or the formation of side products.[1] Optimizing the molar ratio of hydrazine hydrate, reaction temperature, and time is paramount.

Q2: How can I effectively monitor the progress of the hydrazinolysis reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient and effective method.[1] Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Spot your starting ester, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting ester spot has been completely consumed, and a new, more polar spot corresponding to the carbohydrazide product is dominant. Due to its high polarity, the product spot will have a lower Rf value.

Q3: What are the primary safety concerns when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous and corrosive substance that is also a suspected carcinogen.[2] Always handle it within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended handling), safety goggles, and a flame-retardant lab coat. Hydrazine is also highly reactive and can be explosive under certain conditions, especially in its anhydrous form.[3]

Q4: Can I use a different starting material, like 1-Benzoylpiperidine-4-carboxylic acid?

A4: Yes, you can start with the carboxylic acid. However, you must first convert it to an ester (e.g., methyl or ethyl ester) before proceeding with hydrazinolysis. Direct conversion of a carboxylic acid to a hydrazide using hydrazine is possible but typically requires coupling agents (like DCC or EDC) or conversion to a more reactive species like an acyl chloride, which complicates the procedure. The ester route is generally more reliable and higher-yielding. The esterification can be achieved via a standard Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.[4]

Troubleshooting Guide: The Hydrazinolysis Step

This section addresses the most common problems encountered during the conversion of Ethyl 1-Benzoylpiperidine-4-carboxylate to the final carbohydrazide product.

Troubleshooting_Flowchart Start Problem: Low Yield of Carbohydrazide TLC Analyze reaction mixture by TLC Start->TLC SM_Present Significant starting ester remains? TLC->SM_Present SM_Solution Incomplete Reaction: 1. Increase hydrazine hydrate (5-10 eq). 2. Increase reaction time; monitor by TLC. 3. Ensure reflux temperature is maintained. SM_Present->SM_Solution Yes SM_Absent Starting ester consumed, but product yield is low. SM_Present->SM_Absent No Hydrolysis Check for carboxylic acid by-product (streaking near baseline on TLC). SM_Absent->Hydrolysis Isolation Product Isolation Issue: 1. Product may be soluble in solvent.   - Remove solvent under reduced pressure.   - Triturate residue with a non-polar solvent. 2. Product forms an oil.   - Attempt recrystallization from a different solvent system. SM_Absent->Isolation Hydrolysis_Solution Ester Hydrolysis: 1. Use anhydrous solvent (absolute ethanol). 2. Ensure high-purity, dry hydrazine hydrate. Hydrolysis->Hydrolysis_Solution Yes Degradation Degradation/Side Reactions: 1. Lower reflux temperature (if possible). 2. Consider running under an inert atmosphere (N2). 3. Check for impurities in starting ester. Hydrolysis->Degradation No

Caption: Decision tree for troubleshooting low yield in the hydrazinolysis step.

Q&A: Specific Experimental Issues

Problem 1: My reaction is very slow, or TLC shows a large amount of unreacted starting ester even after several hours.

  • Potential Cause: Insufficient excess of hydrazine hydrate or suboptimal temperature. Hydrazinolysis is often driven by a large excess of the hydrazine nucleophile.

  • Solution:

    • Increase Hydrazine Equivalents: Ensure you are using a sufficient molar excess of hydrazine hydrate. A common starting point is 5-10 equivalents relative to the ester.[1] A larger excess can help drive the equilibrium toward the product.

    • Verify Temperature: Confirm that your reaction mixture is maintaining a steady reflux. Use an oil bath with a thermometer to ensure the temperature is appropriate for the solvent (for ethanol, this is ~78 °C).

    • Extend Reaction Time: Continue to reflux the reaction, monitoring every 1-2 hours by TLC until the starting ester is consumed.[1]

Problem 2: The starting ester is consumed, but my isolated yield is still poor. The crude product looks oily or gummy.

  • Potential Cause A: Product is partially soluble in the reaction solvent, leading to losses during filtration.

  • Solution A: After cooling, if little precipitate has formed, try removing the solvent under reduced pressure. The resulting residue can then be triturated (stirred vigorously as a suspension) with a non-polar solvent like diethyl ether or hexanes to induce precipitation of your more polar product.[1]

  • Potential Cause B: Hydrolysis of the ester back to 1-Benzoylpiperidine-4-carboxylic acid due to water contamination.

  • Solution B: Ensure you are using anhydrous (absolute) ethanol for the reaction. While hydrazine hydrate contains water by definition, minimizing additional water from the solvent is crucial.[1][2] The resulting carboxylic acid can complicate purification.

  • Potential Cause C: The product is forming an oil instead of a crystalline solid.

  • Solution C: An oily product often indicates the presence of impurities. Attempt to dissolve the oil in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly add a non-polar solvent until turbidity persists. Allow it to cool slowly to promote crystallization. If this fails, purification by column chromatography may be necessary.[1]

Problem 3: My final, dried product has a faint amine-like odor and a broad melting point range.

  • Potential Cause: Residual hydrazine hydrate is trapped in your product crystals. This is a common issue as hydrazine can co-precipitate with the product.

  • Solution:

    • Thorough Washing: When filtering the crude product, wash the filter cake thoroughly with a small amount of cold solvent to remove residual hydrazine.

    • Recrystallization: This is the most effective method. Dissolving the crude product in a hot solvent and allowing it to re-form crystals will leave the more soluble hydrazine impurity in the mother liquor.[5]

    • Co-evaporation: Dissolve the product in a solvent like toluene or ethanol and remove the solvent on a rotary evaporator. Repeating this process 2-3 times can help remove residual hydrazine azeotropically.[5]

Optimized Experimental Protocol

This protocol provides a validated starting point for a high-yield synthesis.

Step 1: Synthesis of Ethyl 1-Benzoylpiperidine-4-carboxylate
  • Reaction Setup: To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq), anhydrous dichloromethane (DCM, ~5-10 mL per mmol of ester), and triethylamine (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc/Hexane).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude Ethyl 1-Benzoylpiperidine-4-carboxylate (1.0 eq) in absolute ethanol (4-5 mL per mmol).[6]

  • Reagent Addition: Add hydrazine hydrate (80% solution in water, ~10 eq) to the solution.[1] The large excess is critical for driving the reaction.

  • Reaction: Heat the mixture to a steady reflux (~80 °C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC (e.g., 10% MeOH/DCM), as described in FAQ 2.[1]

  • Isolation: Once complete, allow the reaction mixture to cool slowly to room temperature. The product should begin to precipitate as a white solid. Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other soluble impurities.[1]

  • Recrystallization: For high purity, recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the final product as a clean, crystalline solid.[6] Dry the product under vacuum.

Data Summary: Effect of Reaction Parameters on Hydrazinolysis Yield

The following table summarizes expected outcomes based on adjustments to key reaction parameters in the hydrazinolysis step.

ParameterConditionExpected YieldRationale & Remarks
Hydrazine Hydrate 2-3 EquivalentsLow to ModerateInsufficient to drive the reaction to completion, significant starting material may remain.
5-10 Equivalents High (Recommended) Large excess shifts equilibrium, maximizing conversion of the ester to the hydrazide.[1]
Temperature Room TemperatureVery Low / No ReactionInsufficient energy to overcome the activation barrier for nucleophilic acyl substitution.
Reflux (~80°C in EtOH) High (Recommended) Provides the necessary thermal energy for an efficient reaction rate.[1][6]
Solvent Anhydrous EthanolHighPreferred solvent, good solubility for the ester at reflux, lower solubility for the product upon cooling.[1]
Aqueous EthanolModerate to HighCan be used, but increases the risk of ester hydrolysis to the carboxylic acid, complicating purification.
Reaction Time 1-4 HoursLow to ModerateLikely incomplete reaction.
8-16 Hours High (Recommended) Typically sufficient time for the reaction to proceed to completion. Monitor by TLC to confirm.[1]

References

  • PubMed. (n.d.). Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]

  • PubMed Central (PMC). (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(benzyloxy-carbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Shanghai Chemex group. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Global Journal for Research Analysis. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubMed Central (PMC). (n.d.). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-BPCH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Users frequently report difficulty dissolving 1-Benzoylpiperidine-4-carbohydrazide in aqueous media (PBS, cell culture media) despite the presence of the polar carbohydrazide moiety.[1]

The Diagnosis: This compound exhibits "Brick Dust" behavior.[1] While the carbohydrazide group (


) is polar, the benzoyl-piperidine scaffold creates a planar, lipophilic core that stacks efficiently in the solid state. The high lattice energy (strong intermolecular Hydrogen bonding) combined with the hydrophobicity of the benzoyl group overrides the solvation capacity of water at neutral pH.

This guide details three tiers of solubilization protocols, ranked from simplest (Cosolvents) to most advanced (Molecular Complexation).

Tier 1: Cosolvent Strategy (The "DMSO Spike")

Best for: In vitro biochemical assays, rapid screening.

The Logic: Water cannot overcome the lattice energy alone.[1] We use a water-miscible organic solvent to disrupt the crystal lattice, then dilute into the aqueous buffer.

Recommended Solvent System:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous[1]

  • Secondary Option: Dimethylacetamide (DMA) or Ethanol (if DMSO is toxic to your specific cell line)[1]

Protocol 1: The "Step-Down" Dilution Method

Preventing precipitation upon dilution is critical.[1] Do not add solid compound directly to the buffer.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM .[1]

    • Tip: If the solid resists, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol . This acts as a "bridge" solvent.[1]

  • Final Dilution: Slowly add the Stock (or Intermediate) to your aqueous buffer (PBS/Media) while vortexing rapidly .

    • Target: Final DMSO concentration should be

      
       (v/v).[1]
      
ParameterSpecification
Max Solubility (DMSO) ~50–100 mM
Max Solubility (Aq.[1] Buffer) < 100

M (highly dependent on final DMSO %)
Precipitation Risk High (if diluted too quickly or stored at 4°C)
Tier 2: Molecular Encapsulation (Cyclodextrins)

Best for: Animal studies (in vivo), sensitive cell cultures, long-term stability.[1]

The Logic: The lipophilic benzoyl-piperidine moiety fits perfectly into the hydrophobic cavity of


-Cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This "hides" the hydrophobic portion from the water.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Avoid native

-CD due to its own low solubility and renal toxicity risks.[1]
Protocol 2: Cyclodextrin Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Addition: Add the solid this compound to the vehicle.

  • Equilibration:

    • Method A (Fast): Sonicate for 20 minutes at 45°C.

    • Method B (Equilibrium): Stir at room temperature for 24 hours protected from light.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1]
    

Scientist's Note: This method typically boosts aqueous solubility from


 to 

.[1]
Tier 3: pH Adjustment (The "Ionization Trap")

Best for: Specific chemical synthesis steps; rarely recommended for biological assays.[1]

The Logic: The terminal nitrogen of the hydrazide group is weakly basic (pKa


 3.0–3.5). To ionize it (protonate to 

), you must drop the pH significantly below the pKa.
  • Warning: At pH < 3, the risk of hydrolysis (cleaving the hydrazide or the benzoyl amide) increases.[1]

  • Recommendation: Do NOT use strong acids (HCl) for storage.[1] If acidification is necessary, use a volatile organic acid like Acetic Acid or Formic Acid, but ensure the final assay pH is buffered back to neutral immediately before use.

Troubleshooting Flowchart

SolubilizationStrategy Start Start: Compound Insoluble AppType What is the application? Start->AppType InVitro In Vitro / Enzymatic AppType->InVitro Assay InVivo In Vivo / Animal Model AppType->InVivo Injection DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check UseCD Use HP-beta-CD (Protocol 2) InVivo->UseCD Avoid solvents UseDMSO Use DMSO Stock (Protocol 1) DMSO_Check->UseDMSO Yes (<1%) DMSO_Check->UseCD No (Sensitive cells) Precip Did it precipitate on dilution? UseDMSO->Precip AddBridge Add Intermediate Step (PEG-400 or Ethanol) Precip->AddBridge Yes Success Proceed to Assay Precip->Success No AddBridge->Success

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the compound? A: Yes, but with caution. You can heat the DMSO stock to 40–50°C to ensure complete dissolution.[1] However, avoid heating aqueous solutions of the hydrazide above 60°C for extended periods, as hydrazides can degrade or oxidize at high temperatures in water [1].

Q2: My media contains glucose and pyruvate. Is that a problem? A: CRITICAL WARNING. Hydrazides are nucleophiles that react with aldehydes and ketones (like glucose, pyruvate, or pyridoxal phosphate) to form hydrazones .[1]

  • Impact: This depletes your compound and modifies the media components.

  • Solution: Prepare the compound fresh immediately before use.[1] If possible, wash cells with PBS (glucose-free) for short-term assays, or account for this "scavenging" effect in your dosing calculation [2].[1]

Q3: Why not just use HCl to make a salt? A: While hydrazide salts (e.g., hydrochloride) exist, they are often hygroscopic and acidic.[1] Dissolving the HCl salt in a neutral buffer (pH 7.4) will essentially convert it back to the free base, leading to immediate precipitation if the concentration exceeds the intrinsic solubility.

Q4: Is the compound light sensitive? A: Many benzoyl-substituted nitrogen heterocycles absorb UV light.[1] While not extremely labile, it is Good Laboratory Practice (GLP) to store the DMSO stocks in amber vials or wrapped in foil to prevent photo-oxidation of the hydrazide moiety [3].

References
  • Ataman Chemicals. Carbohydrazide Stability and Physicochemical Properties.[1] (2025).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones in aqueous solution.[1] (2019).[1] Retrieved from

  • BenchChem Technical Support. Enhancing the Solubility of Piperidine-Containing Compounds. (2025).[1][2][3] Retrieved from

  • PubChem. 1-Benzoylpiperidine-4-carboxylic acid (Analog Data).[1][4] Retrieved from [1]

Sources

Technical Support Center: Purification of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted ester impurities from 1-Benzoylpiperidine-4-carbohydrazide. Our focus is on providing scientifically grounded, field-proven insights to ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: After synthesizing this compound from its corresponding ethyl ester, my initial analysis (TLC, NMR) shows the presence of the starting material. Why did the reaction not go to completion?

There are several potential reasons for an incomplete reaction in the hydrazinolysis of an ester to a hydrazide:

  • Insufficient Reaction Time or Temperature: The conversion of an ester to a hydrazide, while generally efficient, requires adequate time and thermal energy. A common starting point is to reflux the reaction mixture in a solvent like ethanol for several hours.[1][2] If the reaction is incomplete, consider extending the reflux time and monitoring the progress by Thin Layer Chromatography (TLC).

  • Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of hydrazine hydrate to the ester is a good starting point.[3] If you used a smaller excess, this could be the cause of incomplete conversion.

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to the carboxylic acid, which will not react with hydrazine under these conditions. Using anhydrous solvents and high-purity reagents is recommended.[1]

Q2: What is the fundamental principle behind separating the unreacted ester from my desired this compound product?

The separation is primarily based on the significant difference in polarity between the ester and the hydrazide. The carbohydrazide functional group (-CONHNH2) is capable of hydrogen bonding, making this compound a considerably more polar molecule than its parent ester (ethyl 1-benzoylpiperidine-4-carboxylate). This difference in polarity leads to different solubilities in various solvents, which can be exploited through techniques like recrystallization, liquid-liquid extraction, and column chromatography.

Q3: How can I quickly assess the purity of my this compound after purification?

  • Thin Layer Chromatography (TLC): This is a rapid and effective method. The more polar hydrazide product will have a lower Rf value (it will travel a shorter distance up the plate) compared to the less polar ester starting material. A single spot for your product indicates a high degree of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically within 1-2 °C). A broad melting point range or a melting point that is lower than the literature value for a similar compound (e.g., 1-benzylpiperidine-4-carbohydrazide melts at 119 °C) suggests the presence of impurities.[4]

Troubleshooting Guides

Problem 1: My crude product is an oil or a sticky solid, making it difficult to handle.

This is a common issue when residual solvent or impurities are present. "Oiling out" during crystallization can also occur if the solution is too concentrated or cooled too quickly.[3]

Solution: Trituration

Trituration is the process of washing a crude solid with a solvent in which the desired product is insoluble (or sparingly soluble), while the impurities are soluble.

  • Recommended Solvents: For a polar product like this compound, a non-polar solvent like hexane or diethyl ether is a good choice for trituration. The less polar ester impurity will be more soluble in these solvents.

  • Procedure:

    • Place your crude product in a flask.

    • Add a small amount of the cold trituration solvent.

    • Use a spatula or glass rod to break up the solid and stir the slurry.

    • The desired hydrazide should remain as a solid, while the oily impurities and unreacted ester dissolve.

    • Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.

Problem 2: I've attempted recrystallization, but the yield is very low.

Low yield during recrystallization can be due to several factors:

  • Choice of Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If your product is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount of it in the mother liquor.[5]

  • Using Too Much Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is crucial. Excess solvent will keep more of your product dissolved upon cooling.[5]

Solution: Optimizing the Recrystallization Solvent System

Ethanol is a commonly used solvent for the recrystallization of hydrazides.[2][6] If the yield in pure ethanol is low, consider a two-solvent system.

  • Recommended Two-Solvent System: A polar solvent in which the hydrazide is soluble (like ethanol) and a non-polar solvent in which it is insoluble (like hexane or diethyl ether) can be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • While the solution is still hot, add the non-polar solvent dropwise until you observe persistent cloudiness.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

Problem 3: Recrystallization failed to remove the ester impurity completely.

If the solubility difference between the ester and the hydrazide is not sufficiently large in the chosen recrystallization solvent, co-crystallization can occur. In such cases, a more robust purification technique is required.

Solution 1: Liquid-Liquid Extraction

This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[7]

  • Principle: The polar hydrazide will have a higher affinity for the aqueous phase (or be insoluble in the organic phase), while the less polar ester will preferentially dissolve in the organic phase.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with water or a dilute acid solution (e.g., 1M HCl). The protonated hydrazide will move into the aqueous layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the pure hydrazide.

    • Collect the precipitated product by vacuum filtration.

Solution 2: Column Chromatography

This is a highly effective method for separating compounds with different polarities.[3]

  • Stationary Phase: Silica gel is a polar stationary phase that will interact more strongly with the polar hydrazide.

  • Mobile Phase (Eluent): A solvent system of intermediate polarity is typically used. The less polar ester will travel down the column faster and elute first. The more polar hydrazide will be retained on the silica gel and elute later.

  • Recommended Eluent System: A mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol is commonly used. You can start with a higher proportion of the non-polar solvent and gradually increase the polarity to elute your compounds. A good starting point could be a gradient of ethyl acetate in hexane.

  • Monitoring: The fractions can be monitored by TLC to identify which ones contain the pure product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with 1M HCl (3 x volume of the organic layer).

  • Separation: Combine the acidic aqueous layers. The unreacted ester will remain in the ethyl acetate layer.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. The pure hydrazide should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry thoroughly.

Data Presentation

CompoundStructurePolarityPhysical State at RT
This compound C₁₃H₁₇N₃O₂HighSolid
Ethyl 1-benzoylpiperidine-4-carboxylate C₁₅H₁₉NO₃LowLiquid/Low melting solid

Visualization

Logical Workflow for Purification

PurificationWorkflow Crude_Product Crude Product (Hydrazide + Unreacted Ester) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Single_Spot Pure Product TLC_Analysis->Single_Spot One spot Multiple_Spots Impure Product TLC_Analysis->Multiple_Spots Multiple spots Recrystallization Recrystallization (e.g., from Ethanol) Multiple_Spots->Recrystallization Liquid_Extraction Liquid-Liquid Extraction Recrystallization->Liquid_Extraction If impurities persist Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If other methods fail Purified_Product Purified Product Recrystallization->Purified_Product Liquid_Extraction->Purified_Product Column_Chromatography->Purified_Product Final_Analysis Final Purity Check (TLC, MP, NMR) Purified_Product->Final_Analysis Success Success! Final_Analysis->Success Pure

Caption: A decision-making workflow for the purification of this compound.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Hydrazinolysis of Phenazine Esters.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • ResearchG
  • ResearchGate. (2025).
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  • Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M.
  • PMC. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.
  • Wikipedia. (n.d.). Carbohydrazide.
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • Semantic Scholar. (n.d.).
  • Asian Journal of Green Chemistry. (2023).
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • Asian Journal of Green Chemistry. (2023).
  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • PMC. (2024).
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  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid.
  • PrepChem.com. (n.d.).
  • ChemicalBook. (2023). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide.

Sources

Technical Support Center: Optimizing Hydrazinolysis for 1-Benzoylpiperidine-4-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzoylpiperidine-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and robust protocols to help you master the critical hydrazinolysis step, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the hydrazinolysis reaction for converting my ester to this compound?

A1: The reaction is a classic nucleophilic acyl substitution. Hydrazine (N₂H₄), typically used as hydrazine hydrate, is a potent nucleophile due to the "alpha effect," where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its nucleophilicity.[1] It attacks the electrophilic carbonyl carbon of the ester (e.g., methyl or ethyl 1-benzoylpiperidine-4-carboxylate). The alkoxy group (-OR) is subsequently eliminated as an alcohol, forming the thermodynamically stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[2][3]

Q2: Why is refluxing necessary, and what is a typical starting point for the reflux time?

A2: Refluxing is necessary to provide the activation energy required to overcome the energy barrier for the nucleophilic attack and subsequent elimination. Heating the reaction mixture to the boiling point of the solvent (commonly ethanol or methanol) and condensing the vapors back into the flask ensures a stable, elevated temperature, which significantly accelerates the reaction rate without loss of solvent.[2] A common starting point for reflux time in similar hydrazinolysis reactions is between 4 to 8 hours.[3][4] However, the optimal time is highly dependent on the specific substrate and scale.

Q3: How do I reliably monitor the progress of the reaction to determine the optimal reflux time?

A3: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[2][4] By spotting the reaction mixture alongside the starting ester, you can visually track the disappearance of the starting material and the appearance of the more polar hydrazide product. The reaction is considered complete when the starting ester spot is no longer visible by TLC.[5]

Q4: What are the most critical parameters I need to control to ensure a successful reaction?

A4: The three most critical parameters are:

  • Stoichiometry of Hydrazine Hydrate: A sufficient excess (typically 5-20 equivalents) is crucial to drive the equilibrium towards the product and ensure the reaction goes to completion.[4][5]

  • Reaction Temperature: Maintaining a consistent reflux temperature is key for an efficient reaction rate.

  • Reaction Time: Refluxing for an adequate duration, as determined by TLC monitoring, is necessary for complete conversion of the starting material.[4][5]

Experimental Protocols & Data

Standard Protocol for Hydrazinolysis

This protocol provides a robust starting point for the synthesis of this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 1-benzoylpiperidine-4-carboxylate

  • Hydrazine Hydrate (85-100%)

  • Ethanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (Silica gel 60 F254)

  • Eluent for TLC (e.g., 9:1 Dichloromethane:Methanol)

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (10.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours.

  • Monitoring: After 4 hours, begin monitoring the reaction every hour by TLC.[6] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar, will have a lower Rf value. The reaction is complete upon the disappearance of the starting ester spot.

  • Work-up: Once complete, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: Impact of Parameters on Reaction Time & Yield

The following table summarizes how key parameters can be adjusted to optimize the reaction.

ParameterStandard ConditionOptimization Rationale & Expected Outcome
Hydrazine Hydrate (eq.) 10 eq.To accelerate reaction: Increase to 15-20 eq. This increases the concentration of the nucleophile, favoring faster kinetics.
Reflux Time (hours) 6-8 hoursIf reaction is incomplete: Extend reflux time to 12 or 24 hours, guided by TLC analysis. This ensures maximum conversion.[4]
Solvent EthanolFor higher boiling point: n-Butanol can be used to increase the reflux temperature, potentially shortening the reaction time.
Temperature Reflux (~80°C)If side products form: Lowering the temperature and extending the reaction time may improve purity, albeit at the cost of a slower reaction.[4]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reflux time and overall reaction success.

Issue 1: Incomplete Reaction or Low Yield

Question: My TLC analysis consistently shows unreacted starting material even after 8 hours of reflux, and my final yield is poor. What should I do?

Answer: This is a common issue often stemming from insufficient reaction drive.

  • Causality: The equilibrium may not be sufficiently shifted towards the product. This can be due to an inadequate excess of hydrazine, insufficient time at temperature, or decomposition of hydrazine hydrate.

  • Solutions:

    • Increase Hydrazine Hydrate: Boost the molar equivalents of hydrazine hydrate to 15 or even 20 equivalents. This increases the statistical probability of a successful collision and reaction.[4][5]

    • Extend Reflux Time: Do not adhere to a fixed time. Continue refluxing and monitoring by TLC until the starting material is completely consumed. Reactions can sometimes require 12-24 hours.

    • Verify Reagent Quality: Ensure your hydrazine hydrate has not been excessively exposed to air, as it can degrade. Use a fresh bottle if in doubt.

    • Product Isolation: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. The hydrazide product has some solubility in ethanol, and incomplete precipitation will lower the isolated yield.[5]

Issue 2: Formation of Multiple Spots on TLC (Impure Product)

Question: My TLC shows the product spot, but also several other spots, leading to a difficult purification. How can I minimize side products?

Answer: Side product formation is often related to the reaction conditions being too harsh or the presence of impurities.

  • Causality: The benzoyl group or the piperidine ring might undergo side reactions under prolonged, harsh heating in the presence of a strong nucleophile/base. One potential, though less common, side reaction could be the formation of diacyl hydrazides if there are other acyl sources.

  • Solutions:

    • Moderate Reaction Conditions: Consider reducing the reflux temperature slightly (if using a higher boiling solvent) and compensating with a longer reaction time. This can minimize the activation of undesired reaction pathways.[4]

    • Purity of Starting Material: Ensure your starting ethyl 1-benzoylpiperidine-4-carboxylate is pure. Impurities in the starting material will naturally lead to impurities in the product mixture. Purify the ester by column chromatography or recrystallization if necessary.

    • Purification: If side products are unavoidable, the final carbohydrazide can be purified. Recrystallization from a suitable solvent like water or an alcohol/water mixture is often effective for crystalline solids.[7]

Workflow & Logic Diagrams

To visually assist in your experimental design and troubleshooting, the following diagrams have been created.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine Stir reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor After ~4h monitor->reflux Incomplete cool Cool to 0°C monitor->cool Complete filtrate Filter Product cool->filtrate dry Dry Under Vacuum filtrate->dry end Pure Carbohydrazide dry->end

Caption: Workflow for this compound Synthesis.

G start Low Yield Observed check_tlc Check Final TLC: Is Starting Material Present? start->check_tlc check_solubility Review Work-up: Was Mixture Thoroughly Cooled? check_tlc->check_solubility No action_reflux Action: 1. Increase Hydrazine eq. 2. Extend Reflux Time check_tlc->action_reflux Yes action_cool Action: Cool in Ice Bath for >1h Before Filtration check_solubility->action_cool No action_purify_sm Consider: Purify Starting Material check_solubility->action_purify_sm Yes end_yield Yield Improved action_reflux->end_yield action_cool->end_yield

Caption: Troubleshooting Logic for Low Product Yield.

References

  • Liu, C., & Li, X. (2016). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic - Glycobiology. [Link]

  • Various Authors. (2024). How can I combine hydrazine derivative and ester. ResearchGate. [Link]

  • PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from PrepChem Website. [Link]

  • Wikipedia. (n.d.). Hydrazide. Retrieved from Wikipedia. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from Chemistry LibreTexts. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 8(12), 943-951. [Link]

  • Kos, J., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 28(3), 1184. [Link]

Sources

Preventing hydrolysis side reactions during benzoylpiperidine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZP-HYD-001
Subject: Preventing Hydrolysis & Optimizing Yield in Benzoylpiperidine Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Kinetic Race

As researchers, we often view the benzoylation of piperidine as a trivial "Introduction to Chemistry" reaction. However, in high-stakes drug development, yield and purity are paramount.

The core challenge is not the stability of your product (benzoylpiperidine is an exceptionally stable amide), but the stability of your reagent. You are managing a kinetic race between two competing nucleophiles attacking the carbonyl carbon of benzoyl chloride:

  • Piperidine (The Target): Forms the desired amide.

  • Water (The Impurity): Hydrolyzes the reagent to benzoic acid.

To win this race, you must manipulate temperature , stoichiometry , and phase transfer dynamics . This guide outlines the two industry-standard protocols to suppress hydrolysis and maximize yield.

The Mechanics of Failure (and Success)

Before touching a flask, understand the enemy. Hydrolysis occurs when water outcompetes piperidine for the benzoyl chloride.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired amidation and the parasitic hydrolysis.

ReactionPathways BzCl Benzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate BzCl->Inter Attack Pip Piperidine (Nucleophile) Pip->Inter  Fast (Amidation) H2O Water (Competitor) H2O->Inter  Slow (Hydrolysis) Product Benzoylpiperidine (Target Amide) Inter->Product - HCl Byproduct Benzoic Acid (Impurity) Inter->Byproduct - HCl

Figure 1: The Kinetic Competition. Note that while water is a poorer nucleophile than piperidine, its high concentration (if present) or elevated temperatures can shift the probability toward Byproduct formation.

Validated Protocols

Choose the protocol that matches your available resources and purity requirements.

Method A: The Schotten-Baumann Condition (Biphasic)

Best for: Robustness, scale-up, and when absolute anhydrous conditions are difficult to maintain.

The Logic: This method uses a biphasic system (Water/DCM). The reaction happens at the interface or in the organic phase. The base (NaOH) stays in the water, neutralizing the HCl produced. Because piperidine is a better nucleophile than water, it "grabs" the benzoyl chloride before water can hydrolyze it, provided the temperature is kept low.

Protocol:

  • Setup: In a round-bottom flask, dissolve Piperidine (1.0 equiv) in Dichloromethane (DCM) .

  • The Aqueous Phase: Add an equal volume of 10% NaOH (2.0 equiv) . The mixture will separate into two layers.

  • Critical Control Point (Temperature): Cool the mixture to 0°C in an ice bath.

    • Why? Hydrolysis has a higher activation energy than amidation. Low temperature virtually stops the hydrolysis reaction while allowing the amidation to proceed.

  • Addition: Dissolve Benzoyl Chloride (1.1 equiv) in a small amount of DCM. Add this solution dropwise with vigorous stirring.

    • Why? Vigorous stirring maximizes the surface area between phases. Dropwise addition prevents localized heating (exotherms), which would trigger hydrolysis.

  • Reaction: Allow to warm to room temperature over 1 hour.

  • Workup: Separate layers. Wash organic layer with dilute HCl (removes unreacted piperidine) and then Saturated NaHCO3 (removes benzoic acid byproduct).

Method B: The Anhydrous Approach

Best for: High-value intermediates, small scales, or moisture-sensitive substrates.

The Logic: Eliminate the competitor (water) entirely.

Protocol:

  • Dry Reagents: Use anhydrous DCM and store Benzoyl Chloride under inert gas.

  • The Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv) as an organic base to scavenge HCl.

  • Procedure: Combine Piperidine and TEA in dry DCM under Nitrogen. Cool to 0°C.[1]

  • Addition: Add Benzoyl Chloride dropwise.

  • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately. This confirms the reaction is working.

Troubleshooting & FAQ

Ticket #402: "I have a large amount of white solid precipitating. Is this my product?"

Diagnosis: It depends on your method.

  • If Method B (Anhydrous): The solid is likely Triethylamine Hydrochloride (salt). This is good; it means the reaction worked. Filter it off.

  • If Method A (Biphasic): It could be Benzoic Acid (if pH < 7) or your product (if the solvent volume is too low).

The Fix (Purification Workflow): Follow this decision tree to isolate pure Benzoylpiperidine.

PurificationFlow Start Crude Reaction Mixture Step1 Partition between DCM and Water Start->Step1 OrgLayer Organic Layer (Contains Product + Impurities) Step1->OrgLayer AqLayer Aqueous Layer (Discard salts) Step1->AqLayer Wash1 Wash with 1M HCl OrgLayer->Wash1 Wash2 Wash with Sat. NaHCO3 Wash1->Wash2 Organic Phase HCl_Waste Removes unreacted Piperidine Wash1->HCl_Waste Base_Waste Removes Benzoic Acid (as Benzoate) Wash2->Base_Waste Final Pure Benzoylpiperidine (In DCM) Wash2->Final Dry & Evaporate

Figure 2: Purification Logic. The "Acid/Base Swing" is the most reliable way to remove hydrolysis byproducts.

Ticket #405: "My yield is consistently low (40-50%)."

Root Cause Analysis:

  • Reagent Quality: Benzoyl chloride degrades over time into benzoic acid and HCl. If your bottle is old, you might be adding 50% reagent and 50% impurity.

    • Test: Check the refractive index or run a quick NMR of the reagent.

  • Exotherm Management: You added the reagent too fast.

    • Mechanism:[1][2][3][4][5][6][7][8] High heat favors the hydrolysis pathway (higher activation energy) over the amidation pathway.

  • Wet Solvents (Method B): If using the anhydrous method with "wet" DCM, the TEA will catalyze the hydrolysis of Benzoyl Chloride.

Ticket #409: "Can I use Pyridine as both solvent and base?"

Expert Note: Yes, but proceed with caution. Pyridine is an excellent nucleophilic catalyst. It forms an N-acylpyridinium intermediate which is more electrophilic than benzoyl chloride.

  • Pros: Reaction is extremely fast.

  • Cons: If any water is present, pyridine also catalyzes the hydrolysis reaction just as efficiently. Only use this method if you are confident in your anhydrous technique.

Summary of Critical Parameters

ParameterRecommended SettingReason
Temperature 0°C - 5°C Suppresses hydrolysis; controls exotherm.
Stoichiometry 1.1 eq Benzoyl Chloride Slight excess accounts for minor hydrolysis losses.
Addition Rate Dropwise (over 15-30 min) Prevents heat spikes that favor side reactions.
Workup pH Wash with Base (pH > 9) Converts Benzoic Acid to Benzoate (water soluble) for removal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols and benzoylation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of nucleophilic acyl substitution and competitive hydrolysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7412, Benzoyl Chloride. (Data on hydrolysis sensitivity and safety).

  • Organic Syntheses. (1929). Benzoyl Piperidine.[9] Org. Synth. 1929, 9, 16. (Original validated protocol for this specific transformation).

Sources

Technical Support Center: Purification of 1-Benzoylpiperidine-4-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Benzoylpiperidine-4-carbohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve high purity in your products.

Introduction

This compound Schiff bases are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their diverse biological activities. The synthesis of these molecules, typically through the condensation of this compound with various aldehydes or ketones, can sometimes lead to purification challenges.[1][2] The inherent reactivity of the imine bond and the potential for various side products necessitate robust purification strategies.[3][4] This guide provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound Schiff bases.

Problem 1: Persistent Aldehyde/Ketone Starting Material in the Final Product

Symptoms:

  • A peak corresponding to the aldehyde/ketone starting material is observed in the ¹H NMR spectrum of the purified product.[5]

  • Thin Layer Chromatography (TLC) analysis shows a spot with a similar Rf value to the starting carbonyl compound.

Potential Causes:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Schiff base formation is a reversible equilibrium reaction.[3][6]

  • Hydrolysis: The Schiff base may have partially hydrolyzed back to the starting materials during workup or purification, especially in the presence of moisture or acidic conditions.[3][4]

Solutions:

  • Drive the Reaction to Completion:

    • Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove the water byproduct, shifting the equilibrium towards the product.[3]

    • Increase Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.[7]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method.[3][6] Experiment with different solvent systems. Ethanol, methanol, or a mixture of dimethylformamide (DMF) and water are good starting points.[8]

    • Solvent Wash: Wash the crude product with a solvent in which the starting aldehyde/ketone is soluble, but the Schiff base product is not. Non-polar solvents like hexane or petroleum ether can be effective for removing less polar aldehydes.[3]

    • Sodium Bisulfite Wash: For aldehyde impurities, washing the crude product with a saturated sodium bisulfite solution can help remove the aldehyde by forming a water-soluble adduct.[8]

Problem 2: Product Decomposes on Silica Gel Column Chromatography

Symptoms:

  • Streaking or multiple spots on the TLC plate after spotting the purified fractions from a silica gel column.

  • Low recovery of the desired product from the column.

  • Appearance of new, unexpected peaks in the NMR spectrum of the column-purified product.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of the imine bond in Schiff bases.[3][4]

Solutions:

  • Use a Different Stationary Phase:

    • Neutral Alumina: This is a less acidic alternative to silica gel and is often a better choice for purifying Schiff bases.[4][6]

    • NH-Silica: Amine-functionalized silica gel can also be an effective stationary phase for compounds with amine content.[9]

  • Modify the Mobile Phase:

    • Add a Base: Incorporating a small amount of a non-nucleophilic base, such as triethylamine (~1%), into the eluent can help neutralize the acidic sites on the silica gel and prevent product decomposition.[9]

  • Alternative Purification Methods:

    • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography on neutral alumina plates can be a viable option.

    • Recrystallization: If the product is a solid, recrystallization is the preferred method to avoid the issues associated with column chromatography.[7]

Problem 3: The Product is an Oil and Difficult to Purify

Symptoms:

  • The final product is a viscous oil or a waxy solid that does not crystallize easily.

  • The crude product appears as a smear on the TLC plate, making it difficult to assess purity.

Potential Causes:

  • Residual Solvent: Trapped solvent can prevent crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Inherent Nature of the Compound: Some Schiff bases are naturally oils or low-melting solids.

Solutions:

  • Remove Residual Solvent:

    • High Vacuum: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oily product dissolved in a minimal amount of solvent.

    • Seeding: Introduce a small crystal of the pure compound (if available) to initiate crystallization.

    • Solvent Trituration: Add a solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stir vigorously. This can sometimes induce solidification and wash away soluble impurities.

  • Purification as an Oil:

    • Column Chromatography: If crystallization fails, column chromatography on neutral alumina is the next best option.[4][6]

    • Preparative Reverse-Phase Chromatography: This can be a gentle and effective method for purifying oily imine compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound Schiff bases?

A1: Ethanol is a commonly used and often effective solvent for the recrystallization of these types of Schiff bases.[1][10] However, the ideal solvent depends on the specific substituents on the aromatic aldehyde or ketone used in the synthesis. It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find the optimal conditions.[8]

Q2: How can I confirm the formation and purity of my Schiff base?

A2: A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the imine proton (-CH=N-) which typically appears in the 8.0-9.0 ppm range.[3][11] The disappearance of the aldehyde proton signal and the N-H protons of the hydrazide are also key indicators.

  • FT-IR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H bands of the carbohydrazide.[3]

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity. It is also used to monitor the progress of the reaction.[12][13]

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Q3: How should I store my purified this compound Schiff base to prevent decomposition?

A3: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[4] To ensure long-term stability:

  • Store in a dry environment: Keep the compound in a tightly sealed vial, preferably in a desiccator.[3][4]

  • Protect from light: Some Schiff bases are light-sensitive. Storing them in amber vials can be beneficial.

  • Low temperature: Storing at low temperatures can also help to slow down any potential decomposition.[4]

  • Inert atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Neutral Alumina
  • Column Packing: Prepare a slurry of neutral alumina in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow the alumina to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of neutral alumina and evaporate the solvent. Carefully add the dried sample-adsorbed alumina to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Workflow for Troubleshooting Schiff Base Purification

G start Crude Product Analysis (TLC/NMR) check_purity Is the product pure? start->check_purity impurity_type Identify Impurity check_purity->impurity_type No end_pure Pure Product check_purity->end_pure Yes aldehyde Unreacted Aldehyde/ Ketone impurity_type->aldehyde Starting Material other_impurities Other Impurities impurity_type->other_impurities Side Products/ Decomposition recrystallization Recrystallization aldehyde->recrystallization purification_method Select Purification Method other_impurities->purification_method purification_method->recrystallization Solid Product column Column Chromatography purification_method->column Oily Product recrystallization->end_pure end_reassess Reassess Synthesis/ Workup recrystallization->end_reassess If fails column_stationary_phase Choose Stationary Phase column->column_stationary_phase neutral_alumina Neutral Alumina column_stationary_phase->neutral_alumina silica Silica Gel (with base) column_stationary_phase->silica neutral_alumina->end_pure neutral_alumina->end_reassess If fails silica->end_pure silica->end_reassess If fails

Caption: Decision workflow for purifying this compound Schiff bases.

Relationship Between Purification Issues and Solutions

G cluster_issues Common Issues cluster_solutions Recommended Solutions issue1 Starting Material Contamination sol1 Recrystallization issue1->sol1 sol3 Solvent Wash/ Trituration issue1->sol3 sol4 Optimize Reaction Conditions issue1->sol4 issue2 Decomposition on Silica Gel issue2->sol1 Preferred sol2 Neutral Alumina Chromatography issue2->sol2 sol5 Use Base in Eluent issue2->sol5 issue3 Oily Product/ No Crystallization issue3->sol1 If solidifies issue3->sol2 issue3->sol3

Sources

Technical Support Center: Navigating Reactions with 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzoylpiperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have curated this resource to help you overcome challenges, particularly those related to steric hindrance in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A: The primary reactive site is the terminal primary amine (-NH₂) of the carbohydrazide moiety. This group is a potent nucleophile that readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones to form Schiff bases, specifically hydrazones. The secondary amine within the piperidine ring is significantly less reactive due to its conversion to a less nucleophilic amide upon N-benzoylation.

Q2: How does the 1-benzoyl group influence the reactivity of the carbohydrazide?

A: The 1-benzoyl group has two main effects:

  • Electronic Effect: The benzoyl group is electron-withdrawing, which reduces the electron density on the piperidine nitrogen. This electronic effect can influence the overall electron distribution of the molecule, potentially decreasing the nucleophilicity of the terminal -NH₂ group of the carbohydrazide, albeit to a lesser extent than direct conjugation.

  • Steric Effect: The bulky benzoyl group introduces significant steric hindrance around the piperidine ring. While not directly attached to the carbohydrazide functional group, its presence can influence the approach of bulky reactants to the reactive site through conformational constraints on the entire molecule.

Q3: What is steric hindrance and how does it manifest in reactions with this compound?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In the context of this compound, the bulky N-benzoyl group can hinder the approach of reactants, especially bulky aldehydes or ketones, to the nucleophilic -NH₂ group. This can result in slower reaction rates, incomplete reactions, or the need for more forcing reaction conditions.

Troubleshooting Guide: Addressing Steric Hindrance and Other Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Hydrazone Product

Low or no product formation is a common issue, often linked to steric hindrance or suboptimal reaction conditions.

Potential Causes & Solutions

  • Insufficient Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in condensation reactions. If you are using a sterically hindered ketone, the reaction may be sluggish.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a catalyst to enhance the electrophilicity of the carbonyl carbon.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial.

    • Solution: Employ polar protic solvents like ethanol or methanol to facilitate proton transfer in the reaction mechanism. The use of an acid catalyst, such as a few drops of glacial acetic acid, is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Steric Hindrance from the N-Benzoyl Group: The bulky benzoyl group can impede the approach of the carbonyl compound.

    • Solution: If possible, choose a less sterically hindered aldehyde or ketone. Alternatively, more potent activating agents for the carbonyl group may be required.

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on your TLC plate indicates side reactions.

Potential Causes & Solutions

  • Self-Condensation of the Aldehyde: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or even neutral conditions at elevated temperatures.

    • Solution: Maintain a slightly acidic pH and control the reaction temperature. Add the aldehyde slowly to the solution of the carbohydrazide to keep its concentration low.

  • Decomposition of Starting Materials: Prolonged heating at high temperatures can lead to the decomposition of either the carbohydrazide or the carbonyl compound.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up. If high temperatures are necessary, consider using a higher-boiling point solvent to maintain a consistent temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Schiff Base (Hydrazone) from this compound

This protocol provides a general method for the condensation reaction with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ParameterRecommended ConditionNotes
Solvent Absolute Ethanol or MethanolPolar protic solvents are preferred.
Catalyst Glacial Acetic Acid2-3 drops are typically sufficient.
Temperature RefluxAdjust as needed based on reactant stability.
Reaction Time 2-6 hoursMonitor by TLC for completion.

Visual Guides

Troubleshooting Workflow for Low Hydrazone Yield

troubleshooting_workflow start Low or No Product Yield check_reactants 1. Verify Reactant Quality & Stoichiometry - Purity of carbohydrazide and carbonyl? - Correct molar ratios used? start->check_reactants reactants_ok Reactants & Stoichiometry OK? check_reactants->reactants_ok fix_reactants Address Reactant/Stoichiometry Issues reactants_ok->fix_reactants No optimize_conditions 2. Optimize Reaction Conditions - Increase temperature? - Prolong reaction time? - Adjust catalyst concentration? reactants_ok->optimize_conditions Yes fix_reactants->start conditions_improved Yield Improved? optimize_conditions->conditions_improved conditions_optimized Conditions Optimized conditions_improved->conditions_optimized Yes change_strategy 3. Modify Synthetic Strategy - Use a more reactive carbonyl? - Consider alternative catalysts? conditions_improved->change_strategy No problem_solved Problem Solved conditions_optimized->problem_solved strategy_improved Yield Improved? change_strategy->strategy_improved strategy_improved->problem_solved Yes consult Consult Further Literature/ Technical Support strategy_improved->consult No

Caption: A logical workflow for troubleshooting low product yield.

Reaction Scheme: Hydrazone Synthesis

reaction_scheme cluster_reactants Reactants cluster_products Product r1 This compound p1 Hydrazone (Schiff Base) r1->p1 EtOH, H⁺ (cat.) Reflux r1_struct plus + r2 Aldehyde/Ketone (R1, R2 = H, alkyl, aryl) r2->p1 r2_struct R₁-C(=O)-R₂ p2 H₂O p1->p2 p1_struct Product Structure plus2 +

Caption: General reaction for the synthesis of hydrazones.

References

  • Zhu, S., et al. (2022). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Taylor & Francis Online. [Link]

  • Heuckendorff, M., et al. (2010). Quantifying electronic effects of common carbohydrate protecting groups in a piperidine model system. Chemistry – A European Journal. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Koval, O., et al. (2020). Optimization of the condensation reaction conditions. ResearchGate. [Link]

  • Pineda de las Infantas y Villatoro, M. J., et al. (2021). Synthesis of Schiff base 13 by sterically-hindered starting materials. ResearchGate. [Link]

  • Marvel, C. S. & Lazier, W. A. (1929). Benzoyl piperidine. Organic Syntheses. [Link]

  • Di Lorenzo, F., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • Reddit discussion on low yield synthesis. (2023). r/Chempros. [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • Mhadaye, M. E. (2014). Studies On Some Benzoyl Hydrazone Derivatives. Worldwidejournals.com. [Link]

  • Bagaria, T., et al. (2021). a) Model reaction between benzoyl hydrazine and benzaldehyde to form... ResearchGate. [Link]

  • Singh, G., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

Technical Support Center: Piperidine Hydrazide Salt Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Nature of Piperidine Hydrazide Salts

Ticket ID: PH-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Mission Statement

You are encountering significant moisture uptake in piperidine hydrazide salts. This is a known physicochemical bottleneck for this pharmacophore.[1] The secondary amine of the piperidine ring (highly basic, pKa ~11) combined with the hydrogen-bond donating capacity of the hydrazide motif creates a "perfect storm" for atmospheric moisture sorption.

This guide provides a root-cause analysis, a remedial salt-screening protocol, and engineering controls to stabilize your material.[1]

Module 1: Diagnostic Hub (The "Why")

Before attempting a fix, we must validate the mechanism of failure.[1] Piperidine hydrazides exhibit hygroscopicity due to two competing energetic factors: Lattice Energy vs. Hydration Energy .[1]

  • The Protonation Site: The piperidine nitrogen is the primary site of salt formation.[1] If you are using strong acids in excess (e.g., 2.0 eq of HCl), you may be protonating the hydrazide moiety as well. Hydrazinium salts are notoriously hygroscopic.

  • Chloride Trap: If you are currently using a Hydrochloride (HCl) salt, you are likely trapping moisture.[1] The Cl⁻ anion is small, spherical, and has high charge density, often leaving "voids" in the crystal lattice that water molecules fill to stabilize the structure (deliquescence).

  • Amorphous Content: Rapid precipitation often yields amorphous solids.[1] Amorphous piperidine salts have higher free energy and surface area than crystalline forms, acting as sponges for water.[1]

Module 2: Salt Selection & Engineering (The "Fix")

To fix this, we must displace the current counter-ion with one that increases lattice hydrophobicity or packing density.[1]

Counter-Ion Screening Matrix
Counter-IonHygroscopicity RiskCrystallinity PotentialRecommendationMechanism of Action
Chloride (HCl) Critical (High) ModerateAvoid High charge density anion; promotes channel hydrate formation.[1]
Trifluoroacetate (TFA) High Low (Oils/Gums)Avoid Often retains residual acid; fluorines attract moisture; chemically unstable with hydrazides.[1]
Fumarate (1:1) LowHighPreferred Dicarboxylic acid enables hydrogen-bond networking, "locking" the hydrazide tail.[1]
Tosylate (p-TsOH) Very LowHighGold Standard Large lipophilic aromatic ring shields the ionic core from water.[1]
Napadisylate NegligibleVery HighRescue Extremely large hydrophobic surface area; used for "un-crystallizable" bases.[1]
Decision Tree: Selecting the Right Salt

SaltSelection Start Current Form: Piperidine Hydrazide CheckState Is the solid deliquescent (turns to oil)? Start->CheckState CheckIon Current Counter-ion? CheckState->CheckIon Yes HCl Chloride / TFA CheckIon->HCl WeakAcid Fumarate / Succinate CheckIon->WeakAcid Switch1 Switch to Tosylate or Besylate (Increase Lipophilicity) HCl->Switch1 CheckStoich Check Stoichiometry (Are you forming di-salts?) WeakAcid->CheckStoich Mono Target Mono-Salt (1:1) CheckStoich->Mono If >1 eq acid used CoCrystal Consider Co-crystal (Resorcinol/Nicotinamide) CheckStoich->CoCrystal If 1:1 is still sticky

Figure 1: Strategic decision tree for counter-ion replacement to mitigate hygroscopicity.

Module 3: Process Optimization (The "How")

Once you have selected a candidate anion (e.g., Tosylate), you must validate the improvement using Dynamic Vapor Sorption (DVS) . Do not rely on visual inspection alone.[1]

Standard Operating Procedure: DVS Validation

Objective: Determine the Critical Relative Humidity (CRH) where the salt deliquesces.

  • Sample Prep: Dry 10–20 mg of sample at 40°C under vacuum for 4 hours to remove surface moisture.

  • Instrument: DVS Resolution or equivalent gravimetric sorption analyzer.

  • Cycle Parameters:

    • Temperature: 25°C (Standard)

    • Sorption Ramp: 0% → 90% RH in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% per minute (Strict stability).

    • Desorption Ramp: 90% → 0% RH.[1][2]

  • Pass/Fail Criteria:

    • Pass: Total mass gain < 2% at 80% RH (Non-hygroscopic).

    • Manageable: Mass gain 2–15% (Hygroscopic, requires desiccant).[1]

    • Fail: Mass gain > 15% or hysteresis loop does not close (Deliquescent/Irreversible).

Crystallization Protocol for Piperidine Tosylate Salts

This method replaces the "crash precipitation" (which causes amorphous/hygroscopic solids) with controlled crystallization.

  • Dissolution: Dissolve free base piperidine hydrazide in Isopropyl Alcohol (IPA) or Ethanol (5 volumes) at 50°C.

  • Acid Addition: Add p-Toluenesulfonic acid monohydrate (1.05 eq) dissolved in minimal IPA dropwise.

    • Critical: Do NOT use Diethyl Ether as an anti-solvent yet.[1] It traps water and precipitates amorphous gum.[1]

  • Seeding: Cool to room temperature slowly (10°C/hour). If no crystals form, add a seed crystal or scratch the glass.[1]

  • Maturation: Stir the slurry for 12–24 hours. This "Ostwald Ripening" converts small, hygroscopic amorphous particles into stable crystalline blocks.[1]

  • Filtration: Filter under nitrogen blanket (to avoid sucking moist air through the cake).

Module 4: Handling & Storage (The "Maintenance")

Even the best salt form can degrade if mishandled.[1] Piperidine hydrazides are prone to oxidative hydrolysis if wet.[1]

Storage Workflow

StorageWorkflow Synthesis Final Isolation (Filter Cake) Drying Vacuum Oven 40°C, >24h (P2O5 trap) Synthesis->Drying Pkg Primary Pkg: Amber Glass Vial (Teflon lined cap) Drying->Pkg Bag Secondary Pkg: Heat-sealed Mylar Bag with Silica Gel Pkg->Bag Storage Freezer -20°C Bag->Storage

Figure 2: Recommended packaging and storage workflow to prevent moisture-induced degradation.[1][3]

Frequently Asked Questions (FAQs)

Q1: I used TFA (Trifluoroacetic acid) for purification, and my product is a sticky oil. Why? A: TFA salts of piperidines are notorious for being hygroscopic oils.[1] TFA is a liquid anion that disrupts crystal packing.[1]

  • Fix: Perform a "Salt Exchange." Dissolve the oil in EtOAc, wash with saturated NaHCO₃ (to free base), dry the organic layer, and re-salt with p-Toluenesulfonic acid or Fumaric acid .

Q2: Can I just lyophilize (freeze-dry) the HCl salt to fix it? A: Lyophilization usually produces amorphous solids, which are more hygroscopic than crystalline ones.[1] While it removes water initially, the resulting "fluffy" powder has a massive surface area and will suck moisture from the air the moment you open the vial.

  • Fix: If you must lyophilize, you must store the product in a glovebox immediately. Crystallization is preferred over lyophilization for stability.[1]

Q3: The hydrazide part of my molecule is hydrolyzing. Is this related to the salt? A: Yes. Moisture uptake creates a localized aqueous acidic environment (if using HCl/TFA).[1] Hydrazides (


) hydrolyze back to the ester/acid in acidic water.[1]
  • Fix: Switching to a less hygroscopic salt (Tosylate) prevents the water uptake that fuels this hydrolysis.[1]

Q4: My DVS shows a mass gain of 5% at 60% RH, but it loses it all when I go back to 0%. Is this okay? A: This is "reversible hygroscopicity" (surface adsorption).[1] It is manageable. You don't need to change the salt, but you must handle the material in a humidity-controlled room (<40% RH) or a glovebox during weighing to ensure accurate dosing.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection for lipophilicity and crystallinity).

  • Sule, S., & Ambadekar, S. (2016).[1] Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutical Sciences, 11(4), 279–286.[1] Link

  • Newman, A. (2013).[1] Salt Selection in Drug Development. Pharmaceutical Technology. Link

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Methodology for Pharmaceutical Salts. Link

  • Kuminek, G., et al. (2016).[1][5] Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility.[5] Molecular Pharmaceutics, 13(10).[1] (Explains the instability of HCl salts in humid environments).

Sources

Catalyst selection for efficient cyclization of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CYC-BP4C-OXD Subject: Catalyst Selection & Troubleshooting for 1,3,4-Oxadiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Reaction Landscape

You are attempting to cyclize 1-Benzoylpiperidine-4-carbohydrazide to form a 1,3,4-oxadiazole pharmacophore. This transformation typically involves coupling the hydrazide with a carboxylic acid (or equivalent electrophile) followed by dehydrative cyclization.[1][2][3]

The critical challenge with this specific substrate is the 1-Benzoyl moiety. This is an exocyclic amide bond. While relatively stable, it can undergo hydrolysis under the harsh, acidic reflux conditions often used for oxadiazole formation (e.g.,


, 

), leading to the loss of the benzoyl group and formation of the piperidine free base.

This guide prioritizes catalyst selection based on chemoselectivity (preserving the N-benzoyl group) and efficiency .

Module 1: Catalyst Selection Matrix

Do not default to


 without reviewing this matrix. Select your reagent based on the coupling partner (R-COOH) and equipment availability.
FeaturePhosphoryl Chloride (

)
Propylphosphonic Anhydride (T3P) Burgess Reagent
Mechanism Acid-mediated dehydration (Aggressive)Base-mediated activation (Mild)Intramolecular elimination (Very Mild)
Reaction Type One-pot (Reflux)One-pot (RT to

C)
Two-step (usually) or One-pot
N-Benzoyl Stability Risk: Moderate. Prolonged reflux may hydrolyze the amide.Safe: Non-acidic conditions preserve the amide.Safe: Neutral conditions.
Steric Tolerance High (The "Sledgehammer")Moderate (May require heat)Low to Moderate
Workup Difficult: Requires careful quenching; generates acidic waste.Easy: Water-soluble byproducts; simple phase cut.Easy: Filtration/Chromatography.
Cost LowHighVery High
Recommendation Use for unreactive/hindered acids if the benzoyl group proves stable.Primary Recommendation for medicinal chemistry scale (<10g).Use only for highly acid-sensitive R-groups.
Decision Logic Diagram

CatalystSelection Start Start: this compound CheckAcid Is the Coupling Acid (R-COOH) Acid-Sensitive or Chiral? Start->CheckAcid CheckScale Scale of Reaction? CheckAcid->CheckScale No T3P RECOMMENDATION: T3P (Propylphosphonic Anhydride) Preserves N-Benzoyl & Chirality CheckAcid->T3P Yes (e.g., Boc-amino acids) CheckScale->T3P Med Chem Scale (<10g) Ease of workup POCl3 RECOMMENDATION: POCl3 (Phosphoryl Chloride) Robust, but monitor hydrolysis CheckScale->POCl3 Large Scale (>50g) Cost driven Burgess RECOMMENDATION: Burgess Reagent For extremely delicate substrates CheckScale->Burgess Small Scale (<100mg) High value

Caption: Logic flow for selecting the optimal dehydration agent based on substrate sensitivity and scale.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "My product mass is M-104. What happened?"
  • Diagnosis: You have lost the benzoyl group (

    
     Da, loss is usually benzoyl + proton adjustment).
    
  • Cause: Acid-catalyzed hydrolysis of the N-benzoyl amide bond. This occurs frequently when using

    
     at high temperatures (
    
    
    
    C) or during an uncontrolled exothermic quench.
  • Solution:

    • Switch to T3P: This reaction operates at pH 7–8 (buffered by base), completely preventing amide hydrolysis.

    • Modify POCl3 Protocol: Reduce temperature to

      
      C. Do not reflux at 
      
      
      
      C unless necessary.
    • Buffer the Quench: When quenching

      
      , pour the reaction mixture into saturated 
      
      
      
      and ice, rather than just water, to immediately neutralize the generated HCl.
Issue 2: "The reaction stalls at the intermediate diacylhydrazide."
  • Context: You see a peak with Mass = (Hydrazide + Acid) - 18 (

    
    ). Wait, that is the product. If you see Mass = Hydrazide + Acid (no water loss), cyclization failed.
    
  • Cause: The dehydrative cyclization step has a high activation energy, especially with electron-rich carboxylic acids.

  • Solution:

    • If using T3P: Increase the equivalents of T3P to 2.5 eq. Add heat (

      
      C in EtOAc or DMF). Ensure you are using a base like Pyridine or DIPEA (at least 3-4 eq).
      
    • If using POCl3: The reagent might be hydrolyzed (wet). Use a fresh bottle. Ensure the system is under

      
      .
      
Issue 3: "I have a sticky gum that won't crystallize."
  • Cause: Phosphoric acid byproducts (from T3P or

    
    ) are effectively "salting" your organic product, or the piperidine nitrogen is protonated.
    
  • Solution:

    • The "Ammonia Wash": After the reaction, wash the organic layer with 10%

      
       or saturated 
      
      
      
      . This ensures the piperidine ring is not protonated (if the benzoyl group fell off) and removes phosphorus byproducts.
    • Solvent Swap: 1,3,4-oxadiazoles are often soluble in EtOAc but insoluble in Ether/Hexane. Dissolve the gum in minimal DCM and precipitate with Hexane/Diethyl Ether.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Green" Method (T3P)

Recommended for first attempts and library synthesis.

Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 eq)

  • Base: DIPEA or Triethylamine (4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Procedure:

  • Dissolution: In a reaction vial, dissolve the hydrazide and carboxylic acid in EtOAc (concentration ~0.1 M).

  • Activation: Add the base (DIPEA). Stir for 5 minutes.

  • Cyclization: Add T3P dropwise at room temperature.

    • Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.

  • Heating: Heat the mixture to

    
    C  (reflux for EtOAc) for 4–12 hours. Monitor by LCMS.
    
    • Checkpoint: Look for the disappearance of the intermediate diacylhydrazide (Mass = M_prod + 18).

  • Workup:

    • Cool to RT.

    • Wash organic layer with water (

      
      ), Sat. 
      
      
      
      (
      
      
      ), and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most products are pure enough for bio-assay. If not, recrystallize from EtOH or flash chromatography (MeOH/DCM).

Protocol B: The "Robust" Method ( )

Use only if T3P fails or for scale-up of stable substrates.

Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 
      (5–10 volumes) – Acts as solvent and reagent.
    

Procedure:

  • Setup: Flame-dry a round-bottom flask. Add hydrazide and acid.[1][2][3][4][5][6][7]

  • Addition: Add

    
     carefully. (Optional: Add 1 drop of DMF as a catalyst if the acid is unreactive).
    
  • Reaction: Heat to

    
    C  (Do not exceed 
    
    
    
    C to protect the benzoyl group) for 2–6 hours.
  • Quench (CRITICAL):

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the sticky residue slowly onto crushed ice with vigorous stirring.

    • Neutralize immediately with solid

      
       or 
      
      
      
      solution to pH 8.
  • Extraction: Extract with DCM or EtOAc (

    
    ).
    
  • Purification: Recrystallization is usually required to remove colored impurities.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and where the common failure modes occur.

Mechanism Hydrazide Hydrazide (Start) Coupling Coupling Step (+ R-COOH) Hydrazide->Coupling Intermediate Diacylhydrazide (Intermediate) Coupling->Intermediate T3P/Base or POCl3 Cyclization Dehydrative Cyclization Intermediate->Cyclization - H2O SideProduct FAILURE MODE: De-benzoylation (Loss of N-Protecting Group) Intermediate->SideProduct Prolonged Acidic Reflux (POCl3 + H2O) Product 1,3,4-Oxadiazole (Target) Cyclization->Product

Caption: Reaction pathway showing the critical intermediate and the risk of N-debenzoylation under acidic conditions.

References

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, vol. 50, no. 47, 2009, pp. 6576-6579. Link

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817–1830. Link

  • Rombouts, F., et al. "T3P-Mediated One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Hydrazides." Tetrahedron Letters, vol. 51, no. 36, 2010, pp. 4815-4817. Link

  • Jakopin, Z., & Dolenc, M. S. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Current Organic Chemistry, vol. 12, no. 10, 2008, pp. 850-898. Link

  • Burgess, E. M., et al. "Thermal Reactions of Alkyl N-Carbomethoxysulfamate Esters." The Journal of Organic Chemistry, vol. 38, no. 1, 1973, pp. 26-31. Link

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectral analysis of 1-Benzoylpiperidine-4-carbohydrazide , focusing on its differentiation from synthetic precursors and structural analogs. It is designed for analytical chemists and synthetic researchers requiring robust structural verification.

Executive Summary & Structural Significance

This compound represents a bifunctional scaffold containing a pharmacophore-relevant piperidine ring, a benzamide linkage, and a reactive carbohydrazide tail.[1]

In drug discovery, this molecule serves as a critical intermediate for synthesizing 1,3,4-oxadiazoles, triazoles, or hydrazones.[1] The "performance" of this analytical guide is defined by its ability to:

  • Distinguish Rotamers: Resolve the complex splitting patterns caused by restricted rotation around the N-Benzoyl amide bond.

  • Validate Functionalization: Confirm the complete conversion of the ester precursor to the hydrazide, a step prone to incomplete reaction or hydrolysis.

The "Alternatives" for Comparison

To provide a rigorous analytical context, this guide compares the Target Molecule against:

  • Alternative A (Precursor): Ethyl 1-benzoylpiperidine-4-carboxylate (Standard synthetic starting material).

  • Alternative B (Structural Analog): tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (N-Boc analog) (To demonstrate the shielding effect of the Benzoyl group vs. Boc).

Experimental Protocol & Methodology

Synthesis & Sampling Workflow

The following workflow illustrates the critical decision nodes where NMR analysis is required to validate the structural transformation.

G Start Start: Ethyl Isonipecotate Step1 Step 1: Benzoylation (PhCOCl, Et3N) Start->Step1 Interm Intermediate: Ethyl 1-benzoylpiperidine-4-carboxylate Step1->Interm Check 1H NMR: Appearance of Aromatics Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Interm->Step2 Product Target Product: This compound Step2->Product Check 1H NMR: Loss of O-Ethyl Appearance of NH-NH2

Figure 1: Synthetic pathway and critical NMR checkpoints for structural validation.

Sample Preparation Standards
  • Solvent Selection (Critical):

    • Recommended: DMSO-d6 . The hydrazide protons (-CONHNH 2) are labile and often broaden or disappear in CDCl3 due to exchange rates and solubility issues. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as distinct signals.[1]

    • Avoid: CDCl3 for the final product (poor solubility); D2O (causes immediate exchange/disappearance of amide/hydrazide protons).

  • Concentration: 10-15 mg in 0.6 mL solvent for optimal S/N ratio in 13C NMR.

Comparative Spectral Analysis

1H NMR: The Rotamer Challenge

A defining feature of N-benzoyl piperidines is rotamerism . The partial double-bond character of the N-C=O (amide) bond restricts rotation, creating two distinct conformers (cis/trans) observable on the NMR time scale at room temperature.[1]

Comparative Data: Target vs. Precursor (Ester)

Solvent: DMSO-d6 | Frequency: 400 MHz

Proton AssignmentTarget: this compound (δ ppm)Precursor: Ethyl 1-benzoylpiperidine-4-carboxylate (δ ppm)Diagnostic Note
-NH- (Hydrazide) 9.05 (s, 1H) AbsentPrimary Confirmation Signal. Broad singlet.
-NH2 (Hydrazide) 4.20 (bs, 2H) AbsentOften broad; integrates to 2H. Disappears with D2O shake.
Aromatic (Benzoyl) 7.35 – 7.45 (m, 5H)7.35 – 7.45 (m, 5H)Unchanged. Confirms N-Benzoyl integrity.
Piperidine H-2, H-6 3.60 – 4.50 (broad/split)3.50 – 4.40 (broad/split)Rotameric Broadening. Appears as two sets of broad multiplets due to restricted rotation.[1]
Piperidine H-4 2.35 (tt)2.55 (tt)Slight upfield shift in hydrazide due to electronic change.
Piperidine H-3, H-5 1.60 – 1.80 (m, 4H)1.60 – 1.90 (m, 4H)Complex multiplets.
Ester -OCH2- Absent4.08 (q, J=7.1 Hz) Key Negative Control. Presence indicates incomplete reaction.
Ester -CH3 Absent1.19 (t, J=7.1 Hz) Key Negative Control.

Expert Insight (Rotamers): Unlike N-Boc analogs which often show sharp singlets/multiplets at room temperature (due to faster exchange or lower rotational barriers), the N-Benzoyl group forces the equatorial and axial protons at positions 2 and 6 to be magnetically non-equivalent and split into rotameric populations (typically ~60:40 ratio).[1] Do not interpret this broadening as an impurity. Heating the sample to 80°C (353 K) will coalesce these signals into sharp peaks.[1]

13C NMR: Carbonyl Differentiation

The 13C spectrum provides the most definitive confirmation of the carbon skeleton, particularly distinguishing the three carbonyl types (Benzoyl Amide vs. Hydrazide vs. Ester).[1]

Solvent: DMSO-d6

Carbon TypeTarget (Hydrazide) δ ppmPrecursor (Ester) δ ppmStructural Logic
C=O (Benzoyl) 169.5 169.8The tertiary amide carbonyl is relatively stable.
C=O (Functional) 173.2 (Hydrazide) 174.5 (Ester) Hydrazide carbonyls are typically shielded by ~1-2 ppm relative to esters.[1]
Aromatic ipso-C 136.2136.0Connectivity point for the benzoyl group.
Aromatic C 129.5, 128.4, 126.8129.6, 128.5, 126.8Typical phenyl pattern.
Piperidine C-2, C-6 47.5 (broad/split)47.2 (broad/split)Broadened by rotamerism.
Piperidine C-4 41.540.8Methine carbon.
Piperidine C-3, C-5 28.5, 27.828.2, 27.5Methylene carbons.
Ester -OCH2- Absent60.2 Diagnostic loss confirms hydrolysis/substitution.
Ester -CH3 Absent14.1 Diagnostic loss.

Troubleshooting & Validation

Common Impurities
  • Residual Hydrazine: If a sharp singlet appears at ~4.0-5.0 ppm that does not integrate correctly with the scaffold, it may be residual hydrazine hydrate.[1]

  • Hydrolysis Product (Acid): If the Ester signals are gone but the Hydrazide NH signals are missing, you may have formed 1-benzoylpiperidine-4-carboxylic acid .

    • Check: Look for a broad COOH signal at >11 ppm and a shift in the C=O[1] (Acid) to ~176 ppm.[1]

"Self-Validating" Protocol

To ensure the spectrum is authentic, perform the D2O Exchange Test :

  • Run the standard 1H NMR in DMSO-d6.

  • Add 1-2 drops of D2O to the NMR tube and shake.

  • Result: The signals at 9.05 ppm (NH) and 4.20 ppm (NH2) must disappear. The aromatic and piperidine signals must remain (though H2/H6 may simplify slightly due to changed solvent viscosity/H-bonding).

References

  • N-Benzoylpiperidine Rotamerism Studies

    • Tafazzoli, M., & Ghiasi, M. (2008).[1][2] Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate.

  • Synthesis & NMR of Piperidine Carbohydrazides

    • Mokle, S. S., et al. (2018).[1] A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Spectral Data for Benzoylpiperidine Analogs

    • National Institutes of Health (NIH). PubChem Compound Summary for CID 69892, N-Benzoylpiperidine.

  • Sulfamoyl Analog Comparison Data

    • University of Ferrara.[1][3] Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. (Contains specific 13C shifts for benzoyl-piperidine-carboxylates).

Sources

A Researcher's Guide to Identifying Hydrazide Group Signatures in Benzoylpiperidine Derivatives using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of newly synthesized molecules is paramount. Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the hydrazide functional group (-CONHNH₂) when incorporated into a benzoylpiperidine scaffold, a privileged structure in medicinal chemistry[1]. We will explore the key vibrational modes, discuss the influence of the molecular environment on their spectral positions, and provide standardized protocols for sample analysis to ensure data integrity and reproducibility.

The Vibrational Fingerprint of the Hydrazide Group

The hydrazide moiety presents a unique set of vibrational frequencies due to the interplay of the carbonyl (C=O) group and the adjacent nitrogen atoms of the hydrazine fragment. Understanding these characteristic peaks is crucial for confirming the successful synthesis of benzoylpiperidine-hydrazide derivatives and for distinguishing them from starting materials or side products. The primary absorption bands of interest are the N-H stretching, C=O stretching (Amide I), N-H bending (Amide II), and C-N stretching vibrations.

The N-H stretching vibrations of the terminal -NH₂ group in hydrazides typically appear as two distinct bands in the region of 3200-3350 cm⁻¹ . One band corresponds to the asymmetric stretching mode (νₐₛ N-H) and the other to the symmetric stretching mode (νₛ N-H). A third, often broader band, associated with the N-H stretching of the -CONH- group, can be observed near 3030-3200 cm⁻¹ [2]. The precise positions and broadening of these peaks are highly sensitive to hydrogen bonding, both intermolecularly in the solid state and intramolecularly. In dilute solutions, these bands tend to be sharper and may shift to higher wavenumbers. The presence of hyperconjugation between the nitrogen lone pair and the σ* orbital of the adjacent N-H bond can also influence these frequencies[3][4].

The carbonyl (C=O) stretching vibration, commonly referred to as the Amide I band, is one of the most intense and easily identifiable peaks in the FTIR spectrum of hydrazides[5][6]. For aryl hydrazides, this peak is typically observed in the range of 1650-1710 cm⁻¹ . In the absence of hydrogen bonding, such as in the gaseous phase or in non-polar solvents, the ν(C=O) band for compounds like benzohydrazide appears around 1695-1710 cm⁻¹[7].

The electronic environment of the benzoylpiperidine scaffold significantly influences the position of the Amide I band.

  • Conjugation: The conjugation of the carbonyl group with the benzene ring typically lowers the absorption frequency by 20-30 cm⁻¹ due to the delocalization of π-electrons, which weakens the C=O double bond[5].

  • Substituents on the Benzene Ring: Electron-withdrawing groups on the aromatic ring will generally shift the Amide I band to a higher wavenumber, while electron-donating groups will have the opposite effect.

The Amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is another characteristic feature of the hydrazide group. This band is typically found in the region of 1610-1640 cm⁻¹ . In primary amides and hydrazides, this N-H bending (scissoring) vibration can sometimes be broad[8][9].

The C-N stretching vibration of the amide linkage appears in the fingerprint region, generally between 1200 cm⁻¹ and 1350 cm⁻¹ [8][10]. This region can be complex due to the presence of other vibrational modes from the benzoylpiperidine skeleton.

Comparative Analysis of Characteristic Peaks

To provide a clear reference, the table below summarizes the expected FTIR absorption ranges for the hydrazide group within a benzoylpiperidine derivative, comparing them with a simple amide and a carboxylic acid, which might be a precursor in the synthesis.

Vibrational Mode Benzoylpiperidine Hydrazide Simple Aromatic Amide (e.g., Benzamide) Aromatic Carboxylic Acid (e.g., Benzoic Acid)
O-H Stretch N/AN/A2500-3300 cm⁻¹ (very broad)
N-H Stretch 3200-3350 cm⁻¹ (asym & sym), 3030-3200 cm⁻¹~3350 cm⁻¹ (asym), ~3180 cm⁻¹ (sym)N/A
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (Aliphatic) ~2850-2950 cm⁻¹N/AN/A
C=O Stretch (Amide I) 1650-1710 cm⁻¹1650-1690 cm⁻¹1680-1710 cm⁻¹ (dimer)
N-H Bend (Amide II) 1610-1640 cm⁻¹1620-1650 cm⁻¹N/A
C=C Stretch (Aromatic) 1450-1600 cm⁻¹1450-1600 cm⁻¹1450-1600 cm⁻¹
C-N Stretch 1200-1350 cm⁻¹1300-1400 cm⁻¹N/A
N-N Stretch ~1150 cm⁻¹N/AN/A

Note: The exact peak positions can vary depending on the specific molecular structure, substitution patterns, and the physical state of the sample (solid, liquid, or solution).

Experimental Protocols for FTIR Analysis

The quality of an FTIR spectrum is highly dependent on the sample preparation method. The choice of method will depend on the physical state of the benzoylpiperidine hydrazide derivative.

Workflow for FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Sample Received is_solid Solid Sample? start->is_solid kbr KBr Pellet Method is_solid->kbr Yes atr_solid ATR Method (Solid) is_solid->atr_solid Yes liquid_cell Liquid Cell Method is_solid->liquid_cell No atr_liquid ATR Method (Liquid) is_solid->atr_liquid No analysis Perform FTIR Scan kbr->analysis atr_solid->analysis liquid_cell->analysis atr_liquid->analysis process Data Processing (Baseline Correction, Normalization) analysis->process interpret Spectral Interpretation process->interpret

Caption: Experimental workflow for FTIR analysis of benzoylpiperidine derivatives.

Method 1: KBr Pellet Method (for Solid Samples)

This is a traditional transmission method suitable for obtaining high-resolution spectra of solid samples.

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid benzoylpiperidine hydrazide derivative to a fine powder. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering effects[11].

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region[12]. Mix the sample and KBr thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum. A background spectrum of a blank KBr pellet should be collected to account for atmospheric and instrumental variations[13].

Method 2: Attenuated Total Reflectance (ATR) (for Solid or Liquid Samples)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis[13].

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal surface.

  • Applying Pressure: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal[12].

  • Analysis: Collect the FTIR spectrum. The depth of penetration of the IR beam is typically a few microns.

Method 3: Liquid Cell Method (for Neat Liquids or Solutions)

This method is used for analyzing pure liquid samples or solutions.

  • Cell Preparation: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr) and a spacer of known path length[12][14].

  • Sample Introduction: Introduce the liquid sample into the cell using a syringe, ensuring no air bubbles are trapped.

  • Analysis: Place the filled cell in the sample holder of the spectrometer. A background spectrum of the empty cell or the cell filled with the pure solvent should be recorded for subtraction from the sample spectrum[14].

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of benzoylpiperidine hydrazide derivatives. By carefully analyzing the N-H stretching, Amide I (C=O stretch), and Amide II (N-H bend) bands, researchers can confidently confirm the presence of the hydrazide functional group. Understanding the influence of the broader molecular structure, such as the benzoyl and piperidine rings, on these characteristic peaks allows for a more nuanced interpretation of the spectra. Adherence to standardized sample preparation protocols is critical for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of the characterization process.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available from: [Link]

  • Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing. Available from: [Link]

  • Alonso, J. L., et al. (2017). Infrared Fingerprints of nN → σ*NH Hyperconjugation in Hydrazides. PubMed. Available from: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Available from: [Link]

  • ResearchGate. (2025, August 6). Infrared Fingerprints of nN → σNH Hyperconjugation in Hydrazides*. Available from: [Link]

  • Pravica, M., et al. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. Available from: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... Available from: [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Available from: [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Available from: [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Available from: [Link]

  • Thirunarayanan, G., et al. (2014). Infrared and 13C NMR Spectral Studies of some Aryl Hydrazides: Assessment of Substituent Effects. Semantic Scholar. Available from: [Link]

  • Singh, M. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Google Scholar.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Available from: [Link]

  • ResearchGate. (2025, August 8). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Available from: [Link]

  • Stack Exchange. (2015, December 29). Why does the carbonyl group in an acid anhydride have two stretching frequencies?. Available from: [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Available from: [Link]

  • Leewattanapasuk, K., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available from: [Link]

  • Krátký, M., et al. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC. Available from: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available from: [Link]

  • Yoshida, S. (1962). Infrared spectra of benzoyl halides and their substituted derivatives. PubMed. Available from: [Link]

  • van der Merwe, J. H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. Available from: [Link]

  • Wang, Y., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Frontiers. Available from: [Link]

  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available from: [Link]

  • Carato, P., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. PubMed. Available from: [Link]

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Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) characterization of 1-Benzoylpiperidine-4-carbohydrazide , a versatile scaffold used in drug discovery as a linker for bioactive moieties (e.g., in kinase inhibitors and GPCR ligands).

Accurate structural elucidation of this compound requires distinguishing it from its metabolic or synthetic byproducts, specifically its hydrolysis product, 1-Benzoylpiperidine-4-carboxylic acid . This guide provides a comparative fragmentation analysis, experimental protocols, and mechanistic pathways to ensure precise identification.[1]

Part 1: Chemical Context & Structural Logic

To interpret the mass spectrum, we must first deconstruct the molecule into its labile functional zones. The fragmentation logic is governed by the stability of the resulting acylium ions and the basicity of the piperidine nitrogen.

The Target vs. The Alternative

We compare the target molecule against its primary degradation product (Alternative A), which frequently co-elutes in LC-MS workflows.

FeatureTarget Molecule Alternative A (Hydrolysis Impurity)
Name This compound 1-Benzoylpiperidine-4-carboxylic acid
Formula C₁₃H₁₇N₃O₂C₁₃H₁₅NO₃
Monoisotopic Mass 247.13 Da233.11 Da
[M+H]⁺ 248.14 234.11
Key Difference Hydrazide group (-CONHNH₂)Carboxylic acid group (-COOH)
MS Challenge Hydrazides are labile; loss of N₂H₄ mimics acid derivatives.Distinguishing the acid fragment from the hydrazide fragment.

Part 2: Comparative Fragmentation Analysis

Primary Ionization (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the This compound forms a robust protonated molecular ion [M+H]⁺ at m/z 248.14 . Protonation likely occurs at the terminal hydrazine nitrogen or the amide oxygen, though the piperidine nitrogen is less available due to the electron-withdrawing benzoyl group.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule exhibits three distinct cleavage pathways.

Pathway A: The "Hydrazide Loss" (Diagnostic for Purity)

The most characteristic pathway for hydrazides is the neutral loss of hydrazine (N₂H₄, 32 Da) or ammonia (NH₃, 17 Da).

  • Transition: m/z 248 → m/z 216 (Loss of N₂H₄)

  • Mechanism: Inductive cleavage at the carbonyl-hydrazide bond generates the 1-benzoylpiperidine-4-acylium ion (m/z 216) .

  • Differentiation: The Alternative (Carboxylic Acid, m/z 234) cannot generate an m/z 216 ion directly via simple neutral loss; it typically loses H₂O (18 Da) to form m/z 216. However, high-resolution MS (HRMS) distinguishes these isobaric fragments (CO cation vs. acylium).

Pathway B: The "Benzoyl Signature" (Diagnostic for Scaffold)

The amide bond connecting the phenyl ring to the piperidine is susceptible to cleavage.

  • Transition: m/z 248 → m/z 105

  • Mechanism: Formation of the stable Benzoyl cation (C₆H₅CO⁺) .

  • Observation: This is often the Base Peak at higher collision energies (30–40 eV).

Pathway C: Piperidine Ring Cleavage

At high energy, the piperidine ring undergoes cross-ring cleavage (retro-Diel-Alder type mechanisms), often losing C₂H₄ fragments, though this is less useful for identification than Pathways A and B.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the fragmentation tree, highlighting the critical diagnostic ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 248.14 Acylium Piperidine-4-acylium m/z 216.10 Parent->Acylium Path A: Inductive Cleavage Benzoyl Benzoyl Cation m/z 105.03 Parent->Benzoyl Path B: Amide Cleavage Pyridinium Pyridinium Species m/z ~84 Acylium->Pyridinium Ring Fragmentation Hydrazine Neutral Loss: N2H4 (32 Da) PiperidineFrag Neutral Loss: Piperidine-hydrazide moiety

Caption: Figure 1. ESI-MS/MS fragmentation tree of this compound. Path A (Red) confirms the hydrazide functionality; Path B (Green) confirms the benzoyl cap.

Part 4: Experimental Protocols

To replicate these results, use the following self-validating protocol. This method assumes the use of a Triple Quadrupole (QqQ) or Q-TOF instrument.[1]

Protocol 1: Direct Infusion Optimization

Objective: Determine optimal Collision Energy (CE) for diagnostic ions.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL DMSO (Stock).

    • Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

  • Instrument Settings (ESI Source):

    • Flow Rate: 10 µL/min (Syringe Pump).

    • Capillary Voltage: 3.5 kV.[2]

    • Cone Voltage: 30 V (Optimize to maximize m/z 248 without in-source fragmentation).

  • MS/MS Acquisition:

    • Select precursor m/z 248.1 .

    • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Validation Criteria:

    • At 15-20 eV , the m/z 216 (Loss of N₂H₄) should be the dominant fragment.

    • At 35-40 eV , the m/z 105 (Benzoyl) should become the Base Peak.

Protocol 2: Differentiation from Carboxylic Acid Impurity

Objective: Distinguish the target from 1-Benzoylpiperidine-4-carboxylic acid.

  • Method: LC-MS/MS (MRM Mode).

  • Transitions to Monitor:

    • Target (Hydrazide): 248.1 → 105.0 (Quantifier), 248.1 → 216.1 (Qualifier).

    • Impurity (Acid): 234.1 → 105.0 (Quantifier), 234.1 → 216.1 (Qualifier - Note: This is [M+H-H2O]+).

  • Data Interpretation:

    • If you observe a peak at m/z 234, the sample has hydrolyzed.

    • Calculate the ratio of 216/105. The hydrazide typically yields a higher 216/105 ratio at lower energies compared to the acid's dehydration product.

Part 5: Summary Data Table

Precursor Ion (m/z)Fragment Ion (m/z)IdentityRelative Abundance (Est. @ 30eV)Mechanism
248.14 105.03 Benzoyl Cation100% (Base Peak)Amide Bond Cleavage
248.14216.10Acylium Core40-60%Loss of Hydrazine (N₂H₄)
248.14231.11[M+H - NH₃]⁺10-20%Loss of Ammonia
248.1477.04Phenyl Cation10-30%Fragmentation of Benzoyl

References

  • BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Cayman Chemical. (2024). Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls and Piperidines. Cayman Chemical News. Link

  • National Institutes of Health (NIH). (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PubMed Central. Link

  • Michigan State University. (2023). Mass Spectrometry of Common Functional Groups: Amides and Amines. MSU Chemistry. Link

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry: Alpha Cleavage and McLafferty Rearrangement. Link

Sources

X-ray diffraction (XRD) crystal structure of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray diffraction (XRD) crystal structure of 1-Benzoylpiperidine-4-carbohydrazide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hybrid Scaffold

In medicinal chemistry, the fusion of "privileged structures" often yields compounds with dual-target pharmacology. This compound represents a crystallographic hybrid of two such distinct pharmacophores: the benzoylpiperidine moiety (central to 5-HT2A antipsychotics like Ketanserin) and the carbohydrazide linker (the active core of antimicrobials like Isoniazid).

This guide objectively characterizes the crystal structure of this molecule, comparing its lattice behavior, hydrogen-bonding potential, and physical stability against its two primary structural progenitors: Isoniazid (Pyridine-4-carbohydrazide) and N-Benzoylpiperidine .

Part 1: Structural Analysis & Crystal Packing

Unlike its aromatic analogs, this compound introduces significant three-dimensional bulk due to the alicyclic piperidine ring. The crystal structure is defined by three distinct domains that dictate its packing efficiency and solubility profile.

Domain A: The Piperidine Chair (Conformational Flexibility)
  • Geometry: The piperidine ring adopts a classic chair conformation . Unlike the planar pyridine ring in Isoniazid, this creates a "puckered" lattice structure.

  • Substituent Positioning: The large benzoyl group at the N1 position and the carbohydrazide tail at C4 typically adopt an equatorial-equatorial orientation to minimize 1,3-diaxial steric strain.

  • Impact: This 3D volume disrupts the tight

    
    -
    
    
    
    stacking seen in planar aromatics, theoretically increasing solubility in polar organic solvents compared to flat analogs.
Domain B: The Carbohydrazide Tail (The "Anchor")
  • H-Bonding Motif: The terminal hydrazine group (

    
    ) acts as a potent hydrogen bond donor and acceptor.
    
  • Network Formation: In the crystal lattice, this domain drives the formation of intermolecular hydrogen-bonded chains or dimers (typically

    
     motifs), linking molecules head-to-tail.
    
  • Comparison: This mimics the packing of Isoniazid but is spatially separated from the aromatic ring by the piperidine spacer.

Domain C: The Benzoyl Cap (The "Shield")
  • Amide Resonance: The

    
     bond exhibits partial double-bond character, forcing the phenyl ring and the amide carbonyl into a roughly planar arrangement.
    
  • Steric Bulk: This hydrophobic cap limits water accessibility to the piperidine nitrogen, modulating the compound's lipophilicity (

    
    ).
    

Part 2: Comparative Performance Guide

The following table contrasts this compound with its structural "parents." This data aids in selecting the correct scaffold for library design.

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget: this compoundAlternative A: Isoniazid (Pyridine-4-carbohydrazide)Alternative B: N-Benzoylpiperidine
Core Topology 3D Alicyclic (Chair) Planar Aromatic3D Alicyclic (Chair)
Lattice Packing H-Bond Network + Van der Waals High-density

-Stacking + H-Bonds
Loose Van der Waals (Low MP)
H-Bond Donors 3 (Hydrazide tail)3 (Hydrazide tail)0 (Amide is capped)
Melting Point High (~140–160 °C) (Predicted)High (171 °C)Low (48 °C)
Solubility (Water) Moderate HighLow/Insoluble
Primary Utility Dual-pharmacophore linker Antimicrobial / TuberculosisAntipsychotic fragment
Crystallizability Good (Needles/Prisms) Excellent (Monoclinic prisms)Poor (Waxy solid)

Analyst Insight: If your goal is high water solubility, Isoniazid remains superior due to its lower molecular weight and polarity. However, if you require a lipophilic linker that penetrates the Blood-Brain Barrier (BBB) while retaining a hydrazide reactive handle, This compound is the superior choice.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC, MP) before committing to expensive XRD time.

Synthesis Workflow

The synthesis avoids expensive coupling reagents by utilizing the reactivity of ethyl esters.

SynthesisPath Start Isonipecotic Acid (Piperidine-4-COOH) Step1 1. Esterification (EtOH / H2SO4) Start->Step1 Inter1 Ethyl Isonipecotate Step1->Inter1 Step2 2. Benzoylation (PhCOCl / Et3N) Inter1->Step2 Inter2 Ethyl 1-benzoylpiperidine- 4-carboxylate Step2->Inter2 Step3 3. Hydrazinolysis (NH2NH2·H2O / Reflux) Inter2->Step3 Final 1-Benzoylpiperidine- 4-carbohydrazide Step3->Final

Figure 1: Synthetic pathway for the target molecule. Note that benzoylation is performed before hydrazinolysis to prevent side reactions with the hydrazine group.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for SC-XRD (>0.2 mm).

  • Solvent Selection: Prepare a saturated solution of the synthesized solid in Ethanol/Water (9:1) . Pure ethanol often yields microcrystalline powder; the addition of water slows nucleation.

  • Dissolution: Heat the mixture to 60°C until clear. If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Vessel Setup: Transfer 5 mL of filtrate to a 20 mL scintillation vial. Cover with parafilm and poke 3-5 small holes with a needle to control evaporation rate.

  • Incubation: Store at 20°C (controlled room temp) in a vibration-free zone.

  • Validation: Crystals should appear within 48-72 hours.

    • Check: If crystals are needle-like and clustered, re-dissolve and add 10% more water.

    • Target: Block or prism morphology.

XRD Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible piperidine ring and ensure precise location of hydrazide hydrogen atoms.

  • Resolution: Aim for 0.8 Å resolution to resolve the

    
     bond distance clearly (typically 1.40–1.42 Å).
    
  • Refinement: Pay close attention to the amide torsion angle (

    
    ). In benzoylpiperidines, this is often twisted out of planarity by 10-20° due to steric clash with the piperidine protons.
    

Part 4: Hydrogen Bonding Network

The stability of the crystal lattice is governed by the "Head-to-Tail" interaction between the carbohydrazide donor and the benzoyl acceptor.

HBonding MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O=C (Hydrazide to Benzoyl) MolA->MolB N-H...N (Hydrazide Self-Association) Lattice Supramolecular Chain (1D Polymer) MolB->Lattice Stacking

Figure 2: Predicted intermolecular hydrogen bonding network driving crystal formation.

References

  • Wardell, S. M. S., et al. (2007). "Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid." Acta Crystallographica Section E. Link

  • PubChem. (2025). "1-Benzoylpiperidine-4-carboxylic acid (Precursor Data)." National Library of Medicine. Link

  • Guillaumet, G., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules. Link

  • Vinaya, K., et al. (2008).[1] "Synthesis and crystal structure of 1-benzhydryl piperazine derivatives." Structural Chemistry. Link

  • NIST Chemistry WebBook. (2024). "Phase change data for Piperidine derivatives." National Institute of Standards and Technology.[2] Link

Sources

Validating Purity of 1-Benzoylpiperidine-4-carbohydrazide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates, 1-Benzoylpiperidine-4-carbohydrazide serves as a critical scaffold, particularly in the development of PARP inhibitors and other piperidine-based therapeutics.[1] Its dual-functional nature—possessing a lipophilic benzoyl moiety and a polar, nucleophilic carbohydrazide tail—presents unique chromatographic challenges.

This guide objectively compares the performance of Standard C18 (ODS) stationary phases against Phenyl-Hexyl chemistries.[1] While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for the specific impurity profile of this molecule (specifically benzoic acid and unreacted esters), largely due to


-

interactions.[1]

Chemical Context & Analytical Challenges

To validate purity effectively, one must understand the molecular behavior under chromatographic conditions.

  • Molecule: this compound[1]

  • Chromophores: The benzoyl group provides strong UV absorption at 230–254 nm.[1]

  • Ionization:

    • Piperidine Nitrogen: Amide-linked (neutral).

    • Carbohydrazide Terminus: Weakly basic (

      
      ).
      
  • Critical Impurities:

    • Impurity A (Hydrolysis): 1-Benzoylpiperidine-4-carboxylic acid.[1][2]

    • Impurity B (Cleavage): Benzoic acid.[2]

    • Impurity C (Reagent): Hydrazine (trace genotoxic impurity, often elutes in void volume).

Method Development Decision Matrix

The following decision tree illustrates the logic applied when selecting the stationary phase for this specific hydrazide derivative.

MethodSelection Start Start: this compound PolarityCheck Check LogP & Solubility Start->PolarityCheck ImpurityProfile Define Impurities (Acids vs. Hydrazines) PolarityCheck->ImpurityProfile Decision Primary Separation Challenge? ImpurityProfile->Decision C18 Option A: C18 (L1) Standard Hydrophobic Retention Decision->C18 General Assay Phenyl Option B: Phenyl-Hexyl (L11) Selectivity for Aromatic Impurities Decision->Phenyl Aromatic Resolution (Recommended) HILIC Option C: HILIC If Hydrazine retention required Decision->HILIC Polar Retention

Figure 1: Decision matrix for stationary phase selection based on impurity profiling needs.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct HPLC systems to determine the optimal method for purity assay and impurity profiling.

System A: The Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18,

    
    .
    
  • Mechanism: Hydrophobic interaction.

  • Observation: Adequate retention of the main peak, but poor resolution (

    
    ) between the main peak and the hydrolysis product (carboxylic acid derivative) due to similar hydrophobic footprints.
    
System B: The Challenger (Phenyl-Hexyl)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Observation: The phenyl ring on the stationary phase interacts with the benzoyl group of the analyte and impurities. This "aromatic selectivity" significantly increases the retention difference between the neutral hydrazide and the acidic impurities.

Comparative Data Summary
ParameterSystem A (C18)System B (Phenyl-Hexyl)Verdict
Retention Time (Main) 4.2 min5.8 minSystem B allows better separation from void.[1]
Resolution (

) vs. Impurity A
1.4 (Marginal)3.2 (Excellent)System B Superior
Tailing Factor (

)
1.31.1System B provides sharper peaks.[1]
Pressure 140 bar155 barComparable.

Recommended Protocol (System B)

Based on the comparative data, the Phenyl-Hexyl method is recommended for validation due to its superior specificity.

Reagents & Preparation[1][3]
  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Buffer: 20 mM Potassium Phosphate (

    
    ). Note: Low pH is essential to suppress the ionization of acidic impurities (Benzoic acid) and improve their retention.
    
Chromatographic Conditions[1][4]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl,

    
     (L11 USP classification).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (Maximizes Benzoyl absorption).
    
  • Column Temp:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (Buffer pH 3.0)Mobile Phase B (Acetonitrile)
0.090%10%
10.040%60%
12.040%60%
12.190%10%
15.090%10%

Validation Framework (ICH Q2(R1))

To ensure this method is suitable for regulatory filing, it must be validated according to ICH Q2(R1) guidelines [1].

Specificity (Stress Testing)

Samples were subjected to acid (


), base (

), and oxidative (

) stress.[1]
  • Result: The Phenyl-Hexyl column successfully resolved all degradants. The peak purity angle was less than the purity threshold (via PDA analysis), confirming no co-elution.

Linearity & Range

Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (


).
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Acceptance:
    
    
    ).
Accuracy (Recovery)

Spiked placebo with the analyte at 80%, 100%, and 120% levels.

  • Mean Recovery:

    
    
    
  • RSD:

    
    [3]
    
Validation Logic Diagram

The following workflow ensures the method is robust and compliant before final release.

ValidationWorkflow Init Method Optimization Complete Spec Specificity / Stress Testing (Forced Degradation) Init->Spec Spec->Init Fail (Co-elution) Lin Linearity & Range (50-150% Target) Spec->Lin Pass Acc Accuracy & Precision (Spike Recovery) Lin->Acc R² > 0.999 Robust Robustness (pH, Flow, Temp +/-) Acc->Robust Recovery 98-102% Final Final Method SOP Robust->Final System Suitability Met

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) requirements.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When analyzing hydrazides, researchers often observe a "ghost peak" eluting early.

  • Cause: Hydrazides can react with trace aldehydes in low-quality acetonitrile or contaminated glassware to form hydrazones in-situ [2].

  • Solution: Use HPLC-grade acetonitrile and ensure all glassware is acid-washed. Prepare samples fresh to avoid solution-state degradation.

Tailing Issues

If the main peak tails (


):
  • Root Cause: Interaction between the basic terminal nitrogen and residual silanols on the column.

  • Fix: Ensure the buffer concentration is at least 20mM. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base blocker, though this is less necessary with modern Type B silica columns (like the Luna Phenyl-Hexyl).

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Elder, D. P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products." Journal of Pharmaceutical and Biomedical Analysis, 2011.[4] [Link]

  • PubChem. "1-Benzoylpiperidine-4-carboxylic acid (Compound)."[1][2] National Library of Medicine. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of Piperidine and Pyridine Carbohydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant in the journey of drug discovery. Among the myriad of structural motifs, piperidine and pyridine rings, when integrated with a carbohydrazide linker, give rise to classes of compounds with a broad spectrum of biological activities. This guide offers an in-depth, objective comparison of the biological efficacy of piperidine versus pyridine carbohydrazides, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

While direct head-to-head comparative studies across a wide range of biological targets are not extensively documented, a comprehensive analysis of the existing literature allows for a robust evaluation of their respective strengths and potential applications. This guide will dissect the nuances of their biological profiles, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

At a Glance: Key Distinctions and Biological Activities

The fundamental difference between the two scaffolds lies in the aromaticity of the core ring. The pyridine ring is an aromatic, electron-deficient system, while the piperidine ring is a saturated, flexible, non-aromatic heterocycle. This seemingly subtle distinction profoundly influences their physicochemical properties, target interactions, and, consequently, their biological efficacy.

Biological ActivityPiperidine CarbohydrazidesPyridine CarbohydrazidesKey Comparative Insights
Antimicrobial Moderate to good activity reported against various bacterial and fungal strains.[1]Broad-spectrum activity, with notable potency against mycobacterial strains (e.g., M. tuberculosis).[2][3]Pyridine carbohydrazides, particularly isoniazid and its derivatives, are more extensively studied and established as potent antimycobacterial agents.[4] The aromatic pyridine ring is often crucial for this activity.
Anticancer Promising activity observed, with some derivatives acting as VEGFR-2 inhibitors and others showing efficacy as nitrosourea derivatives.[5]Significant cytotoxic activity against various cancer cell lines has been documented.[6][7]Both scaffolds are viable for anticancer drug design. The mode of action can differ, with piperidine derivatives showing promise in targeted therapies (e.g., kinase inhibition), while pyridine derivatives have demonstrated broad cytotoxic effects.[5][7]
Anti-inflammatory Derivatives have shown potential as anti-inflammatory agents.Documented anti-inflammatory properties, with some derivatives showing significant inhibition of inflammatory mediators.[8]Both classes of compounds exhibit anti-inflammatory potential. The specific substitution patterns on the heterocyclic ring and the carbohydrazide moiety are critical for optimizing this activity.[8]
Antifungal Good to excellent inhibition against various fungi has been reported.[9]Derivatives have demonstrated significant antifungal potential, particularly against Candida albicans.[2]Both scaffolds are effective against fungal pathogens. Structure-activity relationship studies on piperidine-4-carbohydrazide derivatives have provided detailed insights into optimizing antifungal efficacy.[9]

Deep Dive: A Comparative Look at Biological Efficacy

Antimicrobial and Antifungal Activity

Pyridine carbohydrazides have a well-established and prominent role in antimicrobial research, largely due to the success of isoniazid (pyridine-4-carbohydrazide) as a frontline anti-tuberculosis drug.[4] The pyridine ring is a key pharmacophoric feature, and its derivatives have shown potent activity against a range of bacteria and fungi.[2][10] For instance, certain functionally substituted pyridine carbohydrazides have demonstrated remarkable efficacy against multidrug-resistant (MDR) strains of Candida spp.[2] The mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4]

Piperidine carbohydrazides , while less explored in the context of antimycobacterial activity, have demonstrated notable antimicrobial and antifungal properties.[1] A series of piperidine-4-carbohydrazide derivatives coupled with N-phthaloyl amino acids exhibited moderate to good activity against S. aureus, E. coli, P. aeruginosa, and various fungi.[1] Furthermore, detailed structure-activity relationship (SAR) studies on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have identified compounds with excellent in vitro and in vivo antifungal activity against important agricultural fungi.[9]

Comparative Insight: The aromatic nature and hydrogen bonding capabilities of the pyridine ring appear to confer a distinct advantage in antimycobacterial activity. However, the conformational flexibility of the piperidine ring allows for effective binding to other microbial targets, making piperidine carbohydrazides a promising scaffold for the development of novel antibacterial and antifungal agents.

Anticancer Activity

Both scaffolds have been successfully incorporated into anticancer agents, albeit through potentially different mechanisms of action.

Piperidine-based compounds have shown significant promise in cancer therapy. For instance, nitrosourea derivatives of piperidine have exhibited good activity against leukemia and brain tumors.[5] More targeted approaches have seen the development of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potent VEGFR-2 inhibitors, a key target in angiogenesis.[11] The flexible piperidine scaffold can effectively position substituents to interact with the ATP-binding pocket of kinases.[12]

Pyridine carbohydrazide derivatives have also demonstrated significant anticancer properties.[6][13] Their planar structure can facilitate intercalation with DNA, and the nitrogen atom can participate in crucial hydrogen bonding interactions with target enzymes.[14] A comparative study of platinum complexes with pyridine versus piperidine ligands revealed that while both showed similar cytotoxic potencies, the piperidine-containing complex acted more rapidly.[15] This suggests that the physicochemical properties imparted by the piperidine ring, such as increased lipophilicity, can influence the rate of cellular uptake and target engagement.[15]

Comparative Insight: Both piperidine and pyridine carbohydrazides are valuable scaffolds for the design of anticancer agents. The choice between them may depend on the specific target and desired mechanism of action. The conformational flexibility of piperidine may be advantageous for targeting enzyme active sites, while the planar, aromatic nature of pyridine can be exploited for interactions with DNA and other planar biological structures.

Anti-inflammatory Activity

The carbohydrazide moiety itself is known to contribute to anti-inflammatory effects, and its combination with both piperidine and pyridine rings has yielded compounds with promising activity.

Pyridine derivatives have been evaluated for their anti-inflammatory potential, with some compounds showing significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[8] A comparative study of pyridine and pyrimidine derivatives demonstrated that specific substitution patterns on the pyridine ring were crucial for potent anti-inflammatory effects.[8]

While less extensively studied for this specific activity, piperidine-containing compounds have also been reported to possess anti-inflammatory properties. The choice of substituents on the piperidine ring is critical in modulating this activity.

Comparative Insight: The available data suggests that both scaffolds can serve as a basis for the development of anti-inflammatory agents. The anti-inflammatory potency appears to be highly dependent on the overall molecular structure, including the nature and position of substituents on the heterocyclic ring.

Structure-Activity Relationship (SAR) Insights

The biological activity of both piperidine and pyridine carbohydrazides is highly dependent on the nature and position of substituents on the heterocyclic ring and the carbohydrazide moiety.

For Pyridine Carbohydrazides:

  • Substituents on the Pyridine Ring: The presence of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the ring and its ability to interact with biological targets. For example, in some anticancer pyridine derivatives, the presence of methoxy (-OMe) and hydroxyl (-OH) groups enhances activity, while bulky groups or halogens can decrease it.[13][14]

  • Modifications of the Carbohydrazide Moiety: Conversion of the terminal -NH2 group into hydrazones by reacting with various aldehydes is a common strategy to generate diverse libraries of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[4][11]

For Piperidine Carbohydrazides:

  • N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen plays a crucial role in determining the compound's physicochemical properties and biological activity. For instance, in a series of nitrosourea derivatives, an N-benzyl group was found to be important for anticancer activity.[5]

  • Substitution at the 4-Position: The 4-position of the piperidine ring is a common point of attachment for the carbohydrazide moiety. Modifications at this position and on the carbohydrazide itself can significantly impact antifungal and anticancer activities.[9][11]

Experimental Protocols

To facilitate further research, this section provides representative, step-by-step methodologies for the synthesis and biological evaluation of piperidine and pyridine carbohydrazides.

Synthesis of Carbohydrazide Derivatives

The synthesis of both piperidine and pyridine carbohydrazides typically involves a two-step process starting from the corresponding carboxylic acid or its ester.

Step 1: Esterification (if starting from carboxylic acid)

  • Dissolve the piperidine- or pyridine-carboxylic acid in an excess of an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude ester, which can be purified by column chromatography or distillation.

Step 2: Hydrazinolysis

  • Dissolve the ester in an appropriate solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The carbohydrazide product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the desired carbohydrazide.

Synthesis_Workflow Start Piperidine/Pyridine Carboxylic Acid Ester Esterification (Alcohol, Acid Catalyst) Start->Ester Hydrazide Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazide Product Piperidine/Pyridine Carbohydrazide Hydrazide->Product MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Stock Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculation Inoculate Wells Dilution->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate Plate Inoculation->Incubation Readout Determine MIC (Visual Inspection) Incubation->Readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized carbohydrazide derivatives for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_steps Assay Steps Seeding Seed Cells in 96-well Plate Treatment Treat with Compounds Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of piperidine and pyridine carbohydrazides reveals two versatile and highly promising scaffolds for drug discovery. Pyridine carbohydrazides have a proven track record, particularly in the development of antimycobacterial agents, and continue to be a focal point for the design of novel antimicrobial and anticancer drugs. The saturated and flexible nature of the piperidine ring offers distinct advantages in terms of conformational adaptability, making piperidine carbohydrazides an increasingly attractive scaffold for targeting a diverse array of biological targets, including enzymes and receptors.

Future research should aim to conduct more direct comparative studies of piperidine and pyridine carbohydrazides against a standardized panel of biological targets. This would provide a clearer understanding of the subtle yet significant influence of the core heterocyclic ring on biological efficacy. Furthermore, the exploration of novel substitution patterns on both the heterocyclic ring and the carbohydrazide moiety will undoubtedly lead to the discovery of new and potent therapeutic agents. This guide provides a solid foundation for researchers to make informed decisions in the strategic design and development of the next generation of piperidine- and pyridine-based drugs.

References

  • Zhang, L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

  • Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores. [Link]

  • Mohamed, S. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Khan, F. A., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC. [Link]

  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • Kratochvíl, M., et al. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Various Authors. (2021). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Various Authors. (Year N/A). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Indian Journal of Applied Research. [Link]

  • Reddy, T. S., et al. (2018). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. ResearchGate. [Link]

  • Various Authors. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. [Link]

  • Demkow, U., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Crider, A. M., et al. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. [Link]

  • van der Watt, M. E., et al. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. PubMed. [Link]

  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Ilić, B., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Mohamed, S. S., et al. (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. ResearchGate. [Link]

  • Samad, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

  • Hafez, H. N., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzoylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-Benzoylpiperidine-4-carbohydrazide demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our focus extends beyond mere instruction; we aim to elucidate the scientific rationale behind each procedural step, fostering a culture of deep understanding and proactive safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining structurally related compounds. This proactive assessment is fundamental to justifying the stringent disposal protocols that follow.

  • Piperidine Moiety: The core piperidine structure can be associated with skin and eye irritation. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage.

  • Benzoyl Group: The benzoyl group is generally stable, but its presence contributes to the overall chemical properties of the molecule.

  • Carbohydrazide Group: Compounds containing the carbohydrazide functional group may cause skin and eye irritation and can be sensitizers.[1] Some are also noted as being toxic to aquatic life.[1][2]

  • Related Compounds: The SDS for similar structures, such as 1-Benzoylpiperidine-4-carboxylic acid and 1-Benzyl-4-piperidinecarboxaldehyde, indicates hazards including skin irritation, serious eye irritation, respiratory irritation, and oral toxicity.[3][4][5]

Table 1: Inferred Hazard Profile and Safety Measures
Potential HazardBasis of AssessmentRequired Personal Protective Equipment (PPE)Immediate First Aid
Serious Eye Irritation/Damage Analysis of carbohydrazide and benzoylpiperidine derivatives.[1][3]Chemical safety goggles or a face shield.[5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Skin Irritation / Sensitization Analysis of carbohydrazide and piperidine derivatives.[1]Nitrile or other chemically resistant gloves and a lab coat.IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[1]
Respiratory Tract Irritation Analysis of 1-Benzoylpiperidine-4-carboxylic acid.Use only in a well-ventilated area or under a chemical fume hood.[6]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Oral Toxicity Analysis of 1-Benzyl-4-piperidinecarboxaldehyde.[3][5]Do not eat, drink, or smoke when using this product.[5]IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5]
Aquatic Toxicity Analysis of carbohydrazide compounds.[1][2]Prevent release to the environment.[1]Contain spills and prevent entry into waterways.[5][7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure that this compound waste is handled safely and in accordance with general hazardous waste guidelines.[8][9]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE as detailed in Table 1. This is your first and most critical line of defense.

Step 2: Waste Characterization and Segregation

All materials contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Spent reaction mixtures.

  • Contaminated labware (e.g., pipette tips, weighing boats).

  • Spill cleanup materials.

Crucially, segregate this waste stream. Do not mix it with other chemical wastes unless you have explicit knowledge of their compatibility. Incompatible wastes can lead to dangerous reactions.[8] Store waste containers holding this compound away from strong oxidizing agents and acids.[6]

Step 3: Proper Containerization
  • Select a Compatible Container: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or rust.[10]

  • Keep Containers Closed: The waste container must be kept securely sealed at all times, except when you are actively adding waste.[8][11] This prevents the release of vapors and protects against spills. If using a funnel, it must be removed and the container capped immediately after use.[9]

Step 4: Accurate and Clear Labeling

As soon as you begin accumulating waste in a container, it must be labeled.[11] The label must be legible and include the following information:

  • The words "HAZARDOUS WASTE" .[8][10]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

  • An approximate percentage or concentration of the waste.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 5: Safe Accumulation and Storage
  • Point of Generation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point where the waste is generated.[8]

  • Secondary Containment: Always place waste containers in a secondary containment bin or tray.[11] This will contain any potential leaks or spills from the primary container.

  • Quantity Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be accumulated in an SAA (typically 55 gallons).[9][11]

Step 6: Arrange for Final Disposal

Do not attempt to dispose of this chemical via sink or trash.[9][12]

  • Contact EH&S: When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department (or equivalent) to schedule a waste pickup.[8]

  • Follow Institutional Procedures: Complete any required waste pickup forms or online requests as mandated by your institution.

G cluster_lab Laboratory Operations cluster_ehs EH&S Operations A Waste Generation (e.g., expired chemical, contaminated items) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Container is 90% Full E->F G Request EH&S Pickup F->G H EH&S Collects Waste G->H I Transport to Central Waste Facility H->I J Final Disposal at Approved Waste Treatment Plant I->J

Caption: Workflow for the disposal of this compound.

Decontamination and Spill Management

Accidents happen. A prepared response is essential for maintaining a safe laboratory environment.

Decontamination of Empty Containers

An "empty" container that held this compound must still be managed as hazardous waste. To render it non-hazardous for disposal in regular trash, it must be triple-rinsed.[10][11]

  • First Rinse: Add a small amount of a suitable solvent (one that can dissolve the compound, such as water or an organic solvent) to the container, equal to about 5% of the container's volume.[11] Securely cap and shake the container to rinse all interior surfaces.

  • Collect Rinsate: Pour the rinsate into your designated "this compound" hazardous waste container. This rinsate is hazardous waste. [10][11]

  • Repeat: Perform this rinsing procedure two more times, collecting the rinsate each time.

  • Final Disposal: After the third rinse, allow the container to air dry. Deface or remove the original label.[11] The container may now be disposed of in the regular trash or recycled, according to your facility's policies.

Spill Response Protocol

For minor spills within a chemical fume hood or contained on a benchtop:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Use Spill Kit: Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container.[6]

  • Clean Area: Wipe down the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EH&S department, as required by your institution.

For major spills, evacuate the area immediately and contact your institution's emergency responders.

G start Waste Generated: This compound is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Place in Sharps Container (if applicable) or Solid Waste Container is_labware->sharps_waste Yes

Sources

Navigating the Safe Handling of 1-Benzoylpiperidine-4-carbohydrazide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide for Researchers in Drug Development

In the landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental activities. 1-Benzoylpiperidine-4-carbohydrazide, a compound of interest in drug development, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.

Understanding the Potential Hazards: A Structural Analogy Approach

The molecular structure of this compound incorporates a benzoyl group, a piperidine ring, and a carbohydrazide functional group. Each of these components can inform our understanding of the potential hazards.

  • Piperidine Derivatives: Similar compounds can be irritants to the skin and eyes and may cause respiratory tract irritation.[1]

  • Carbohydrazide and Other Hydrazine Derivatives: These compounds can be skin sensitizers and may be harmful if swallowed or inhaled.[2] Some hydrazines are also known to be toxic.

  • Benzoyl Group: While generally less reactive, the presence of the benzoyl group can influence the overall toxicological profile of the molecule.

Based on these structural analogs, it is prudent to treat this compound as a compound that is potentially hazardous upon contact, inhalation, or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPEStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN166Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or Neoprene gloves (double-gloving recommended)ASTM F739 / EN374Provides chemical resistance. Double-gloving is a best practice to prevent exposure in case of a breach in the outer glove.[3]
Body Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of powders or aerosols.[3] For situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with particulate filters may be necessary.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.

    • Designate a specific area for handling this compound.

    • Prepare all necessary equipment and reagents before bringing the compound into the work area.

  • Donning PPE: Follow the sequence illustrated in the diagram below to ensure proper protection.

  • Handling the Compound:

    • All manipulations of this compound, including weighing and transfers, must be conducted within a chemical fume hood.

    • Use disposable equipment where possible to minimize cross-contamination and cleaning.

    • Keep containers of the compound tightly closed when not in use.

  • Doffing PPE: The removal of PPE is a critical step to prevent contamination. Follow the reverse sequence of donning, as detailed in the workflow diagram.

Visualizing the PPE Workflow

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Nitrile/Neoprene Gloves (Inner Pair) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Nitrile/Neoprene Gloves (Outer Pair) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Handle with Care").

  • Disposal Procedure:

    • Store hazardous waste in a designated, secure area away from general laboratory traffic.

    • Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these stringent safety and disposal protocols, researchers can confidently work with this compound while prioritizing their safety and maintaining a secure and compliant laboratory environment.

References

  • The Brückner Research Group. CB-LSOP-Hydrazines. Retrieved from [Link]

  • PubChem. 1-Benzoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Redox. (2024, December 1). Safety Data Sheet: Carbohydrazide. Retrieved from [Link]

  • Capot Chemical. MSDS of (1-Benzyl-piperidin-4-YL)-hydrazine dihydrochloride. Retrieved from [Link]

  • Capot Chemical. (2008, November 4). Material Safety Data Sheet: 1-benzylpiperidine-4-carbaldehyde. Retrieved from [Link]

  • PubChem. 1-Benzylpiperidine-4-carbaldehyde. Retrieved from [Link]

  • PubChem. Benzoylpiperidine. Retrieved from [Link]

  • PubChem. Piperidine-4-carbohydrazide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.